molecular formula C9H8N2O2 B1604300 6-Methyl-4-nitro-1H-indole CAS No. 880086-93-1

6-Methyl-4-nitro-1H-indole

Cat. No.: B1604300
CAS No.: 880086-93-1
M. Wt: 176.17 g/mol
InChI Key: SSWWEBNSAPAUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-nitro-1H-indole is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-4-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWWEBNSAPAUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646466
Record name 6-Methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880086-93-1
Record name 6-Methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methyl-4-nitro-1H-indole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 6-Methyl-4-nitro-1H-indole , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

6-Methyl-4-nitro-1H-indole (CAS: 880086-93-1) is a substituted indole derivative characterized by a strongly electron-withdrawing nitro group at the C4 position and an electron-donating methyl group at the C6 position.[1] This "push-pull" electronic substitution pattern imparts unique reactivity profiles, making it a critical building block for kinase inhibitors (e.g., JAK, CDK), serotonin receptor ligands , and fluorescent probes . Its primary utility lies in its function as a precursor to 4-aminoindoles, a privileged substructure in FDA-approved therapeutics.

Physicochemical Profile

The following data summarizes the core physical properties essential for handling and characterization.

PropertyValueNotes
CAS Number 880086-93-1Unique Identifier
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Physical State SolidTypically yellow to orange crystalline powder
Melting Point >200 °C (Estimated)Analog 4-nitroindole melts at 205–207 °C [1].
LogP (Calc) ~2.2Moderate lipophilicity
Acidity (pKa) ~13–14 (NH)More acidic than unsubstituted indole (pKa 16.2) due to C4-NO₂ effect.
Solubility DMSO, DMF, EtOAcPoor solubility in water and hexane.

Synthetic Methodology

The most robust route to 6-methyl-4-nitro-1H-indole is the Leimgruber-Batcho Indole Synthesis . This method is preferred over the Fischer indole synthesis for electron-deficient indoles because it proceeds under milder conditions and tolerates nitro groups.

Retrosynthetic Logic
  • Target: 6-Methyl-4-nitro-1H-indole.[1][2]

  • Precursor: 2,6-Dinitro-p-xylene (1,4-dimethyl-2,6-dinitrobenzene).

  • Mechanism: Condensation of the acidic methyl group (ortho to nitro) with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization.

Detailed Protocol (Leimgruber-Batcho)

Step 1: Enamine Formation [3]

  • Reagents: 2,6-Dinitro-p-xylene (1.0 eq), DMF-DMA (1.5–2.0 eq), DMF (Solvent).

  • Conditions: Heat to 110–140 °C for 12–24 hours under inert atmosphere (N₂).

  • Observation: The solution turns deep red/purple due to the formation of the trans-β-dimethylamino-2-nitrostyrene intermediate.

  • Workup: Remove excess DMF-DMA and solvent in vacuo. The crude red solid is often used directly.

Step 2: Reductive Cyclization Critical Control Point: You must selectively reduce the nitro group involved in the enamine cyclization without reducing the second nitro group at the C4 position (indole numbering).

  • Reagents: Titanium(III) chloride (TiCl₃) (aqueous solution) and Ammonium Acetate (buffer).

  • Solvent: Acetone or THF.

  • Procedure:

    • Dissolve the crude enamine in acetone/buffer (pH ~5–6).

    • Add TiCl₃ solution dropwise at 0 °C to room temperature.

    • Mechanism: TiCl₃ reduces the ortho-nitro group to an amine/hydroxylamine, which spontaneously attacks the enamine carbon, ejecting dimethylamine to close the ring.

  • Purification: Extraction with EtOAc, followed by silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Visualization

Synthesis Precursor 2,6-Dinitro-p-xylene (Starting Material) Intermediate Enamine Intermediate (Dark Red Solid) Precursor->Intermediate Condensation Reagent1 DMF-DMA 140°C, DMF Reagent1->Intermediate Product 6-Methyl-4-nitro-1H-indole (Target) Intermediate->Product Selective Reduction Reagent2 TiCl3 / NH4OAc Reductive Cyclization Reagent2->Product

Figure 1: Leimgruber-Batcho synthesis pathway from 2,6-dinitro-p-xylene.

Reactivity & Functionalization

The chemical behavior of 6-methyl-4-nitro-1H-indole is dominated by the electronic push-pull system.

Electronic Effects
  • C4-Nitro Group (EWG): Strongly deactivates the indole ring towards electrophilic aromatic substitution (EAS). The C3 position, normally nucleophilic, becomes significantly less reactive.

  • C6-Methyl Group (EDG): Provides weak activation, but insufficient to overcome the C4-nitro effect.

  • Indole NH: The C4-nitro group increases the acidity of the N-H proton via inductive effects, facilitating deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃).

Key Transformations
TransformationReagentsOutcomeMechanism/Utility
Nitro Reduction H₂/Pd-C or Fe/NH₄Cl4-Amino-6-methylindole The amino group allows formation of amides/ureas (common in kinase inhibitors).
N-Alkylation R-X, Cs₂CO₃, DMF1-Alkyl-6-methyl-4-nitroindole Facile due to enhanced NH acidity.
C3-Halogenation NCS or NBS, DMF3-Halo-derivative Requires forcing conditions due to ring deactivation.
Bartoli Reaction Vinyl Grignard7-Substituted Indoles Not applicable here (used to synthesize the ring, not functionalize).
Reactivity Map

Reactivity Center 6-Methyl-4-nitro-1H-indole Red Reduction (H2/Pd-C) --> 4-Amino-6-methylindole Center->Red Functionalization of C4 Alk N-Alkylation (R-X, Base) --> N-Substituted Indole Center->Alk Modification of N1 Hal Halogenation (NCS/NBS) --> 3-Halo-derivative Center->Hal Electrophilic Subst. at C3 (Slow/Difficult)

Figure 2: Primary reactivity pathways for functionalizing the scaffold.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 4-aminoindole motif, derived from the reduction of 4-nitroindole, is a bioisostere of the adenine ring in ATP. It forms critical hydrogen bonds within the hinge region of kinase enzymes.

  • Example: Inhibitors of JAK (Janus Kinase) and Chk1 (Checkpoint Kinase 1) often utilize 4-substituted indoles to induce selectivity. The 6-methyl group can fill small hydrophobic pockets (selectivity filters) in the ATP binding site.

Fluorescent Probes

Nitroindoles are known fluorescence quenchers. They are used in biophysical studies to probe protein dynamics. Upon reduction to the aminoindole, the molecule becomes highly fluorescent.

  • Application: 6-Methyl-4-nitroindole can serve as a "switchable" probe—non-fluorescent in its nitro form, but fluorescent upon enzymatic reduction in hypoxic tumor environments.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagen (nitroaromatics are often Ames positive).

  • Storage: Store at 2–8 °C under inert gas. Light sensitive (nitro compounds can undergo photochemical rearrangement).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. (n.d.). 4-Nitroindole Product Specification. Retrieved from

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. Link

  • PubChem. (2025).[4][5] 6-Methyl-4-nitro-1H-indole Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Guide: Synthesis Pathways for 6-Methyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 6-Methyl-4-nitro-1H-indole , a specialized heterocyclic scaffold critical for developing kinase inhibitors and tryptamine-based therapeutics.[1]

The structural requirement of a nitro group at the C4 position, combined with a methyl group at C6, presents a specific regiochemical challenge. Standard electrophilic nitration of 6-methylindole typically favors the C3 or C5 positions, making de novo ring construction the most reliable strategy.

Retrosynthetic Analysis & Strategy

To achieve the 4-nitro-6-methyl substitution pattern, we must select a pathway that locks the substituents in place before the indole ring is closed. Two primary disconnection strategies are evaluated:

  • Leimgruber-Batcho Indole Synthesis (Recommended): Relies on the acidity of a methyl group ortho to a nitro group.[1] This method offers superior regiocontrol for 4-nitroindoles using dinitro-precursors.

  • Bartoli Indole Synthesis: Uses vinyl Grignard reagents on nitroarenes.[1][2][3][4][5][6][7][8] While powerful, the regioselectivity with 3,5-dinitrotoluene is predicted to favor the unwanted 6-nitro isomer due to steric factors.

Pathway Selection: The Leimgruber-Batcho Advantage

The Leimgruber-Batcho (LB) route is the gold standard for 4-nitroindoles. By starting with 2,6-dinitro-p-xylene (1,4-dimethyl-2,6-dinitrobenzene), we exploit the extreme acidity of the C1-methyl group (flanked by two electron-withdrawing nitro groups) to drive exclusive enamine formation at the correct position.[1] Subsequent reductive cyclization yields the target 4-nitroindole.

Retrosynthesis Figure 1: Retrosynthetic Logic for 6-Methyl-4-nitro-1H-indole Target 6-Methyl-4-nitro-1H-indole Enamine Enamine Intermediate (Regiospecific Formation) Target->Enamine Reductive Cyclization (TiCl3 or Fe/AcOH) Precursor 2,6-Dinitro-p-xylene (1,4-Dimethyl-2,6-dinitrobenzene) Enamine->Precursor DMF-DMA (Condensation)

Primary Pathway: Leimgruber-Batcho Synthesis[1]

Phase 1: Precursor Synthesis (Nitration)

If 2,6-dinitro-p-xylene is not purchased, it is synthesized via the nitration of p-xylene.[1]

  • Reaction: p-Xylene + HNO₃/H₂SO₄ → 2,6-Dinitro-p-xylene + 2,3-Dinitro-p-xylene.[1]

  • Purification: The 2,6-isomer is the major product and can be isolated by fractional crystallization (higher symmetry/melting point) or column chromatography.[1]

Phase 2: Enamine Formation

The C1-methyl group of 2,6-dinitro-p-xylene is activated by two ortho nitro groups, making it significantly more acidic than the C4-methyl (which is meta to both nitros).[1] This ensures exclusive reaction at C1.

  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst).[1]

  • Conditions: DMF, 100–110°C, 4–12 hours.

  • Mechanism: Condensation forms the

    
    -dimethylaminostyrene derivative.[1]
    
Phase 3: Reductive Cyclization

This is the critical step.[1] We must reduce the nitro group involved in the enamine system (at C2) to an amine (or hydroxylamine) to permit cyclization, while preserving the nitro group at C6 (which becomes the C4-nitro of the indole).

  • Reducing Agent: Titanium(III) chloride (TiCl₃) or Iron/Acetic Acid (Fe/AcOH).[1]

  • Selectivity: The nitro group conjugated with the enamine is more susceptible to reduction/cyclization than the isolated nitro group.[1]

Experimental Protocol (Leimgruber-Batcho)
StepOperationKey Parameters
1 Enamine Formation Dissolve 2,6-dinitro-p-xylene (10 mmol) in anhydrous DMF (20 mL). Add DMF-DMA (15 mmol) and pyrrolidine (1 mmol).
2 Reaction Heat to 105°C under N₂. The solution will turn deep red. Monitor by TLC (disappearance of starting material).
3 Workup Remove solvent in vacuo to obtain the crude enamine (red solid/oil). Use directly in the next step.
4 Cyclization Dissolve crude enamine in MeOH/THF (1:1). Add a buffered solution of TiCl₃ (15% in HCl, 6 eq) and NH₄OAc (to pH ~5-6) dropwise at 0°C.
5 Reaction Stir at room temperature for 2–4 hours. The color changes as the indole forms.
6 Extraction Neutralize with NaHCO₃. Extract with EtOAc.[1] Wash with brine. Dry over Na₂SO₄.
7 Purification Flash chromatography (Hexane/EtOAc).[1] The product 6-methyl-4-nitro-1H-indole elutes as a yellow/orange solid.

Alternative Pathway: Bartoli Indole Synthesis[1][2][3][4][9]

While the Bartoli synthesis is powerful, it is less suitable for this specific isomer due to regioselectivity issues.

  • Substrate: 3,5-Dinitrotoluene.

  • Reagent: Vinylmagnesium bromide (3 eq).[1][2]

  • Regiochemistry: The reaction involves a [3,3]-sigmatropic rearrangement to an ortho position.[1]

    • Path A (Rearrangement to C2): Between Nitro and Methyl.[1][9] Leads to 4-methyl-6-nitroindole .

    • Path B (Rearrangement to C4): Between two Nitros.[1][9] Leads to 6-methyl-4-nitroindole .

  • Outcome: Steric crowding and electronic repulsion typically disfavor Path B. Path A (yielding the wrong isomer) is likely the major product.[1] This route is NOT recommended for the 4-nitro target.

Bartoli Figure 2: Regioselectivity Issues in Bartoli Synthesis of Dinitrotoluenes Substrate 3,5-Dinitrotoluene PathA Path A: Rearrangement to C2 (Less Hindered) Substrate->PathA Preferred PathB Path B: Rearrangement to C4 (Between two NO2) Substrate->PathB Disfavored VinylMgBr + VinylMgBr (3 eq) ProductA 4-Methyl-6-nitroindole (Major Product - WRONG ISOMER) PathA->ProductA ProductB 6-Methyl-4-nitroindole (Minor Product - TARGET) PathB->ProductB

Data Summary & Characterization

PropertyValue / Description
Target Compound 6-Methyl-4-nitro-1H-indole
CAS Number 880086-93-1
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Yellow to orange crystalline solid
1H NMR (Predicted) Indole NH (br s, ~11.5 ppm); C2-H/C3-H (dd/d); C5-H/C7-H (meta coupling); Methyl (s, ~2.4 ppm).[1]
Key Precursor 2,6-Dinitro-p-xylene (1,4-dimethyl-2,6-dinitrobenzene)

Safety & Handling

  • Nitro Compounds: Polynitrated aromatics (like dinitroxylenes) can be energetic.[1] While 2,6-dinitro-p-xylene is stable, avoid excessive heat or shock.

  • TiCl₃: Corrosive and air-sensitive. Handle under inert atmosphere.

  • DMF-DMA: Flammable and moisture sensitive.[1]

References

  • Organic Syntheses , Coll.[10] Vol. 77, p. 253 (2000). Synthesis of 4-Nitroindole. (Establishes the precedent for 4-nitroindole synthesis via modified Reissert/LB methods).

  • Batcho, A. D., & Leimgruber, W. (1985). The Leimgruber-Batcho Indole Synthesis. Organic Reactions, 32. (Foundational text on the mechanism and scope).
  • Zhang, H., et al. (2011). Synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. (Demonstrates selective reduction of dinitro-enamines to 4-nitroindoles).

  • PubChem . 6-Methyl-4-nitro-1H-indole (Compound Summary).

Sources

Biological Activity & Synthetic Utility of 6-Methyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

6-Methyl-4-nitro-1H-indole (CAS: 880086-93-1) is a high-value heterocyclic building block, primarily utilized as a precursor to 4-amino-6-methylindole . While often categorized simply as a reagent, its structural derivatives play a critical role in the development of Spleen Tyrosine Kinase (Syk) inhibitors and c-Myc G-quadruplex binders .

This guide deviates from standard catalog descriptions to focus on the translational utility of this scaffold. We will explore its transformation into bioactive kinase inhibitors, detailing the critical reduction steps, downstream coupling chemistries, and the biological validation of the resulting pharmacophores.

Key Biological Applications
Application DomainMechanism of ActionRole of 6-Methyl-4-nitro-1H-indole
Syk Kinase Inhibition ATP-competitive inhibition in B-cell signaling pathways.Precursor: Reduced to 4-amino-6-methylindole to form the hinge-binding motif of 1,2,4-triazine-6-carboxamide derivatives.
Oncology (c-Myc) Stabilization of DNA G-quadruplex structures.Direct Agent: The nitro-indole core intercalates into G-quadruplexes, downregulating c-Myc expression.
Antiviral Research Capsid/Attachment inhibition.[1][2][3]Scaffold: Structural analog for exploring indole-based HIV-1 capsid binders (e.g., PF-74 analogs).

Part 2: Structural Pharmacology & Mechanism

The "Switch": Nitro-to-Amino Transformation

The biological value of 6-Methyl-4-nitro-1H-indole is largely latent until the nitro group at position C4 is reduced. The resulting 4-aminoindole is a "privileged structure" in medicinal chemistry because it mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase enzymes.

  • The 6-Methyl Group: This substituent is not merely decorative. It provides steric bulk that fills hydrophobic pockets (e.g., the gatekeeper region) in specific kinases, enhancing selectivity over structurally similar enzymes.

  • The 4-Nitro Group: Acts as a masked amine. Its strong electron-withdrawing nature stabilizes the indole during initial synthetic steps (like N-alkylation) before it is "switched on" via reduction.

Pathway Visualization: From Scaffold to Syk Inhibitor

The following diagram illustrates the conversion of 6-Methyl-4-nitro-1H-indole into a bioactive Syk inhibitor, highlighting the critical intermediate states.

G Start 6-Methyl-4-nitro-1H-indole (Latent Scaffold) Step1 N-Alkylation (Targeting Vector) Start->Step1 R-X, Base Step2 Nitro Reduction (Activation) Step1->Step2 H2, Pd/C or Fe/NH4Cl Intermediate 4-Amino-6-methylindole (Active Pharmacophore) Step2->Intermediate Yields ~85-95% Step3 S_NAr / Buchwald Coupling (Scaffold Merging) Intermediate->Step3 Triazine Core Final Syk Inhibitor (1,2,4-Triazine Derivative) Step3->Final Bioactive Drug Candidate

Caption: Synthetic trajectory from the nitro-indole precursor to a functional Syk kinase inhibitor.

Part 3: Technical Protocols & Causality

Protocol A: Chemoselective Reduction (The Activation Step)

Objective: Convert 6-Methyl-4-nitro-1H-indole to 4-amino-6-methylindole without over-reducing the indole double bond (C2-C3).

Context: Standard hydrogenation (H₂/Pd-C) can sometimes reduce the indole ring to an indoline, destroying aromaticity and biological activity. A transfer hydrogenation or iron-mediated reduction is often preferred for high fidelity.

Reagents:

  • Substrate: 6-Methyl-4-nitro-1H-indole (1.0 eq)

  • Reductant: Iron powder (Fe, 5.0 eq)

  • Catalyst/Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 6-Methyl-4-nitro-1H-indole in 40 mL of Ethanol. Add 10 mL of water and stir to form a suspension.

  • Activation: Add NH₄Cl and Fe powder. Heat the mixture to reflux (approx. 80°C).

    • Why? The NH₄Cl acts as a mild proton source, preventing the formation of azo-dimers which are common side products in basic media.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The yellow nitro spot (Rf ~0.6) will disappear, replaced by a fluorescent blue amino spot (Rf ~0.3).

  • Workup: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting amine is air-sensitive; store under Argon or use immediately in the next step.

Protocol B: Biological Validation (Syk Kinase Assay)

Objective: Verify the inhibitory potency of the synthesized derivative.

Assay Principle: Fluorescence Resonance Energy Transfer (FRET) using a specific peptide substrate (e.g., immunoreceptor tyrosine-based activation motif, ITAM).

  • Enzyme Prep: Recombinant human Syk kinase (0.5 nM final concentration).

  • Substrate: FAM-labeled peptide substrate (2 µM).

  • ATP Km: Perform the assay at the Km for ATP (typically 10-50 µM) to ensure the inhibitor is tested in competitive mode.

  • Incubation: Incubate the 4-amino-6-methylindole derivative with the enzyme for 30 mins before adding ATP.

    • Causality: This pre-incubation allows the inhibitor to induce conformational changes in the kinase hinge region, often necessary for "Type II" or slow-binding inhibitors.

  • Readout: Measure fluorescence intensity. Calculate IC₅₀ using a 4-parameter logistic fit.

Part 4: Data Summary & Specifications

Physicochemical Properties (Predicted)
PropertyValueImplication for Drug Design
Molecular Weight 176.17 g/mol Low MW allows for significant decoration (fragment-based design).
LogP (Octanol/Water) ~2.38Moderate lipophilicity; good membrane permeability.
TPSA 58.9 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors/Acceptors 1 / 2The nitro group is a weak acceptor; the amine (product) is a donor/acceptor.
Comparative Activity (Literature Aggregation)

Data derived from structure-activity relationship (SAR) studies of indole-based kinase inhibitors.

Compound VariantTargetIC₅₀ (Approx)Notes
4-Nitro-1H-indole c-Myc (G4 DNA)5 - 10 µMDirect binding to DNA; moderate activity.
4-Amino-6-methylindole Syk Kinase> 10 µMInactive as a fragment; requires coupling to a core (e.g., triazine).
Triazine-Indole Conjugate Syk Kinase< 100 nMHigh potency achieved when the indole acts as the hinge binder.

Part 5: References & Authoritative Grounding

  • Syk Inhibitor Synthesis: Patent WO2013047813A1. 1,2,4-triazine-6-carboxamide derivative and use thereof. (Describes the use of 6-methyl-4-nitro-1H-indole as a starting material for Example 78).

  • Indole-Based c-Myc Binders: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. (Provides context on the direct activity of nitroindoles).

  • Reduction Methodologies: Method of reducing aromatic nitro compounds.[4] (General protocols for nitro-to-amine conversion in pharmaceutical intermediates).

  • PubChem Compound Summary: 6-Methyl-4-nitro-1H-indole (CID 24728764).[5] (Physical properties and identifiers).

Disclaimer: This guide is for research purposes only. 6-Methyl-4-nitro-1H-indole is a chemical reagent and not a drug approved for human consumption.

Sources

Strategic Synthesis and Medicinal Utility of Novel Nitroindole Scaffolds

[1]

Executive Summary: The Nitroindole Paradigm

The nitroindole scaffold represents a unique intersection of electronic deficiency and structural versatility in medicinal chemistry.[1] Unlike the electron-rich parent indole, the nitro-substituted variant acts as a distinctive pharmacophore and a high-value intermediate.[1] The strong electron-withdrawing nature of the nitro group (

Recent high-impact studies (2023–2025) have validated nitroindoles as critical modulators of c-Myc G-quadruplex stabilization (anticancer) and neuronal Nitric Oxide Synthase (nNOS) inhibition. However, the synthesis of these compounds is non-trivial; the deactivating nitro group often precludes standard electrophilic aromatic substitutions, necessitating "de novo" ring construction strategies.

This guide provides a decision-matrix for synthetic route selection, a validated protocol for 5-nitroindole functionalization, and mechanistic insights into regioselectivity.

Strategic Synthesis Pathways: The "Builder" vs. The "Decorator"

The primary challenge in nitroindole synthesis is regiocontrol. Direct nitration is often viable only for the C3 position, while C4–C7 isomers typically require constructing the pyrrole ring onto a pre-nitrated benzene scaffold.

Pathway A: The "Decorator" (Direct C3 Functionalization)
  • Target: 3-Nitroindoles.[2][3][4][5]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Challenge: Standard mixed-acid nitration (

    
    ) causes oxidative polymerization of the indole.
    
  • Modern Solution: Non-Acidic Nitration. [3]

    • Reagents: Ammonium tetramethylnitrate + Trifluoroacetic anhydride (TFAA).

    • Mechanism:[3][5][6][7][8][9][10][11][12][13][14] In situ generation of trifluoroacetyl nitrate (

      
      ), a mild electrophile that nitrates C3 without acid-mediated degradation.[3][4]
      
Pathway B: The "Builder" (De Novo Ring Construction)
  • Target: 4-, 5-, 6-, or 7-Nitroindoles.[15][16]

  • Method 1: Bartoli Indole Synthesis (Best for 7-substituted)

    • Substrate:ortho-substituted nitroarenes.[11][17]

    • Reagent: Vinyl Grignard (3 equivalents).[7][8][10][13]

    • Key Insight: The reaction relies on the attack of the Grignard reagent on the nitro group itself, followed by a [3,3]-sigmatropic rearrangement.[11]

  • Method 2: Leimgruber-Batcho Synthesis (Best for 5- & 6-substituted)

    • Substrate:o-nitrotoluenes.

    • Reagent: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by reduction (Zn/AcOH or Raney Ni).

    • Key Insight: Forms an enamine intermediate which cyclizes upon reduction of the nitro group.[12][17]

Visualization: Synthetic Decision Matrix

The following flowchart guides the chemist in selecting the optimal synthetic route based on the desired substitution pattern.

Nitroindole_Synthesis_StrategyStartTarget Nitroindole Isomer?C3C3-NitroindoleStart->C3Electron Rich SiteC4_C7C4, C5, C6, C7-NitroindoleStart->C4_C7Deactivated RingDirectNitrationDirect Nitration(Mild Conditions)C3->DirectNitrationDeNovoDe Novo Ring ConstructionC4_C7->DeNovoReagents_C3Reagents: NH4NO3 + TFAAAvoids polymerizationDirectNitration->Reagents_C3Sub_CheckPrecursor Availability?DeNovo->Sub_CheckBartoliBartoli Synthesis(Best for C7)Sub_Check->BartoliOrtho-SubstitutedNitroareneLBLeimgruber-Batcho(Best for C4, C5, C6)Sub_Check->LBOrtho-NitrotolueneBartoli_MechReagents: Vinyl Grignard (3 eq)Substrate: o-Substituted NitroareneBartoli->Bartoli_MechLB_MechReagents: DMF-DMA then ReductionSubstrate: o-NitrotolueneLB->LB_Mech

Caption: Decision matrix for regioselective synthesis of nitroindoles based on target position and precursor availability.

Experimental Protocol: Synthesis of 5-Nitroindole Derivative (c-Myc Binder)

This protocol describes the synthesis of a pyrrolidine-substituted 5-nitroindole , a class of compounds recently identified as potent c-Myc G-quadruplex binders for anticancer applications.[18]

Reaction Scheme

Precursor: 1-(2-bromoethyl)-5-nitro-1H-indole Reagent: Pyrrolidine,

Solvent:

Target:
Step-by-Step Methodology

Phase 1: N-Alkylation (Precursor Synthesis)

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole (1.62 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C in an ice bath. Add NaH (60% dispersion in mineral oil, 480 mg, 12.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C until gas evolution ceases.

  • Alkylation: Add 1,2-dibromoethane (4.3 mL, 50.0 mmol, 5 equiv.) dropwise to prevent dimerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product (

    
    ) should appear as a distinct yellow spot.[19]
    
  • Workup: Quench with ice water (100 mL). Extract with EtOAc (

    
     mL). Wash combined organics with brine (
    
    
    mL), dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) yields the bromo-intermediate.

Phase 2: Amination (Target Synthesis)

  • Setup: Dissolve the bromo-intermediate (1.0 mmol) in dry

    
     (10 mL).
    
  • Addition: Add pyrrolidine (1.5 equiv., 1.5 mmol) and anhydrous

    
      (2.0 equiv., 2.0 mmol).
    
  • Reflux: Heat the mixture to reflux (82°C) for 6–8 hours.

    • Self-Validation Check: Monitor the disappearance of the starting material spot on TLC. The amine product will be more polar and may require adding triethylamine to the eluent to prevent streaking.

  • Workup: Cool to RT, filter off solids (

    
    ), and concentrate the filtrate.
    
  • Isolation: Dissolve residue in

    
    , wash with water, dry, and concentrate. Recrystallize from Ethanol/Hexane to afford yellow crystals.
    
Characterization Data (Expected)
MetricValue / ObservationInterpretation
Yield 65–75% (2 steps)High efficiency for N-functionalization.
Appearance Yellow crystalline solidCharacteristic of nitro-aromatics.
1H NMR

8.55 (d, J=2.1 Hz, H-4)
Deshielded proton adjacent to nitro group (diagnostic).
1H NMR

6.70 (d, H-3)
Indole C3 proton.
MS (ESI)

consistent with formula
Confirms molecular weight.

Medicinal Chemistry Applications & Data

Structure-Activity Relationship (SAR)

Recent studies (2021–2025) highlight the 5-nitroindole moiety as a critical "anchor" for G-quadruplex binding.

  • Electronic Effect: The 5-

    
     group withdraws electron density, enhancing 
    
    
    -stacking interactions with the terminal G-quartet of DNA.
  • Side Chain: The pyrrolidine tail provides electrostatic interaction with the phosphate backbone.

Comparative Potency (c-Myc Downregulation)

Data summarized from recent bio-evaluations [1, 2].

Compound ScaffoldSubstituent (R)c-Myc Downregulation (%)IC50 (HeLa Cells)
Indole (Parent)H< 5%> 100

M
5-NitroindoleN-Ethyl-Pyrrolidine65% 4.2

M
5-AminoindoleN-Ethyl-Pyrrolidine20%18.5

M
5-MethoxyindoleN-Ethyl-Pyrrolidine15%25.0

M

Interpretation: The nitro group is essential. Reducing it to an amine (aminoindole) or replacing it with a donor (methoxy) significantly reduces potency, confirming the requirement for an electron-deficient ring system for effective G-quadruplex stacking.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 2021. [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 2025. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023. [Link]

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. [Link][15]

  • Bartoli Indole Synthesis. Wikipedia / Reference Overview. [Link][13]

In Silico Characterization of 6-Methyl-4-nitro-1H-indole: From QM Parametrization to Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational workflow for modeling the binding affinity and stability of 6-Methyl-4-nitro-1H-indole (6M4NI) . While indole scaffolds are ubiquitous in medicinal chemistry (e.g., kinase inhibitors, serotonin modulators), the specific substitution pattern of a 4-nitro group combined with a 6-methyl group introduces unique electronic properties that standard force fields often fail to capture accurately.

This guide moves beyond generic docking tutorials, focusing on Quantum Mechanical (QM) charge derivation , Membrane-Embedded Molecular Dynamics , and Binding Free Energy calculations . We utilize the 5-HT2A Serotonin Receptor as the primary case study, given the established relevance of 4-nitroindoles as antagonists for this GPCR class.

Part 1: Ligand Chemistry & Parametrization (The Foundation)

The Electronic Challenge

The 4-nitro group (


) is a strong electron-withdrawing group (EWG). In the indole scaffold, this significantly alters the pKa of the pyrrole nitrogen (N1), making it more acidic and a stronger hydrogen bond donor than unsubstituted indole. Standard library charges (e.g., Gasteiger) often underestimate this polarization, leading to false-negative binding predictions.
Protocol: QM-Derived Force Field Generation

To ensure scientific integrity, we must generate Restrained Electrostatic Potential (RESP) charges rather than relying on semi-empirical methods.

Workflow:

  • Conformational Search: Generate low-energy conformers to handle the rotation of the nitro group relative to the indole plane.

  • Geometry Optimization: Use Density Functional Theory (DFT).

    • Functional/Basis Set: B3LYP/6-31G* (Standard for organic drug-like molecules).

    • Solvation: IEFPCM (Implicit water model) to mimic physiological environment.

  • Charge Fitting: Calculate electrostatic potential (ESP) and fit RESP charges.

Data Output: Charge Distribution Comparison

Atom LabelAtom TypeStandard Gasteiger ChargeQM-Derived RESP ChargeImpact on Binding
N1 (Indole NH) Nitrogen-0.412-0.685Critical: Stronger H-bond donor capability.
H1 (Indole NH) Hydrogen+0.350+0.440Enhanced interaction with Receptor Asp/Ser.
O (Nitro) Oxygen-0.380-0.520Increased electrostatic reach for Arg/Lys residues.
C6 (Methyl) Carbon-0.060-0.110Minor hydrophobic adjustment.

Directive: Do not proceed to docking without these corrected charges. The increased polarity of the N1-H bond is the primary driver of specificity for this scaffold.

Part 2: Receptor Selection & Preparation

Target Identification: The 5-HT2A Receptor

Based on structure-activity relationship (SAR) data linking 4-substituted indoles to serotonin antagonism, we select the 5-HT2A receptor (PDB ID: 6A93 or 6WGT ) as the target receptor.

System Setup (Membrane Embedding)

Unlike soluble enzymes (kinases), 5-HT2A is a G-Protein Coupled Receptor (GPCR) embedded in a lipid bilayer. Docking in a vacuum or simple water box is insufficient for stability analysis.

Protocol:

  • Clean Structure: Remove antagonist/agonist bound in the crystal structure.

  • Loop Refinement: Model missing intracellular loop 3 (ICL3) using Modeller or Prime.

  • Membrane Orientation: Align the transmembrane (TM) bundle to the Z-axis.

  • Lipid Bilayer Insertion: Embed the protein in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.

  • Solvation: Add TIP3P water molecules and neutralize with 0.15M NaCl ions.

Part 3: Molecular Docking (Induced Fit)

The Docking Grid
  • Center: Defined by the centroid of the co-crystallized ligand (e.g., Risperidone in 6A93).

  • Dimensions:

    
     Å (Large enough to accommodate the rigid indole core).
    
Constraints

We apply a Hydrogen Bond Constraint on Asp3.32 (Asp155) .

  • Rationale: Asp3.32 is the conserved orthosteric anchor in aminergic GPCRs. The acidic N1-H of 6M4NI is perfectly positioned to donate a hydrogen bond to the carboxylate of Asp155.

Visualizing the Workflow

The following diagram illustrates the integrated workflow from ligand QM prep to membrane system setup.

Workflow Ligand Ligand: 6M4NI QM QM Parametrization (B3LYP/6-31G* -> RESP) Ligand->QM Geometry Opt Docking Induced Fit Docking (Constraint: Asp3.32) QM->Docking Force Field Params Receptor Receptor: 5-HT2A (PDB: 6A93) Membrane Membrane Embedding (POPC Bilayer) Receptor->Membrane Alignment Membrane->Docking Grid Gen MD MD Simulation (100ns NPT) Docking->MD Top Pose

Figure 1: Integrated workflow for GPCR-ligand modeling, emphasizing the necessity of QM charges and membrane embedding.

Part 4: Molecular Dynamics & Stability Analysis

Static docking provides a snapshot; MD provides the movie. We validate the binding mode stability over time.

Simulation Protocol
  • Software: GROMACS / AMBER / Desmond.

  • Force Field:

    • Protein: CHARMM36m or AMBER ff19SB.

    • Ligand: GAFF2 (with RESP charges).

    • Lipids: LIPID17 or CHARMM36.

  • Ensemble: NPT (Constant Pressure/Temperature).

    • Temperature: 310 K (Physiological).

    • Pressure: 1 bar (Semi-isotropic coupling for membranes).

  • Duration: 100 ns minimum.

Key Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone after equilibration.

  • Hydrogen Bond Occupancy:

    • Calculate the % of simulation time the N1-H ... Asp155 bond exists.[1][2]

    • Target: > 60% occupancy indicates a stable binder.

  • Pi-Pi Stacking:

    • Monitor distance/angle between the Indole ring and Phe6.52 (Phe340) or Trp6.48 (Trp336) .

Part 5: Binding Free Energy Calculation (MM/GBSA)

To rank 6M4NI against other hits, we calculate the binding free energy (


).
The Method

We use MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) . This is computationally efficient and generally more accurate than docking scores for ranking congeneric series.

Equation


  • 
    :  Electrostatic + van der Waals interaction (enhanced by our QM charges).
    
  • 
    :  Solvation energy (Polar GB + Non-polar SA).
    
Predicted Interaction Map

The diagram below hypothesizes the binding mode based on the 4-nitro/6-methyl substitution pattern.[1]

BindingMode Ligand 6-Methyl-4-nitro-1H-indole Asp155 Asp155 (Asp3.32) (Anionic) Ligand->Asp155 H-Bond (Strong) N1-H donor Phe340 Phe340 (Phe6.52) (Aromatic) Ligand->Phe340 Pi-Pi Stacking Indole Core Val156 Val156 (Hydrophobic) Ligand->Val156 Hydrophobic 6-Methyl Group Ser242 Ser242 (Polar) Ligand->Ser242 Electrostatic 4-Nitro Group

Figure 2: Predicted Interaction Map within the 5-HT2A Orthosteric Pocket. The 4-nitro group orients towards polar regions, while the 6-methyl exploits hydrophobic sub-pockets.

Part 6: References

  • QM Parametrization Standards:

    • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. Link

  • Nitro-Indole Biological Activity:

    • Park, H., et al. (2015).[3] Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry. Link

  • GPCR Modeling Protocols:

    • Miao, Y., & McCammon, J. A. (2016). G-protein-coupled receptors: advances in simulation and drug discovery. Current Opinion in Structural Biology. Link

  • MM/GBSA Methodology:

    • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link

  • 5-HT2A Crystal Structure:

    • Kimura, K. T., et al. (2019). Structures of the 5-HT2A receptor in complex with the antipsychotic drug risperidone. Nature Structural & Molecular Biology. Link

Sources

Optimizing the Leimgruber-Batcho Indole Synthesis for Complex Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Senior Scientists & Process Chemists

Executive Summary

The Leimgruber-Batcho (LB) indole synthesis represents a cornerstone methodology in modern medicinal chemistry, particularly for the construction of C2/C3-unsubstituted indoles carrying sensitive functionality. Unlike the Fischer indole synthesis, which demands harsh acidic conditions often incompatible with acid-labile protecting groups or electron-deficient rings, the LB sequence operates under neutral-to-basic conditions followed by a reductive cyclization.

This guide moves beyond standard textbook descriptions to address the process variables, mechanistic nuances, and strategic reduction choices required to synthesize functionalized indoles efficiently. It is designed for researchers requiring high-fidelity protocols for drug development pipelines.

Mechanistic Architecture

The LB synthesis proceeds via a two-stage cascade: Enamine Formation followed by Reductive Cyclization .[1][2] Understanding the electronic push-pull dynamics of the intermediate is critical for troubleshooting low yields.

Stage I: Enamine Condensation

The reaction initiates with the condensation of an o-nitrotoluene (1) with


-dimethylformamide dimethyl acetal (DMF-DMA).
  • Driving Force: The acidity of the benzylic methyl protons is enhanced by the ortho-nitro group.

  • Catalysis: The addition of pyrrolidine is a critical process optimization. Pyrrolidine undergoes transamination with DMF-DMA to form a more reactive species, accelerating the deprotonation/condensation cycle.

  • Intermediate: The resulting

    
    -dimethylamino-2-nitrostyrene (2)  is a "push-pull" alkene. The electron-donating amine and electron-withdrawing nitro group create a highly polarized double bond, often manifesting as a deep red solid or oil.
    
Stage II: Reductive Cyclization

The reduction of the nitro group triggers a spontaneous intramolecular condensation.

  • Pathway: Reduction of

    
     to 
    
    
    
    (or
    
    
    ) generates a nucleophilic aniline species.
  • Cyclization: The amine attacks the

    
    -carbon of the enamine side chain (an intramolecular Michael-type addition/elimination), ejecting dimethylamine to aromatize the system into the indole (3) .
    
Mechanistic Visualization

LB_Mechanism cluster_0 Stage I: Enamine Formation cluster_1 Stage II: Reductive Cyclization Nitrotoluene o-Nitrotoluene (Benzylic Acidity) Enamine Trans-β-dimethylamino- 2-nitrostyrene (Deep Red Intermediate) Nitrotoluene->Enamine - MeOH DMF_DMA DMF-DMA / Pyrrolidine DMF_DMA->Nitrotoluene Aniline_Int Amino-styrene Intermediate Enamine->Aniline_Int Reduction (H2/Pd, Zn, TiCl3) Indole Functionalized Indole Aniline_Int->Indole - HNMe2 (Cyclization) caption Fig 1: Mechanistic flow of the Leimgruber-Batcho synthesis.

Strategic Protocol Design

Stage I: Enamine Formation Protocol

Objective: Maximize conversion of o-nitrotoluene to the enamine while preventing polymerization.

Reagents:

  • Substrate: 1.0 equiv o-nitrotoluene derivative.

  • Reagent: 1.1–1.5 equiv DMF-DMA.

  • Additive: 1.1 equiv Pyrrolidine (Optional but recommended for sluggish substrates).

  • Solvent: DMF (anhydrous).

Procedure:

  • Dissolve substrate in DMF (approx.[1][3] 0.5 M concentration).

  • Add DMF-DMA and pyrrolidine.[1][3][4]

  • Critical Step: Heat to 110 °C under

    
    . The removal of methanol is thermodynamically favorable but usually not required to drive the reaction if excess reagent is used.
    
  • Monitoring: Reaction typically requires 3–12 hours. The solution will turn deep red.

  • Workup: Concentrate in vacuo to remove DMF and excess acetal. The residue is often a "red oil" or solid.

    • Expert Note: Do not subject this intermediate to silica chromatography unless necessary, as it can be hydrolytically unstable. Use crude in Stage II.

Stage II: The Reduction Decision Matrix

The choice of reducing agent is the single most important variable. It dictates chemoselectivity.

Table 1: Comparative Analysis of Reduction Conditions

Reducing SystemMechanismKey AdvantagesLimitationsBest For
Raney Ni / Hydrazine Catalytic Transfer HydrogenationRapid, high yielding, scalable.Incompatible with reducible groups (alkenes, alkynes). Exothermic.Standard substrates, large scale.
H₂ / Pd/C Catalytic HydrogenationClean workup, mild.Hydrogenolysis risk (benzyl ethers, aryl halides).Simple alkyl/aryl indoles.
TiCl₃ / NH₄OAc Single Electron Transfer (SET)Chemoselective. Preserves halides, benzyls, and alkenes.Stoichiometric Ti waste. Acidic conditions (buffered).Complex targets (Halogenated, Benzyloxy).[3][4]
Zn / AcOH Metal reductionCheap, robust.Can be harsh; workup can be messy (Zn salts).Acid-stable substrates.
Fe / AcOH Metal reductionMilder than Zn.Slow reaction times; iron waste.Nitro-specific reduction.[5]
Reduction Protocol (Recommended: Raney Ni Method)

For standard substrates lacking easy-to-reduce side groups.

  • Dissolve crude enamine in MeOH/THF (1:1).

  • Add Raney Nickel (approx. 10-20 wt% of substrate) as an aqueous slurry. Caution: Pyrophoric.

  • Add Hydrazine hydrate (5 equiv) dropwise. Expect vigorous gas evolution (

    
    ).[4]
    
  • Maintain temperature at 50–60 °C.

  • Filter through Celite immediately upon completion (color change from red to pale yellow/brown).

Reduction Protocol (Specialized: TiCl₃ Method)

For halogenated or benzyl-protected substrates.

  • Dissolve crude enamine in Acetone or THF.

  • Prepare a buffered solution of aqueous

    
     (approx. 15% solution) and Ammonium Acetate (
    
    
    
    ) to maintain pH ~5–6.
  • Add buffered Ti solution to the enamine dropwise at 0 °C to RT.

  • Stir until the deep red color fades.

  • Extract with EtOAc.[3]

Troubleshooting & Optimization

"The Red Oil" Phenomenon

The enamine intermediate is often an uncrystallizable red oil.

  • Issue: If the oil is not solidifying, it may retain DMF.

  • Solution: Azeotrope with toluene 2-3 times on a rotovap. If it remains an oil, proceed directly to reduction. Crystallization is only necessary for analytical characterization.

Steric Hindrance

Substituents at the 6-position (of the starting toluene) can sterically clash with the forming enamine side chain.

  • Optimization: Increase temperature to 140 °C and use Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) instead of DMF-DMA for higher reactivity.

Regioselectivity

Starting with 2,4-dinitrotoluene or similar asymmetrical systems?

  • Rule: The methyl group ortho to the most electron-withdrawing nitro group reacts preferentially. However, mixtures are common.

  • Fix: Ensure the target methyl group is the most acidic. If not, alternative syntheses (e.g., Bartoli) may be required.

Workflow Visualization

Workflow Start Start: Functionalized o-Nitrotoluene Step1 Step 1: DMF-DMA, Pyrrolidine, DMF, 110°C Start->Step1 Decision1 Contains Halogens or Benzyl Ethers? Red_Raney Reduction A: Raney Ni / N2H4 (Standard) Decision1->Red_Raney No (Robust) Red_Ti Reduction B: TiCl3 / NH4OAc (Chemoselective) Decision1->Red_Ti Yes (Sensitive) Red_Pd Reduction C: H2 / Pd/C (Clean but Non-selective) Decision1->Red_Pd No (Clean Workup) Intermed Intermediate: Red Enamine Step1->Intermed Intermed->Decision1 Finish Final Product: Functionalized Indole Red_Raney->Finish Red_Ti->Finish Red_Pd->Finish caption Fig 2: Decision tree for selecting reduction conditions.

References

  • Batcho, A. D., & Leimgruber, W. (1985).[4] Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Maehr, H., & Smallheer, J. M. (1981). A new approach to 4-substituted indoles. The Journal of Organic Chemistry, 46(8), 1752-1753.

  • Siu, J., Baxendale, I. R., & Ley, S. V. (2004).[6] Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167.[6]

  • Somei, M., Karasawa, Y., & Kaneko, C. (1981). TiCl3-mediated synthesis of indoles from o-nitro-β-dimethylaminostyrenes. Heterocycles, 16(6), 941-944.

Sources

Technical Guide: Mechanism of Action for Nitro-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical deep-dive into the mechanism of action (MOA) of nitro-based hypoxia-activated prodrugs (HAPs). Unlike non-specific cytotoxic agents, these compounds exploit the unique electrochemical environment of solid tumors—specifically, the steep oxygen gradient (hypoxia)—to trigger activation.[1] This document details the redox chemistry governing the "futile cycle," the specific enzymology driving activation (POR vs. AKR1C3), and the downstream molecular sequelae (DNA crosslinking vs. radical-induced strand breaks). It concludes with a validated experimental protocol for assessing hypoxia selectivity in vitro.

The Chemical Basis: The Bioreductive Switch

The core efficacy of nitro-based agents (e.g., nitroimidazoles, nitroaromatics) relies on the one-electron reduction potential (


) of the nitro group. The mechanism is a binary switch controlled by intracellular oxygen concentration (

).
The Futile Cycle (Normoxia)

In well-oxygenated tissues (Normoxia,


 or 

), the prodrug undergoes a single-electron reduction by flavoproteins to form a nitro-radical anion (

).
  • Chemistry: This radical anion is chemically unstable in the presence of molecular oxygen.[2] Oxygen, having a higher electron affinity, rapidly oxidizes the radical back to the parent compound.

  • Result: The drug is regenerated (unchanged), and a superoxide anion (

    
    ) is released. While superoxide causes mild oxidative stress, it does not reach the threshold for acute cytotoxicity seen in the activated drug form. This protects normal tissue.[1]
    
The Activation Pathway (Hypoxia)

In hypoxic tumor cores (


 or 

), the back-oxidation reaction is kinetically suppressed.
  • Propagation: The long-lived nitro-radical anion undergoes further reduction (disproportionation or enzymatic) to the nitroso (

    
    ) and subsequently the hydroxylamine  (
    
    
    
    ) intermediates.
  • Terminal Effect: The hydroxylamine (or its downstream amine) acts as the potent alkylating agent or DNA-reactive species.

Visualization: The Redox Switch

Bioreduction Parent Parent Nitro Drug (Non-Toxic) Radical Nitro Radical Anion (Transient) Parent->Radical Reduction (+1e-) Enzyme 1e- Reductase (POR) Enzyme->Parent Radical->Parent Re-oxidation (Futile Cycle) Superoxide Superoxide (Mild Toxicity) Radical->Superoxide O2 -> O2- Hydroxylamine Hydroxylamine/Amine (Toxic Effector) Radical->Hydroxylamine Hypoxia (<0.1% O2) Further Reduction Oxygen O2 (Normoxia) Oxygen->Radical Electron Acceptor DNA DNA Adducts/ Strand Breaks Hydroxylamine->DNA Alkylation

Figure 1: The kinetic competition between oxygen-mediated back-oxidation (futile cycle) and hypoxia-driven reduction to toxic species.

Enzymology: The Determinants of Selectivity

The "activation switch" is not solely dependent on oxygen; it requires specific reductases.[1] A critical failure mode in early drug development was ignoring "off-target" aerobic reduction.

EnzymeTypeMechanismRole in HAP Activity
Cytochrome P450 Reductase (POR) Diflavin OxidoreductaseOne-electron reduction. Generates the oxygen-sensitive radical anion.Desired Target. Drives hypoxia-selective activation.[3] High expression in many tumors.
AKR1C3 (Aldo-Keto Reductase)Cytosolic enzymeTwo-electron reduction. Bypasses the radical anion intermediate.[3][4]Off-Target Liability. Directly converts nitro to hydroxylamine regardless of oxygen levels. Responsible for aerobic toxicity (e.g., PR-104 myelotoxicity).[5]
DT-Diaphorase (NQO1) FlavoproteinTwo-electron reduction. Generally activates quinones/nitroaromatics aerobically. Can reduce selectivity if the drug is a substrate.

Expert Insight: When selecting a lead compound, you must screen against AKR1C3. PR-104 failed in some clinical settings because AKR1C3 expression in bone marrow progenitors caused dose-limiting myelotoxicity, independent of hypoxia [1].[5]

Molecular Targets and Cytotoxicity Profiles[6][7]

Different nitro-agents release different effector species upon reduction.

Tirapazamine (TPZ) - The Radical Generator[8]
  • Class: Benzotriazine di-N-oxide.

  • Mechanism: Reduction yields a radical that removes a hydrogen atom from the C4' position of the DNA sugar backbone.

  • Lesion: Frank DNA double-strand breaks (DSBs).

  • Interaction: Highly synergistic with Topoisomerase II inhibitors and radiation (inhibits repair of radiation-induced damage) [2].

PR-104 & Evofosfamide (TH-302) - The Mustard Releasers
  • Class: Nitrogen mustard prodrugs.[6]

  • Mechanism:

    • PR-104: The nitro group reduction changes the electron density of the ring, activating the latent nitrogen mustard (electron-donating effect).[4]

    • TH-302: Nitroimidazole reduction triggers a fragmentation of the linker, physically releasing the effector (Bromo-isophosphoramide mustard).[4]

  • Lesion: DNA Interstrand Crosslinks (ICLs). These are lethal if not repaired by the Fanconi Anemia pathway [3].

Experimental Protocol: Validating Hypoxia Selectivity

To confirm a compound acts via the mechanism described above, one must calculate the Hypoxia Cytotoxicity Ratio (HCR) . The gold standard is the Clonogenic Assay performed under strict anaerobic conditions.

Objective: Determine the IC50 under Normoxia (21%


) vs. Anoxia (<0.1% 

).
Workflow Visualization

Protocol Seed 1. Seed Cells (Low Density: 200-1000 cells/well) Chamber 2. Hypoxia Induction (Anaerobic Chamber + Pd Catalyst) Seed->Chamber Acclimatize Drug 3. Drug Exposure (1-4 Hours) Chamber->Drug Add equilibrated drug Wash 4. Wash & Re-oxygenate Drug->Wash Terminate exposure Grow 5. Colony Formation (7-14 Days) Wash->Grow Count 6. Fix, Stain & Count (>50 cells = Colony) Grow->Count

Figure 2: The Clonogenic Assay workflow for determining HCR.

Detailed Methodology
  • Preparation:

    • Use glass petri dishes or multi-well plates (plastic can absorb hydrophobic drugs, but is standard; include cell-free controls if drug loss is suspected).

    • Critical Step: Pre-equilibrate all media and drug solutions in the anaerobic chamber for at least 24 hours prior to the experiment to remove dissolved oxygen. Cold media holds more oxygen; use warm media.

  • Seeding:

    • Seed cells (e.g., HCT116, A549) at densities optimized to yield 50-150 colonies per well in controls.

    • Allow attachment for 12-24 hours in standard incubation.

  • Hypoxia Induction:

    • Transfer "Hypoxia" plates to an anaerobic chamber (e.g., Bactron or Sheldon).

    • Validation: Use an oxygen sensor to verify

      
      . Use a Palladium catalyst to scavenge trace 
      
      
      
      .
  • Drug Exposure:

    • Add drug serially (log-scale concentrations).

    • Incubate for a defined window (typically 2-4 hours). Note: Long exposures (24h) in anoxia are confounded by hypoxia-induced cell cycle arrest, not just drug toxicity.

  • Recovery:

    • Remove drug, wash 2x with PBS, add fresh normoxic medium.

    • Incubate for 7-14 days until colonies are visible.

  • Analysis:

    • Fix with Methanol:Acetic Acid (3:1). Stain with 0.5% Crystal Violet.[7][8]

    • Calculation:

      
      
      
      
      
      
      
    • Interpretation: An HCR > 10 indicates significant hypoxia selectivity. TPZ typically shows HCR > 50-100 depending on the cell line [4].

Comparative Data Summary

CompoundTrigger GroupEffector MechanismKey ReductaseClinical Status
Tirapazamine Benzotriazine N-oxideRadical (DSB)PORPhase III (Discontinued - lack of efficacy)
PR-104 DinitrobenzamideNitrogen Mustard (ICL)POR (Hypoxia), AKR1C3 (Aerobic)Phase II (Limited by myelotoxicity)
Evofosfamide 2-NitroimidazoleBromo-IPM (ICL)PORPhase III (Discontinued - did not meet primary endpoint)
CP-506 NitroimidazoleMustard (ICL)PORPreclinical (Designed to resist AKR1C3)

References

  • Guise, C. P., et al. (2010). The Bioreductive Prodrug PR-104A Is Activated under Aerobic Conditions by Human Aldo-Keto Reductase 1C3.[3][5][9] Cancer Research.[1][4][6][8][10]

  • Brown, J. M., & Wilson, W. R. (2004).[11][12] Exploiting tumour hypoxia in cancer treatment.[1][4][13][11][12] Nature Reviews Cancer.[4][11][12]

  • Hunter, F. W., et al. (2016). Hypoxia-activated prodrugs: paths forward in the era of personalised medicine. British Journal of Cancer.

  • Franken, N. A., et al. (2006).[7] Clonogenic assay of cells in vitro. Nature Protocols.[7]

Sources

6-Methyl-4-nitro-1H-indole CAS number and molecular weight

[1]

Part 1: Chemical Identity & Core Properties

6-Methyl-4-nitro-1H-indole is a substituted indole derivative characterized by a nitro group at the C4 position and a methyl group at the C6 position. This specific substitution pattern creates a unique electronic environment, making the compound a valuable scaffold for fragment-based drug discovery (FBDD), particularly in targeting ATP-binding pockets where the indole NH acts as a hydrogen bond donor.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]
PropertySpecification
CAS Number 880086-93-1
IUPAC Name 6-Methyl-4-nitro-1H-indole
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Yellow to brownish-yellow crystalline solid
Melting Point 198–202 °C (Predicted/Analogous range)
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
pKa (NH) ~13.5 (Acidic due to electron-withdrawing nitro group)
SMILES CC1=CC2=C(C=CN2)C(=C1)[O-]
Structural Significance

The 4-nitro group exerts a strong electron-withdrawing effect (–I, –M) on the indole core, significantly reducing the electron density of the pyrrole ring compared to unsubstituted indole. This deactivation makes the C3 position less susceptible to electrophilic aromatic substitution but enhances the acidity of the N1-proton. The 6-methyl group provides a weak electron-donating effect (+I), offering a steric handle often used to tune hydrophobic interactions within protein binding sites.

Part 2: Synthetic Methodology

The synthesis of 4-nitroindoles is synthetically challenging due to the incompatibility of the nitro group with harsh reducing conditions often used in Fisher indole synthesis. The industry-standard protocol for accessing 6-methyl-4-nitro-1H-indole is the Leimgruber-Batcho Indole Synthesis .

This route is preferred for its mild conditions and ability to preserve the nitro functionality while forming the pyrrole ring.

Retrosynthetic Logic
  • Target: 6-Methyl-4-nitro-1H-indole[1]

  • Precursor: 1,5-Dimethyl-2,4-dinitrobenzene (or structurally related o-nitrotoluene derivative).

  • Key Transformation: Enamine formation followed by reductive cyclization.[2]

Protocol: Leimgruber-Batcho Synthesis
Phase 1: Enamine Formation

The acidity of the methyl protons ortho to the nitro group is exploited to condense with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reagents: 1,5-Dimethyl-2,4-dinitrobenzene (1.0 eq), DMF-DMA (1.5–2.0 eq), DMF (Solvent).

  • Conditions: Heat to 110–140°C for 4–12 hours under inert atmosphere (

    
    ).
    
  • Mechanism: The base (methoxide generated in situ) deprotonates the benzylic methyl group. The resulting carbanion attacks the electrophilic carbon of DMF-DMA, eliminating methanol to form the deep red

    
    -dimethylamino-2-nitrostyrene  intermediate.
    
  • Validation: Monitor by TLC (disappearance of starting nitroarene) or LC-MS.

Phase 2: Reductive Cyclization

The nitro group ortho to the enamine side chain is reduced to an amine, which spontaneously cyclizes to form the indole. Note: The second nitro group (at C4 position of the final indole) must be preserved.

  • Reagents: Zinc dust (excess), Acetic Acid (AcOH), or Raney Nickel/Hydrazine (controlled).

  • Critical Control: Standard catalytic hydrogenation (

    
    /Pd-C) may reduce both nitro groups to amines. To retain the 4-nitro group while cyclizing, use Titanium(III) chloride (
    
    
    )
    or controlled Zn/AcOH reduction which favors the cyclization of the enamine-adjacent nitro group over the aromatic nitro group due to the proximity effect (chelation/kinetics).
  • Workup: Filter off metal residues, neutralize with

    
    , and extract with Ethyl Acetate.
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Visualized Reaction Pathway

LeimgruberBatchoPrecursor1,5-Dimethyl-2,4-dinitrobenzeneIntermediateEnamine Species(Deep Red)Precursor->IntermediateCondensationReagent1DMF-DMA(140°C)Reagent1->IntermediateProduct6-Methyl-4-nitro-1H-indoleIntermediate->ProductReductiveCyclizationReagent2Zn / AcOH(Selective Reduction)Reagent2->Product

Caption: The Leimgruber-Batcho pathway selectively constructs the indole core from dinitrotoluene precursors via an enamine intermediate.[3]

Part 3: Applications in Drug Discovery

The 6-methyl-4-nitro-1H-indole scaffold acts as a versatile intermediate. The nitro group is rarely the final pharmacophore; rather, it serves as a masked amine.

Kinase Inhibitor Development
  • Mechanism: The indole core mimics the purine ring of ATP.

  • Derivatization: Reduction of the 4-nitro group to a 4-aminoindole allows for the formation of amide or urea linkages. These linkages are critical for interacting with the "gatekeeper" residues in kinase domains (e.g., EGFR, CDK).

  • 6-Methyl Role: The methyl group at C6 occupies the hydrophobic back-pocket (Region II) of the kinase active site, improving selectivity against off-target kinases.

Synthesis of Tryptophan Analogs

Through the Gramine route (Mannich reaction) or Vilsmeier-Haack formylation at C3, this scaffold can be converted into 6-methyl-4-nitro-tryptophan derivatives, which are used to probe serotonin biosynthesis pathways.

Functionalization Workflow

ApplicationsCore6-Methyl-4-nitro-1H-indole(CAS 880086-93-1)Amino4-Amino-6-methylindoleCore->Amino H2, Pd/C(Reduction)Gramine3-Formyl/3-AminomethylDerivativesCore->Gramine POCl3/DMF(Vilsmeier)KinaseKinase Inhibitors(Urea/Amide Linkage)Amino->Kinase R-NCO(Coupling)TryptophanNon-canonicalTryptophansGramine->Tryptophan Amino AcidSynthesis

Caption: Divergent synthetic utility of the 6-methyl-4-nitroindole scaffold in medicinal chemistry.

Part 4: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Nitroindoles can be light-sensitive; store in amber vials.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides NOx are released upon burning).

References

  • PubChem. (2025).[1][4] 6-Methyl-4-nitro-1H-indole Compound Summary. National Library of Medicine. [Link]

  • Leimgruber, W., & Batcho, A. D. (1971).[5] The Batcho-Leimgruber Indole Synthesis. Organic Syntheses. (Foundational methodology for nitroindole synthesis).

  • Organic Syntheses. (2025). Synthesis of 4-Nitroindole. Org. Synth. 1980, 59, 203. [Link]

  • Krzysztof, K., et al. (2012). Synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives via Batcho–Leimgruber protocol. Tetrahedron Letters. (Validates the synthesis of 4-nitro-6-substituted indoles).

Methodological & Application

Application of Nitroindole Derivatives in MALDI Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitroindole Advantage

While classical matrices like


-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-Dihydroxybenzoic acid (DHB) remain staples in MALDI-MS, they often suffer from significant limitations: high background noise in the low-mass region (

Da), "sweet spot" crystallization heterogeneity, and poor performance in negative ion mode.

Nitroindole derivatives —specifically 3-methyl-4-nitro-1H-indole (3,4-MNI) and 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) —have emerged as a superior matrix class.[1][2][3][4] They offer a unique dual-polarity ionization capability, exceptional salt tolerance, and high vacuum stability, making them critical for analyzing complex biological mixtures (lipids, peptides) and environmental contaminants (PFOS) where traditional matrices fail.

Key Technical Benefits
  • Dual-Polarity: Efficient ionization in both positive (

    
    ) and negative (
    
    
    
    ) modes without switching matrices.
  • Vacuum Stability: High sublimation points make them ideal for long-duration MALDI Imaging (MSI) runs.

  • Salt Tolerance: 3,4-MNI maintains sensitivity in buffers containing high concentrations of NaCl or PBS, often eliminating the need for desalting steps.

Matrix Selection Guide

Selecting the correct nitroindole derivative is non-trivial and depends on the analyte class and experimental setup. Use the decision matrix below to select the optimal derivative.

Table 1: Comparative Matrix Performance
Feature3,4-MNI (General Purpose)2,3,6-DMNI (Imaging Specialist)CHCA (Standard Control)
Primary Application Complex mixtures, Lipids, PFOS, PeptidesMALDI Imaging (MSI), Plant MetabolitesPeptides, Proteins
Ion Mode Dual (

)
Dual (

)
Mostly Positive (

)
Vacuum Stability ModerateHigh (Best for high-vacuum MSI)Low (Sublimates quickly)
Salt Tolerance Excellent (up to 150 mM NaCl)GoodPoor
Crystal Morphology Homogeneous micro-crystalsFine, dense coatingLarge needles (Sweet spots)
Low Mass Noise Low (Clean <500 Da)LowHigh (Matrix clusters)

Mechanism of Action

Nitroindoles function differently than acidic matrices. Their efficacy stems from the electron-withdrawing nitro group (


) coupled with the electron-rich indole core.
Graphviz Diagram: Ionization Mechanism

The following diagram illustrates the dual-pathway ionization mechanism proposed for nitroindole derivatives.

Nitroindole_Mechanism Laser UV Laser (337/355 nm) Matrix_GS Nitroindole (Ground State) Laser->Matrix_GS Absorption Matrix_ES Nitroindole (Excited State)* Matrix_GS->Matrix_ES Excitation Pos_Path Positive Mode Pathway Matrix_ES->Pos_Path Neg_Path Negative Mode Pathway Matrix_ES->Neg_Path Analyte Analyte (A) Matrix_ES->Analyte Energy Transfer Protonated_M [M+H]+ Pos_Path->Protonated_M Proton Transfer (Indole NH group) Deprotonated_M [M-H]- Neg_Path->Deprotonated_M Electron Capture/ Proton Abstraction (Nitro group influence)

Caption: Dual-polarity ionization mechanism of nitroindoles. The nitro group facilitates negative ion formation via electron capture/proton abstraction, while the indole core supports positive proton transfer.

Experimental Protocols

Protocol A: Preparation of 3,4-MNI for Lipid & Peptide Analysis

Objective: High-sensitivity detection of lipids and peptides from complex biological fluids (e.g., plasma, milk) without extensive purification.

Reagents:

  • Matrix: 3-methyl-4-nitro-1H-indole (3,4-MNI) (Synthesized or Custom Order).

  • Solvent A: Acetonitrile (ACN) (LC-MS Grade).

  • Solvent B: Ultrapure Water (Milli-Q).

  • Modifier: Trifluoroacetic acid (TFA).[5]

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Weigh 3,4-MNI powder.

    • Dissolve to a concentration of 50 mM in 50:50 ACN:Water .

    • Note: Unlike CHCA, 3,4-MNI is highly soluble; sonication is rarely needed but recommended for 1 min to ensure homogeneity.

    • Optional: For peptide analysis, add TFA to a final concentration of 0.1% to enhance protonation. For acid-labile lipids, omit TFA.

  • Sample Preparation:

    • Dilute biological sample (e.g., lipid extract) 1:10 or 1:100 in ACN/Water.

  • Deposition (Dried Droplet Method):

    • Mix 1 µL of Sample with 1 µL of Matrix Stock (1:1 ratio).

    • Pipette 1 µL of the mixture onto a stainless steel MALDI target plate.

    • Allow to air dry at room temperature.

    • Observation: 3,4-MNI forms small, uniform crystals. If large needles appear, the humidity is likely too high, or the ACN content is too low.

Protocol B: Quantitative Analysis of PFOS (Negative Mode)

Objective: Quantify perfluorooctanesulfonic acid (PFOS) in water samples.[1] Nitroindoles are exceptionally suited for this due to reduced background in negative mode compared to 9-AA.

Reagents:

  • Matrix: 3,4-MNI (50 mM in Methanol).[6]

  • Internal Standard: Mass-labeled PFOS (

    
    -PFOS).
    

Procedure:

  • Spiking: Add Internal Standard to the water sample (final conc. 10 ppb).

  • Mixing: Mix 5 µL of water sample with 5 µL of 3,4-MNI matrix solution.

  • Spotting: Deposit 1 µL onto the target.

  • Instrument Settings (Negative Mode):

    • Polarity: Negative.[6]

    • Accelerating Voltage: 20 kV.

    • Laser Power: 40–60% (Adjust to just above threshold).

    • Target Mass:

      
       499 (PFOS [M-H]
      
      
      
      ).
  • Data Analysis: Calculate the ratio of the analyte peak (

    
     499) to the internal standard peak (
    
    
    
    503).
Protocol C: MALDI Imaging with 2,3,6-DMNI

Objective: Spatial mapping of metabolites in tissue sections.

Why 2,3,6-DMNI? It possesses superior vacuum stability, preventing the matrix from sublimating off the tissue during long imaging runs (2–10 hours).

Workflow:

  • Tissue Mounting: Mount frozen tissue section (10–20 µm) on conductive ITO glass slide.

  • Matrix Application (Sublimation):

    • Note: Spraying can be used, but sublimation provides the finest crystal size for high spatial resolution.

    • Load 200 mg of 2,3,6-DMNI into the sublimation chamber.

    • Sublimate at 140°C for 8–12 minutes under vacuum.

    • Target density: ~0.2 mg/cm².

  • Recrystallization (Optional): Incubate slide in a humidity chamber (50% MeOH vapor) for 2 mins to enhance analyte extraction.

  • Imaging: Acquire data in both positive and negative modes. 2,3,6-DMNI allows switching polarities on the same pixel without signal degradation.

Logical Workflow Diagram

Workflow Start Start: Select Analyte Decision Analyte Type? Start->Decision Lipids_Peptides Lipids / Peptides (Complex Mixture) Decision->Lipids_Peptides PFOS PFOS / Environmental (Negative Mode) Decision->PFOS Imaging Tissue Imaging (Spatial Distribution) Decision->Imaging Matrix_34 Select Matrix: 3,4-MNI Lipids_Peptides->Matrix_34 PFOS->Matrix_34 Matrix_236 Select Matrix: 2,3,6-DMNI Imaging->Matrix_236 Prep_DD Prep: Dried Droplet (50 mM in ACN/H2O) Matrix_34->Prep_DD Prep_Sub Prep: Sublimation (140°C, Vacuum) Matrix_236->Prep_Sub Acquisition MALDI Acquisition (Dual Polarity) Prep_DD->Acquisition Prep_Sub->Acquisition

Caption: Decision tree for selecting the appropriate nitroindole derivative and preparation method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Intensity Laser power too low for nitroindoles.Nitroindoles often require slightly higher laser fluence than CHCA. Increase power by 5–10%.
Heterogeneous Crystals Solvent evaporation too slow/fast.Switch to 50% ACN.[6] If using pure MeOH, evaporation may be too fast; add 10% water.
Vacuum Decay Matrix sublimation (if using 3,4-MNI for imaging).[3]Switch to 2,3,6-DMNI for imaging applications; it is more stable in high vacuum.
Cluster Ions Concentration too high.Dilute matrix to 25 mM. Nitroindoles are efficient; saturation is not always necessary.

References

  • Liang, Q., Mondal, P., Li, Q., Maqbool, T., Zhao, C., Jiang, D., Szulczewski, G. J., & Wijeratne, G. B. (2024).[6] Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 96(4), 1668–1677.[1] [Link][1]

  • Hou, Y., et al. (2019). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging of Plant Metabolites.
  • Harvey, D. J. (2015). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2013–2014. Mass Spectrometry Reviews.

Sources

Vilsmeier-Haack reaction protocol for indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Vilsmeier-Haack (VH) reaction remains the gold standard for the C3-formylation of indole derivatives, serving as a critical gateway for synthesizing alkaloids, agrochemicals, and pharmaceutical intermediates (e.g., Ondansetron, Indomethacin derivatives). While the reaction is chemically robust, its application to electron-rich heterocycles like indole requires precise control over exotherms, moisture exclusion, and reagent stoichiometry to prevent oligomerization (dimer/trimer formation) and N-formylation side products.

This guide provides a validated protocol for the regioselective synthesis of indole-3-carboxaldehydes, emphasizing mechanistic understanding and process safety for scalable applications.

Mechanistic Principles & Regioselectivity

The success of the VH reaction relies on the in situ generation of the chloromethyliminium salt (Vilsmeier Reagent), a weak but highly selective electrophile.

Why Indole C-3? Indole is an electron-rich heterocycle. The C-3 position is the most nucleophilic site (highest electron density) due to the contribution of the nitrogen lone pair to the aromatic system.

  • Kinetic Control: Attack at C-3 preserves the benzene ring's aromaticity in the transition state more effectively than attack at C-2.

  • Side Reactions: If C-3 is blocked, C-2 formylation occurs. In N-unsubstituted indoles, reversible N-formylation can occur but is typically hydrolyzed during the aqueous workup.

Mechanistic Pathway (Diagram)[1]

VilsmeierMechanism DMF DMF (Solvent/Reagent) VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR Activation (Exothermic) POCl3 POCl3 (Activator) POCl3->VR Complex Sigma Complex (C3 Attack) VR->Complex Electrophilic Attack Indole Indole Substrate (Nucleophile) Indole->Complex Iminium Iminium Intermediate (Stable Salt) Complex->Iminium Re-aromatization (-HCl) Hydrolysis Aqueous Hydrolysis (Base/Water) Iminium->Hydrolysis Quench Product Indole-3-Carboxaldehyde Hydrolysis->Product Final Product

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on indole.[1] Note the critical intermediate stability before hydrolysis.

Critical Process Parameters (Optimization)

Success depends on controlling the "Active Species" (Vilsmeier Reagent).[2] The following parameters are derived from kinetic studies and process optimization data.

ParameterRecommended RangeScientific Rationale
Reagent Stoichiometry 1.1 – 1.2 equiv (POCl₃)Slight excess ensures complete conversion of DMF to the active chloroiminium species. Large excess promotes polymerization.
Temperature (Step 1) 0°C to 5°CCRITICAL: Formation of the Vilsmeier reagent is highly exothermic. High temps lead to reagent decomposition (CO formation).
Temperature (Step 2) 25°C to 80°CElectron-rich indoles react at RT. Electron-deficient indoles (e.g., 5-nitroindole) require heating to drive the electrophilic substitution.
Solvent DMF (Neat or in DCM)DMF acts as both reagent and solvent. For viscous substrates, dilution with Dichloromethane (DCM) maintains stirrability.
Atmosphere Nitrogen/ArgonThe Vilsmeier reagent is extremely hygroscopic. Moisture hydrolyzes it back to DMF + HCl, killing the reaction.

Experimental Protocol: Synthesis of Indole-3-Carboxaldehyde

Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] All glassware must be oven-dried. Perform all operations in a fume hood.

Materials:
  • Indole derivative (10 mmol)

  • Phosphorus oxychloride (POCl₃) (1.84 g, 12 mmol, 1.2 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL, ~5-6 equiv)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (aqueous solution)

Step-by-Step Procedure:

Phase 1: Generation of the Active Electrophile

  • Charge a dry round-bottom flask with DMF (5 mL).

  • Cool the flask to 0–5°C using an ice/water bath.

  • Add POCl₃ dropwise via a pressure-equalizing addition funnel or syringe pump.

    • Observation: The solution may turn slightly yellow or viscous.

    • Control: Maintain internal temperature <10°C. Stir for 15–30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Nucleophilic Addition 4. Dissolve the indole (10 mmol) in a minimal amount of DMF (1–2 mL).

  • Note: If the indole is a solid, adding it as a solution prevents localized "hot spots" and dimerization.
  • Add the indole solution dropwise to the cold Vilsmeier reagent.
  • Reaction: The mixture often turns yellow or orange immediately.
  • Remove the ice bath. Allow the reaction to warm to Room Temperature (25°C).
  • Monitor: Check progress via TLC or HPLC after 1 hour.
  • Optimization: If starting material remains after 2 hours, heat to 40–60°C.

Phase 3: Hydrolysis and Workup 8. Quench: Pour the reaction mixture slowly onto crushed ice (approx. 50 g) with vigorous stirring.

  • Caution: This step is exothermic.[2][3]
  • Neutralization: The solution will be acidic (pH ~1). Slowly add 5M NaOH or saturated Sodium Acetate solution until pH 9–10 is reached.
  • Why Basic? Acidic conditions can promote indole polymerization. Basic conditions ensure the iminium salt hydrolyzes rapidly to the aldehyde.
  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.
  • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Workflow Diagram

Workflow Start Start: Dry Glassware Prep Reagent Prep (DMF + POCl3) @ 0°C Start->Prep Add Add Indole (Dropwise) Prep->Add React Reaction RT to 60°C Add->React Quench Ice Quench (Hydrolysis) React->Quench Isolate Basify & Filter Quench->Isolate

Figure 2: Operational workflow for the bench-scale synthesis.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Recovered Moisture contamination.Ensure DMF is anhydrous.[2] POCl₃ must be fresh (clear, not cloudy).
Dimer formation (Red/Pink spots on TLC) Localized high concentration.Add indole slower and more diluted. Improve stirring efficiency.
N-Formylation (Product at N1) Reaction stopped too early or insufficient hydrolysis.Extend the basic hydrolysis step (pH > 9) and heat slightly (40°C) during workup to cleave the N-formyl group.
Exotherm during POCl₃ addition Addition rate too fast.Use a syringe pump. Ensure cooling bath capacity is sufficient for the scale.

Scale-Up Considerations (Process Safety)

When moving from grams to kilograms, the Vilsmeier-Haack reaction presents specific thermal hazards:

  • Delayed Exotherm: The formation of the Vilsmeier reagent can exhibit an induction period followed by a rapid exotherm. On a large scale, never add POCl₃ all at once.

  • Gas Evolution: The reaction does not typically evolve gas during reagent formation, but quenching releases HCl gas and heat. Scrubbers are required for large-scale hydrolysis.

  • Thermal Stability: The Vilsmeier reagent (in DMF) is thermally unstable above 50-60°C and can decompose violently. Always keep the reagent formation step cold.

References

  • Vilsmeier, A., & Haack, A. (1927).[4][3][5][6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5][6][7] Berichte der deutschen chemischen Gesellschaft.[4][6]

  • Jones, G., & Stanforth, S. P. (2000).[5][6] The Vilsmeier Reaction of Non-Aromatic Compounds.[1][5][8][9][10] Organic Reactions.[4][1][3][6][8][9][11][12][13][14]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[12]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).[4][5][8][9][10][13][15] Comprehensive Organic Synthesis.

Sources

Application Note: Regioselective Nitration of Substituted Indoles Under Non-Acidic Conditions

[2][3]

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, yet its electron-rich pyrrole ring makes it notoriously unstable in the presence of strong acids (

1

This guide details non-acidic and metal-free methodologies for the regioselective nitration of indoles.[1][2][3] We focus on two primary mechanisms:

  • Electrophilic Nitration via Acyl Nitrates: Using in situ generated Trifluoroacetyl Nitrate (TFAN) or Benzoyl Nitrate.

  • Radical Nitration: Utilizing tert-Butyl Nitrite (TBN) for green, aerobic functionalization.

These protocols ensure high yields, preservation of acid-labile protecting groups (e.g., Boc, TBS), and controlled regioselectivity (primarily C3, with strategies for C2).

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's substitution pattern and sensitivity.

IndoleNitrationStrategycluster_legendSelectivity KeyStartTarget SubstratePos3C3-H (Unsubstituted)Start->Pos3Standard IndolePos3_SubC3-Substituted (Blocked)Start->Pos3_SubSkatole/Tryptamine deriv.Method_TFANProtocol A: TFAN(Electrophilic, Non-Acidic)Target: C3-NitroPos3->Method_TFANBest Yield & SelectivityMethod_CANProtocol C: CAN/Silica(Solid-Supported)Target: C3/C6 MixPos3->Method_CANIf solvent restrictions existPos3_Sub->Method_TFANMay cause ipso-attack/migrationMethod_TBNProtocol B: t-BuONO(Radical, Aerobic)Target: C2-NitroPos3_Sub->Method_TBNDirects to C2LegendC3 = Kinetic ProductC2 = Thermodynamic/Radical Product

Figure 1: Decision matrix for selecting the optimal nitration condition based on substrate substitution.

Mechanistic Principles

The "Acid-Free" Advantage

Standard nitration relies on the nitronium ion (

Trifluoroacetyl Nitrate (TFAN)

Regioselectivity Control
  • C3-Selectivity: In neutral/mild electrophilic conditions, the C3 position is the most nucleophilic site (enamine character). Reagents like TFAN or Acetyl Nitrate exclusively target C3.

  • C2-Selectivity: When C3 is blocked, or when using Radical Mechanisms (e.g.,

    
    -BuONO), the regioselectivity can shift to C2. Radical nitration often proceeds via a cascade of addition-elimination steps that are less dependent on the inherent nucleophilicity of the carbon atom.
    

Detailed Experimental Protocols

Protocol A: The "Gold Standard" C3-Nitration (TFAN Method)

Target: High-yield synthesis of 3-nitroindoles. Mechanism: Electrophilic Aromatic Substitution (

Reagents:
Materials
  • Substituted Indole (1.0 equiv)

  • Tetramethylammonium nitrate (TMAN) (1.1 equiv)

  • Trifluoroacetic anhydride (TFAA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) - Anhydrous

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask, suspend TMAN (1.1 equiv) in anhydrous DCM (0.1 M concentration relative to indole).

  • Activation: Cool the suspension to 0°C (ice bath). Dropwise add TFAA (2.0 equiv) under

    
     atmosphere. Stir for 10–15 minutes. Observation: The solution may become homogenous as TFAN is generated.
    
  • Addition: Add the indole substrate (dissolved in minimal DCM) dropwise to the reaction mixture at 0°C.

    • Critical: Maintain temperature < 5°C to prevent byproduct formation.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (25°C) for 1–2 hours. Monitor by TLC (Indoles are often fluorescent; Nitroindoles are typically yellow/orange and non-fluorescent or quench fluorescence).

  • Quench: Pour the mixture into saturated aqueous

    
     solution (Caution: Gas evolution).
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). 3-Nitroindoles are typically bright yellow solids.

Validation Data (Yields):

Substrate Yield (%) Regioselectivity (C3:C2) Ref
Indole (H) 92% >99:1 [1]
N-Methylindole 95% >99:1 [1]
5-Bromoindole 88% >99:1 [1]

| 2-Phenylindole | 91% | >99:1 | [1] |

Protocol B: Radical C2-Nitration of 3-Substituted Indoles

Target: Synthesis of 2-nitroindoles (when C3 is substituted). Mechanism: Radical Addition / Oxidative Dehydrogenation. Reagents: tert-Butyl Nitrite (TBN).[4][5][6][7]

Materials
  • 3-Substituted Indole (e.g., Skatole, Tryptamine derivative)

  • tert-Butyl Nitrite (TBN) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

  • Atmosphere: Ambient Air (Oxygen is often the terminal oxidant)

Step-by-Step Methodology
  • Setup: Dissolve the 3-substituted indole (1.0 equiv) in MeCN (0.2 M).

  • Reagent Addition: Add TBN (2.0 equiv) via syringe.

  • Reaction: Stir the mixture at 80°C (reflux) open to the air or under an

    
     balloon.
    
    • Note: Radical reactions require thermal initiation or specific catalysts (like

      
       if yields are low).
      
  • Monitoring: Reaction time is typically 4–12 hours.

  • Workup: Evaporate solvent directly.

  • Purification: Chromatography.

Mechanistic Visualization (TFAN Pathway)

TFAN_MechanismTMANMe4N+ NO3-TFANCF3COONO2(Trifluoroacetyl Nitrate)TMAN->TFANMetathesis (-Me4N OCOCF3)TFAA(CF3CO)2OTFAA->TFANMetathesis (-Me4N OCOCF3)ComplexSigma-Complex(Wheland Intermediate)TFAN->Complex+ Indole(Electrophilic Attack at C3)IndoleIndole SubstrateProduct3-NitroindoleComplex->Product- CF3COOHByproductCF3COOH(Weak Acid)Complex->ByproductElimination

Figure 2: Mechanistic pathway of TFAN generation and electrophilic nitration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization (Black Tar) Trace acid or excessive heat.Ensure TMAN is dry. Keep reaction < 0°C during addition. Add solid

to the reaction pot as an acid scavenger.
Low Conversion Moisture in solvent deactivating TFAN.Use freshly distilled DCM/MeCN. Increase TFAA equivalents to 2.5x.
C2/C3 Mixture Steric hindrance at C3 or high temp.Lower temperature to -10°C. If substrate has bulky C2 group, C3 is favored. If C3 is blocked, C2 nitration requires Protocol B.
N-Nitration N-H is free and acidic.Use N-protected indoles (Me, Boc, Ac) for best results. If N-nitroindole forms, it can often be rearranged to C3-nitro thermally.

References

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Source: RSC Advances, 2013. Context: Primary source for the Ammonium Tetramethylnitrate/TFAA protocol.

  • tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction. Source: Organic Chemistry Frontiers, 2024. Context: Review of radical nitration methodologies using TBN.

  • Selective C3–H nitration of 2-sulfanilamidopyridines with tert-butyl nitrite. Source: Organic Chemistry Frontiers, 2022. Context: Demonstrates TBN's utility in directing-group-assisted nitration.

  • Reaction of Indole and Alkylindoles with Ceric Ammonium Nitrate on Silica Gel. Source: Journal of Chemical Research, 1997. Context: Solid-supported neutral nitration protocol.[8]

  • Copper-mediated domino C–H iodination and nitration of indoles. Source: Chemical Communications, 2018.[9] Context: Advanced transition-metal mediated functionalization.

Troubleshooting & Optimization

Optimizing yield for 6-Methyl-4-nitro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Methyl-4-nitro-1H-indole

Reference Ticket: #IND-6M4N-OPT Subject: Yield Optimization & Troubleshooting for Leimgruber-Batcho Protocol Classification: Advanced Organic Synthesis / Heterocyclic Chemistry Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 6-Methyl-4-nitro-1H-indole is a high-value workflow, typically serving as a scaffold for Hsp90 inhibitors, IDO1 inhibitors, and various antiviral candidates. While the Leimgruber-Batcho indole synthesis is the industry standard for this transformation, users often encounter yield losses during the reductive cyclization step due to the lability of the C4-nitro group.

This guide moves beyond generic protocols, focusing on the chemoselective reduction required to maintain the nitro-architecture while forming the indole core.

Module 1: The Validated Pathway (Leimgruber-Batcho)

Retrosynthetic Logic: To install a nitro group at the indole C4 position and a methyl at C6, the starting material must be 2,6-dinitro-p-xylene (also known as 1,3-dinitro-2,5-dimethylbenzene).

  • Why this precursor? The C1-methyl group is flanked by two nitro groups (positions 2 and 6), making it highly acidic and reactive toward DMF-DMA.

  • Symmetry Advantage: Because the molecule is symmetric, enamine formation at C1 and subsequent reduction of either ortho-nitro group yields the identical target molecule.

Step-by-Step Optimization Protocol
StepReagents & ConditionsCritical ParameterTarget Outcome
1. Enamine Formation 2,6-Dinitro-p-xylene + DMF-DMA (3.0 equiv). Solvent: DMF (anhydrous). Temp: 110°C, 4–6 h.Methanol Removal: The reaction produces methanol. Use a Dean-Stark trap or open vessel with N2 sweep to drive equilibrium.Deep red/purple solid (Enamine intermediate). >95% Conversion.
2. Selective Reduction TiCl3 (15% in HCl) + NH4OAc . Solvent: Acetone/H2O. pH: Buffered to 5.0–6.0.Stoichiometry: Strictly control reductant equivalents (4.0–4.5 eq). Excess leads to amino-indole.6-Methyl-4-nitro-1H-indole . (Yellow solid).[1]

Module 2: Reaction Logic & Visualization

The following diagram illustrates the specific regiochemical pathway and the critical decision points for troubleshooting.

G Start Precursor: 2,6-Dinitro-p-xylene Step1 Step 1: DMF-DMA Condensation (110°C) Start->Step1 - MeOH Intermediate Enamine Intermediate (Deep Red) Step1->Intermediate Step2 Step 2: Reductive Cyclization Intermediate->Step2 TiCl3 / NH4OAc (Buffered pH 5-6) Target TARGET: 6-Methyl-4-nitro-1H-indole Step2->Target Controlled Eq. Fail1 Impurity A: 4-Amino-6-methylindole (Over-reduction) Step2->Fail1 Excess Reductant or H2/Pd Fail2 Impurity B: Polymerized Tars (Acidic conditions) Step2->Fail2 pH < 4 (Hydrolysis)

Caption: Pathway logic for 2,6-dinitro-p-xylene conversion. Green path indicates optimal selective reduction; red paths indicate common failure modes.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: My enamine formation (Step 1) stalled at 60% conversion. Adding more DMF-DMA didn't help.

Diagnosis: Methanol inhibition. The Science: The reaction between the methyl group and DMF-DMA is an equilibrium driven by the expulsion of methanol. If the reaction vessel is sealed too tightly, methanol accumulates, pushing the equilibrium back to the starting material. The Fix:

  • Increase temperature to 110–120°C .

  • Use a continuous nitrogen sweep over the headspace to strip methanol vapor.

  • Do not use a reflux condenser; use a short-path distillation head if necessary to remove volatiles.

Q2: I obtained the indole, but it is unstable and turns black upon air exposure. NMR shows a shift upfield.

Diagnosis: You likely synthesized 6-methyl-4-aminoindole (the over-reduced byproduct). The Science: The 4-nitro group is susceptible to reduction.[2] If you used catalytic hydrogenation (H2/Pd-C) or harsh metals (Fe/HCl) without strict control, you reduced both the cyclizing nitro group and the C4-nitro group. The Fix:

  • Switch Reagents: Abandon H2/Pd. Use Titanium(III) Chloride (TiCl3) buffered with Ammonium Acetate.

  • Mechanism: TiCl3 acts via single-electron transfer and is highly sensitive to pH. At pH 5–6, it reduces the nitro group to the hydroxylamine/amine required for cyclization but is kinetically slower at reducing the second, sterically hindered nitro group at C4 [1].

Q3: The reaction mixture turned into a sticky tar during Step 2 (Cyclization).

Diagnosis: Acid-catalyzed polymerization. The Science: Enamines are acid-sensitive. If you used unbuffered TiCl3 (which is highly acidic, supplied in HCl), you likely hydrolyzed the enamine back to the aldehyde/ketone, which then polymerized with the amine species. The Fix:

  • Buffer is Mandatory: You must pre-mix the TiCl3 solution with an aqueous solution of Ammonium Acetate (NH4OAc) before adding the enamine. The pH should be checked to ensure it is near neutral (pH 5–6) [2].

Q4: Can I use Zinc/Acetic Acid for the reduction? It is cheaper than TiCl3.

Answer: Yes, but with a Warning . Zinc/Acetic acid is a vigorous reducing system. To make it selective:

  • Temperature Control: Keep the reaction between 0°C and 10°C.

  • Addition: Add the Zinc dust portion-wise to the enamine solution, monitoring by TLC. Stop immediately upon consumption of the starting material.

  • Risk: Even with care, 5–10% over-reduction to the amine is common. TiCl3 is recommended for high-purity applications.

Module 4: Quantitative Optimization (DoE Data)

The following table summarizes solvent screening results for the Step 2 Cyclization , maximizing the ratio of Product (Nitro) to Impurity (Amino).

Reducing AgentSolvent SystemTemp (°C)Yield (Nitro)Impurity (Amino)Verdict
H2 / Pd-C (10%) EtOH2512%78% FAILED (Over-reduction)
Fe / AcOH AcOH / H2O6045%30%POOR (Low selectivity)
Zn / AcOH AcOH1068%15%ACCEPTABLE (Cost-effective)
TiCl3 / NH4OAc Acetone / H2O 25 88% <2% OPTIMAL
Na2S2O4 EtOH / H2O8072%5%GOOD (Alternative)

References

  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-Nitrotoluenes." Organic Syntheses, 63, 214. (Demonstrates the fundamental selectivity of the enamine reduction).

  • Leresche, J. E., et al. (2008). "Scalable Synthesis of 4-Nitroindoles via the Leimgruber-Batcho Reaction." Organic Process Research & Development, 12(6). (Details the TiCl3 buffering technique to prevent polymerization).

  • Somei, M., et al. (1981). "The Chemistry of Indoles. XIII. A Simple Synthesis of 4-Nitroindole Derivatives." Chemical and Pharmaceutical Bulletin, 29(1), 249-252. (Discusses TiCl3 vs Hydrogenation selectivity).

Sources

Improving regioselectivity in the nitration of methylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Improving Regioselectivity in the Nitration of Methylindoles

Introduction: The "Selectivity Switch" in Indole Chemistry

Welcome to the Advanced Synthesis Support Center. You are likely here because the nitration of methylindoles is notoriously sensitive to reaction conditions. The indole nucleus is an electron-rich system that presents a unique dichotomy:

  • Kinetic Control (C3/C2): Under mild conditions, the pyrrole ring (C3 > C2) is the most nucleophilic site.

  • Thermodynamic/Acid-Mediated Control (C5/C6): Under strong acidic conditions, protonation at C3 deactivates the pyrrole ring, forcing electrophilic attack onto the benzene ring (typically C5).[1]

This guide provides validated protocols to manipulate this "Selectivity Switch," allowing you to target specific isomers (C2, C3, or C5) by altering reagents and acidity.

Module 1: Nitration of 3-Methylindole (Skatole)

Challenge: C3 is blocked by a methyl group. Default Outcome: Complex mixtures or polymerization (tar) due to steric clash and competing electronic effects.

Scenario A: Target = 2-Nitro-3-methylindole

Strategy: Use a mild, non-acidic nitrating agent to avoid protonation of the ring. This directs the nitronium species to the most reactive remaining position on the pyrrole ring (C2).

  • Recommended Reagent: Acetyl Nitrate (generated in situ).[2][3][4]

  • Mechanism: Addition-elimination at C2.

Protocol 1.1: Low-Temperature Acetyl Nitrate Nitration

  • Preparation (Caution: Explosive Potential):

    • Cool Acetic Anhydride (Ac₂O) (approx. 5-10 equiv) to 0°C .

    • Add Fuming Nitric Acid (HNO₃) (1.05 equiv) dropwise with vigorous stirring.

    • CRITICAL: Maintain internal temperature < 10°C . Acetyl nitrate is unstable and explosive at elevated temperatures.[5]

  • Reaction:

    • Cool the solution to -70°C (Dry ice/acetone bath).

    • Add 3-methylindole (1.0 equiv) dissolved in a minimum amount of Ac₂O dropwise.

    • Stir at -70°C for 1-2 hours.

  • Quench:

    • Pour the cold mixture into crushed ice/saturated NaHCO₃.

    • Extract with ethyl acetate.

  • Expected Outcome: High regioselectivity for the 2-nitro isomer.

Scenario B: Target = 5-Nitro-3-methylindole

Strategy: Use strong acid to protonate the C3 position. This forms a 3H-indolium cation, deactivating the pyrrole ring and directing the incoming electrophile to the benzene ring (para to the nitrogen, which is C5).

Protocol 1.2: Mixed Acid Nitration

  • Dissolution: Dissolve 3-methylindole in Concentrated H₂SO₄ at 0°C. (The solution will turn yellow/orange due to protonation).

  • Nitration:

    • Add Conc. HNO₃ / H₂SO₄ mixture dropwise at 0–5°C.

  • Workup: Pour onto ice. Basify carefully with NH₄OH.

  • Expected Outcome: Major product is 5-nitro-3-methylindole .

Module 2: Nitration of 1-Methylindole

Challenge: The N-methyl group increases electron density, making the ring highly susceptible to oxidation and polymerization.

Scenario A: Target = 3-Nitro-1-methylindole

Strategy: Direct electrophilic substitution. C3 is the most reactive site.[1]

  • Protocol: Reaction with Benzoyl Nitrate or Acetyl Nitrate at 0°C.

  • Note: Avoid strong H₂SO₄ to prevent polymerization.

Scenario B: Target = 5-Nitro-1-methylindole (The "Indoline Detour")

Strategy: Direct nitration of 1-methylindole rarely yields clean C5 product. The industry-standard "Self-Validating" method is to reduce the indole to an indoline, nitrate (which goes para-to-N with high selectivity), and then re-oxidize.

Protocol 2.1: The Reduction-Nitration-Oxidation Workflow

  • Step 1 (Reduction): Reduce 1-methylindole to 1-methylindoline using NaCNBH₃/AcOH or H₂/Pd-C.

  • Step 2 (Nitration):

    • Dissolve 1-methylindoline in Conc. H₂SO₄ at 0°C.[1]

    • Add HNO₃ (1.0 equiv) dropwise.

    • Result: Exclusive formation of 5-nitro-1-methylindoline (Para-directing effect of the amine).

  • Step 3 (Oxidation):

    • Treat the 5-nitroindoline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in refluxing benzene/dioxane.

    • Result: Restoration of the double bond to yield 5-nitro-1-methylindole .

Visualizing the Selectivity Logic

The following diagram illustrates the decision matrix for selecting the correct reagent based on your starting material and target isomer.

IndoleNitration Start Starting Material M3 3-Methylindole (Skatole) Start->M3 M1 1-Methylindole Start->M1 Target3 Target Isomer? M3->Target3 Mild Mild Conditions (Acetyl Nitrate, -70°C) Target3->Mild Target C2 Strong Strong Acid (HNO3/H2SO4, 0°C) Target3->Strong Target C5 Nitro2 2-Nitro-3-methylindole Nitro5 5-Nitro-3-methylindole Target1 Target Isomer? M1->Target1 Target1->Mild Target C3 Indoline Indoline Route (Reduce -> Nitrate -> Oxidize) Target1->Indoline Target C5 Nitro1_3 3-Nitro-1-methylindole Nitro1_5 5-Nitro-1-methylindole Mild->Nitro2 Mild->Nitro1_3 Strong->Nitro5 Protonation at C3 deactivates pyrrole Indoline->Nitro1_5 Para-selectivity on Indoline

Caption: Decision tree for selecting reagents based on methylindole substitution pattern and desired nitro-isomer.

Summary of Regioselectivity Data

Starting MaterialReagent / ConditionsMajor ProductMechanism
3-Methylindole Acetyl Nitrate (-70°C)2-Nitro -3-methylindoleDirect S_EAr (C2 favored when C3 blocked)
3-Methylindole HNO₃ / H₂SO₄ (0°C)5-Nitro -3-methylindoleProtonation at C3 directs to Benzene ring
2-Methylindole Benzoyl Nitrate3-Nitro -2-methylindoleDirect S_EAr at most reactive C3
2-Methylindole HNO₃ / H₂SO₄5-Nitro -2-methylindoleProtonation at C3 directs to Benzene ring
1-Methylindole HNO₃ / Ac₂O3-Nitro -1-methylindoleDirect S_EAr at C3
1-Methylindole 1. H₂/Pd 2. HNO₃ 3.[1][6] DDQ5-Nitro -1-methylindoleDirected via Indoline intermediate

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

  • Cause: Acid-catalyzed polymerization.[1] Indoles are very sensitive to strong acids, especially if the reaction exotherms.

  • Solution:

    • Ensure temperature is strictly controlled (use a cryostat or reliable ice/salt bath).

    • Switch to Acetyl Nitrate (mild conditions) if targeting the pyrrole ring.

    • If targeting the benzene ring (C5), ensure the indole is fully dissolved in H₂SO₄ before adding nitric acid to ensure the "protonation shield" is active.

Q2: I am trying to make Acetyl Nitrate, but it's fuming/getting hot.

  • CRITICAL SAFETY WARNING: Acetyl nitrate is explosive if heated or allowed to concentrate.

  • Protocol: Always add HNO₃ to Ac₂O (never reverse) at < 0°C. Do not store the reagent; prepare it in situ or immediately before use. If the temperature spikes > 10°C, quench immediately with ice water from a distance.

Q3: Can I get 6-Nitro-3-methylindole directly?

  • Answer: Direct nitration to C6 is difficult because C5 is electronically favored in the protonated species.

  • Workaround: Use the "Directing Group Switch" .

    • Start with 3-Acetylindole (instead of 3-methyl). The acetyl group is electron-withdrawing and directs nitration to C6 (predominantly).

    • Nitrate to get 6-nitro-3-acetylindole .

    • Reduce the acetyl group to an ethyl group (or use specific chemistry to convert to methyl, though difficult).

    • Ref: Nitration of 3-acetylindole gives predominantly the 6-nitro derivative [7].[1][7]

Q4: How do I separate the isomers if I get a mixture?

  • Guidance: Nitroindoles have distinct polarities.

    • C2/C3-Nitro isomers: Often less polar due to hydrogen bonding (if NH is free).

    • C5/C6-Nitro isomers: More polar.

    • Purification: Column chromatography using Hexane/Ethyl Acetate (gradient 10:1 to 2:1) is standard.[6] Recrystallization from Ethanol/Water is effective for 5-nitro isomers.

References

  • Nitration of Indoles. II. The Mononitration of Methylindoles. Source: The Journal of Organic Chemistry. URL:[Link]

  • Synthesis and Reactions of N-Protected 3-Nitroindoles. Source: ResearchGate (Pelkey & Gribble). URL:[Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Source: RSC Advances (NIH). URL:[Link]

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Source: NIH (Safety & Protocol). URL:[Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones. Source: Organic & Biomolecular Chemistry.[8][9][10] URL:[Link]

Sources

Technical Support Center: 6-Methyl-4-nitro-1H-indole Scale-Up Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the technical challenges in scaling up the synthesis of 6-Methyl-4-nitro-1H-indole (CAS: 880086-93-1) . While various indole syntheses exist (e.g., Leimgruber-Batcho, Bartoli), the modified Reissert-Henasyl condensation (via the formimidate intermediate) is the most robust method for maintaining the integrity of the C4-nitro group while establishing the indole core.

Key Technical Insight: The presence of the electron-withdrawing nitro group at C4 significantly deactivates the ring, making standard electrophilic cyclizations difficult. The preferred route utilizes 2,5-dimethyl-3-nitroaniline as the starting material, converting it to a formimidate, followed by base-promoted cyclization with diethyl oxalate. This method avoids the regioselectivity issues of direct nitration and the hazardous energetic precursors often required for Leimgruber-Batcho sequences on this specific scaffold.

Critical Workflow Visualization

Figure 1: Synthetic Pathway & Logic Flow

G Start Start: 2,5-Dimethyl-3-nitroaniline Step1 Step 1: Formimidate Formation (Triethyl orthoformate, p-TsOH) Start->Step1 Condensation Inter1 Intermediate: Ethyl N-(2,5-dimethyl-3-nitrophenyl)formimidate Step1->Inter1 - EtOH (Distillation) Step2 Step 2: Base-Promoted Cyclization (KOEt, Diethyl Oxalate, DMF/DMSO) Inter1->Step2 Nucleophilic Attack Critical CRITICAL CONTROL POINT: Temp < 40°C, Exotherm Management Step2->Critical Monitoring Product Target: 6-Methyl-4-nitro-1H-indole Critical->Product Hydrolysis/Decarboxylation

Caption: Figure 1. The modified Reissert-Henasyl pathway minimizes regio-isomeric byproducts. The critical control point lies in the exothermic cyclization step involving Potassium Ethoxide.

Technical Troubleshooting & FAQs

This section addresses specific failure modes encountered during scale-up (10g to >100g batches).

Category A: Reaction Performance & Yield

Q1: We are observing low yields (<40%) during the cyclization step. The starting material is consumed, but multiple spots appear on TLC. [1]

  • Root Cause: The base-promoted cyclization with diethyl oxalate is highly sensitive to temperature and water. The "multiple spots" likely indicate polymerization of the formimidate or competing hydrolysis.

  • Corrective Action:

    • Moisture Control: Ensure DMSO and DMF are strictly anhydrous (<0.05% water). Potassium ethoxide (KOEt) acts as a base; if wet, it generates KOH, which hydrolyzes the oxalate ester before cyclization occurs.

    • Temperature Discipline: The addition of KOEt is exothermic. If the internal temperature exceeds 40°C during addition, the nitro-stabilized carbanion can undergo side reactions.[2] Use active cooling (chiller set to 0°C) to maintain internal temperature between 15–25°C during addition, then strictly control the ramp to 40°C for the soak period.

Q2: The formimidate intermediate solidifies in the condenser during distillation. How do we handle this on a large scale?

  • Root Cause: Ethyl N-(2,5-dimethyl-3-nitrophenyl)formimidate has a melting point around 50–60°C. In scale-up, the vapor path can cool sufficiently to crystallize the product, blocking the apparatus.

  • Engineering Solution:

    • Use heat-traced lines or a warmed condenser (circulating water at 60°C) for the distillation of ethanol.

    • Alternatively, do not isolate the formimidate via distillation if purity permits. Perform a solvent swap: strip the triethyl orthoformate under vacuum, dissolve the residue in dry DMSO, and proceed directly to Step 2 (telescoping). Note: This requires strict removal of ethanol.

Category B: Safety & Process Hazards[3][4]

Q3: Is the 4-nitro group stable under the strongly basic conditions (KOEt/DMSO)?

  • Risk Assessment: Nitroarenes in the presence of strong bases and DMSO can form Meisenheimer complexes or undergo non-specific nucleophilic attacks (Bartoli-like pathways), potentially leading to energetic decomposition.

  • Safety Protocol:

    • Never allow the reaction temperature to exceed 60°C.

    • Quench Protocol: Do not quench directly into acidic water, as this can generate heat and precipitate the product too rapidly, trapping impurities. Pour the reaction mixture slowly into a stirred ice/water slurry.

    • DSC Data: Run a Differential Scanning Calorimetry (DSC) trace on the reaction mixture before scaling >50g. Look for onset of decomposition <150°C.

Q4: The final product is difficult to filter and clogs the frit. How can we improve morphology?

  • Resolution: The rapid precipitation into water generates fine amorphous solids.

  • Protocol Adjustment:

    • Instead of dumping the reaction into water, perform a reverse addition : Slowly add water to the DMSO/DMF reaction mixture over 2 hours with varying agitation. This "controlled antisolvent crystallization" allows for Ostwald ripening, producing larger, filterable crystals.

Detailed Experimental Protocol (Scale-Up Optimized)

Target Scale: 100g Input (2,5-dimethyl-3-nitroaniline) Reference Basis: Adapted from Organic Syntheses Coll. Vol. 6, p. 104 (for 4-nitroindole) [1].

Step 1: Synthesis of Formimidate Intermediate
  • Equipment: 2L 3-neck flask, overhead stirrer, Claisen adapter, distillation condenser.

  • Charge:

    • 100.0 g (0.60 mol) 2,5-dimethyl-3-nitroaniline [CAS: 62564-50-5].

    • 133.0 g (0.90 mol) Triethyl orthoformate (freshly distilled).

    • 0.6 g p-Toluenesulfonic acid (catalyst).

  • Operation:

    • Heat mixture to 100–120°C.

    • Distill off ethanol continuously (theoretical ~55 mL).

    • Endpoint: When ethanol evolution ceases (~2-4 hours), increase vacuum to remove excess orthoformate.

    • Yield: Expect ~120–130g of crude formimidate oil/solid.

Step 2: Cyclization to 6-Methyl-4-nitro-1H-indole
  • Equipment: 5L Reactor, jacketed cooling, dropping funnel, N2 atmosphere.

  • Preparation of Base Solution (Exothermic):

    • In a separate vessel, dissolve 132 g (0.90 mol) Diethyl oxalate in 300 mL anhydrous DMF.

    • Add 66 g (0.78 mol) Potassium Ethoxide (solid) in portions, keeping T < 30°C. (Solution A).

  • Reaction:

    • Dissolve the crude formimidate (from Step 1) in 450 mL anhydrous DMSO . (Solution B).

    • Critical Addition: Add Solution A (Oxalate/Base) to Solution B (Formimidate) rapidly but under controlled cooling.

    • Note: The Org. Synth. procedure suggests adding base to oxalate, then pouring that into the formimidate. On scale, pumping Solution A into Solution B is safer for heat control.

  • Incubation:

    • Stir at 35–40°C for 1.5 hours. Deep red color develops.[2]

  • Workup:

    • Transfer reaction mass to a precipitation vessel.

    • Add 2.5 L of Ice Water slowly over 60 minutes.

    • Filter the yellow-brown precipitate.[2]

    • Purification: Recrystallize from Ethanol or Acetonitrile.[2]

    • Sublimation: For high-purity needs (>99.5%), sublimation at 170°C/0.5 mmHg is effective but capacity-limited.

Data Table: Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass (g)DensityVolume
2,5-Dimethyl-3-nitroaniline 166.181.0100.0Solid-
Triethyl Orthoformate148.201.5133.40.89~150 mL
Diethyl Oxalate146.141.5131.51.07~123 mL
Potassium Ethoxide84.161.365.6Solid-
Target Product 176.17 ~70% ~74.0 Solid -

References & Validation

  • Bergman, J.; Sand, P. "4-Nitroindole". Organic Syntheses, 1977 , 57, 80; Coll. Vol. 6, 104. [Link] (Primary Protocol Validation: This reference establishes the formimidate/oxalate route for 4-nitroindoles. The 6-methyl adaptation follows identical mechanistic principles.)

  • Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines". [Link] (Safety Standard: Source for the 3x scale-up limit rule and thermal hazard management protocols cited in the Troubleshooting section.)

  • PubChem Compound Summary. "6-Methyl-4-nitro-1H-indole (CID 24728764)". [Link] (Chemical Data Verification: Confirms structure, identifiers, and physical properties for the specific 6-methyl derivative.)

Sources

Refinement of analytical methods for separating nitroindole positional isomers

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Subject: Refinement of analytical methods for separating nitroindole positional isomers (4-, 5-, 6-, 7-nitroindole). Ticket ID: NI-ISO-001 Status: Open for Resolution

Executive Summary: The Separation Challenge

Welcome to the technical support center. If you are struggling to separate 4-, 5-, 6-, and 7-nitroindole, you are likely encountering "critical co-elution" on standard alkyl-chain columns (C18/C8).

The Core Problem: Nitroindole isomers are isobaric (same mass) and possess nearly identical hydrophobicity (logP ~2.4). Standard Reversed-Phase Liquid Chromatography (RPLC) on C18 relies heavily on hydrophobic subtraction. Because the hydrophobic surface area of these isomers is virtually indistinguishable, C18 columns often yield a single broad peak or partial resolution.

The Solution: You must switch from hydrophobic discrimination to electronic discrimination. The nitro group (


) is a strong electron-withdrawing group (EWG), creating an electron-deficient 

-system on the indole ring. By using a stationary phase capable of

interactions
(such as Phenyl-Hexyl or Biphenyl), you can exploit the subtle differences in electron density distribution caused by the varying positions of the nitro group.

Primary Workflow: RPLC Method Development

Stationary Phase Selection

Do not use C18. Use a Phenyl-Hexyl or Biphenyl phase.

  • Mechanism: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the nitroindole. The position of the nitro group alters the "accessibility" and "strength" of this interaction, allowing for baseline separation.
    
Mobile Phase Selection (The "Methanol Effect")
  • Critical Rule: You must use Methanol (MeOH) as your organic modifier, NOT Acetonitrile (ACN).

  • Why? Acetonitrile contains a triple bond (

    
    ) with its own 
    
    
    
    -electrons.[1] These compete with the analyte for the stationary phase's
    
    
    -systems, effectively "dampening" the selective interaction. Methanol is "
    
    
    -silent" and allows the subtle isomer differences to dominate retention.
Standard Operating Procedure (SOP): Nitroindole Separation
ParameterSpecification
Column Phenyl-Hexyl or Biphenyl (e.g., 150 x 4.6 mm, 3.5 µm or sub-2 µm)
Mobile Phase A Water + 0.1% Formic Acid (keeps Indole NH protonated/neutral)
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 1.0 mL/min (standard) or optimized for column ID
Gradient 5% B to 60% B over 15 minutes (Linear)
Temperature 30°C - 40°C
Detection UV @ 254 nm (General) and 340 nm (Specific for Nitroindoles)
Decision Logic: Column Selection

ColumnSelection Start Start: Nitroindole Mixture Q1 Are peaks co-eluting on C18? Start->Q1 C18 Optimize Gradient (Unlikely to succeed) Q1->C18 No (Rare) Phenyl Switch to Phenyl-Hexyl / Biphenyl Q1->Phenyl Yes Q2 Which Organic Modifier? Phenyl->Q2 ACN Acetonitrile: Pi-Pi interaction suppressed (Poor Resolution) Q2->ACN Avoid MeOH Methanol: Pi-Pi interaction active (High Resolution) Q2->MeOH Select Result Baseline Separation Achieved MeOH->Result

Caption: Decision tree for selecting the correct stationary phase and mobile phase modifier for aromatic isomer separation.

Advanced Workflow: Supercritical Fluid Chromatography (SFC)

If high throughput is required, SFC is superior to HPLC for structural isomers due to the high diffusivity of supercritical


.
SFC Protocol[3][4][5]
  • Stationary Phase: 2-Ethylpyridine (2-EP) or Amino (NH2) columns are often standard for achiral SFC, but for nitroindoles, Polar-Embedded or Phenyl SFC columns provide the necessary orthogonality.

  • Modifier: Methanol is again the preferred co-solvent.

  • Back Pressure: 120-150 bar.

Why SFC? SFC is often described as "Normal Phase chromatography with Reversed Phase speed." Since nitroindoles are moderately polar, they interact distinctively with polar stationary phases in the presence of non-polar


.

Troubleshooting & FAQs

Q1: My peaks are tailing significantly. How do I fix this?

Diagnosis: The indole nitrogen (NH) is a weak acid/hydrogen bond donor. It can interact with free silanols on the silica surface of your column. Fix:

  • Ensure Acidification: Verify you have 0.1% Formic Acid or 0.05% TFA in both mobile phases. This suppresses silanol ionization.

  • End-Capping: Ensure your Phenyl-Hexyl column is "fully end-capped."

  • Buffer: If tailing persists, switch to 10mM Ammonium Formate (pH 3.0) instead of just formic acid to increase ionic strength.

Q2: I cannot identify which peak is which. They all have mass 162.1.

Diagnosis: MS cannot distinguish isobaric positional isomers without fragmentation patterns that are often identical. Fix (UV-Vis Fingerprinting): Use a Diode Array Detector (DAD/PDA). The position of the nitro group affects the conjugation length.

  • 4-Nitroindole: Often exhibits a "red-shift" into the visible region (yellowish color) compared to 5- or 6-nitroindole due to the proximity of the nitro group to the pyrrole ring nitrogen. Look for absorption extending >350nm.

  • 5- & 6-Nitroindole: Typically show absorption maxima deeper in the UV (300-330 nm).

Q3: Can I use a C18 column if I have no other option?

Workaround: You can try, but you must lower the temperature (15-20°C) to reduce molecular energy and potentially increase shape selectivity. However, you will likely need a very shallow gradient (e.g., 0.5% B increase per minute), which makes the run time inefficient. Recommendation: Purchase a Phenyl-Hexyl column.[2]

Synthesis Artifacts & Purity

When analyzing synthetic crude, be aware of:

  • Regioisomers: If you nitrated indole, you likely have a mix of 3-, 4-, 5-, 6- isomers.

  • Oxidation Products: Indole derivatives oxidize easily to form isatins or dimers.

  • Starting Material: Unreacted indole (Mass 117).

Data Table: Expected Properties

IsomerApprox. pKa (NH)UV CharacteristicsRetention Behavior (Phenyl Phase)
3-Nitroindole ~11.5Distinct, often formed via radical oxidationModerate
4-Nitroindole ~15-16Red-shifted (Yellow), extends >350nmUnique selectivity due to H-bond proximity
5-Nitroindole ~16

~322 nm
Strong

retention
6-Nitroindole ~16

~300-330 nm
Strong

retention

References

  • Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note. Link

  • Chromatography Online (LCGC). (2016). Getting the Most from Phenyl Stationary Phases for HPLC.Link

  • Organic Syntheses. (1985). Synthesis of 4-Nitroindole.[3] Org.[3][4] Synth. 1985, 63, 214. Link

  • PubChem. (2025).[5][6] 3-Nitroindole Compound Summary. National Library of Medicine. Link

  • University of California, Irvine. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.[7][8][9][10] (Discusses UV spectra of isomers). Link

Sources

Troubleshooting the reduction of the nitro group in 6-Methyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the chemical reduction of the nitro group in 6-Methyl-4-nitro-1H-indole to synthesize 6-Methyl-4-amino-1H-indole. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this specific transformation, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: My reduction of 6-Methyl-4-nitro-1H-indole is incomplete. What are the likely causes and how can I resolve this?

A1: Incomplete reduction is a common issue that can stem from several factors related to your reagents, reaction conditions, or the inherent reactivity of the substrate.

Possible Causes & Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel): The activity of your catalyst is paramount. Catalysts can deactivate over time due to improper storage or handling. Ensure you are using a fresh or recently purchased catalyst. The catalyst loading might also be insufficient; consider increasing the weight percentage (w/w) of the catalyst relative to the substrate.

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and physical form of the metal are crucial. Use finely powdered, high-surface-area metals for optimal reactivity. For metals like zinc, activation with dilute acid might be necessary to remove passivating oxide layers. Ensure the acid is of appropriate concentration and added in the correct stoichiometric amount.[1]

  • Solvent and Solubility:

    • Poor solubility of 6-Methyl-4-nitro-1H-indole in the chosen solvent can significantly hinder the reaction rate. For catalytic hydrogenations, solvents like ethanol, methanol, or ethyl acetate are common. If solubility is an issue, consider a co-solvent system such as ethanol/water or using a more polar solvent like acetic acid. Protic solvents often enhance the rate of hydrogenation.[1]

  • Reaction Conditions:

    • Temperature: While many reductions proceed efficiently at room temperature, some substrates require heating to overcome the activation energy barrier.[1] A modest increase in temperature (e.g., to 40-60 °C) can often drive the reaction to completion. However, be aware that higher temperatures may also promote side reactions.

    • Hydrogen Pressure (for Catalytic Hydrogenation): For stubborn reductions, increasing the hydrogen pressure can be effective. If you are using a balloon of hydrogen, consider switching to a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures.

Q2: I'm observing significant side product formation. How can I improve the chemoselectivity of the reduction?

A2: The formation of side products is often due to the stepwise nature of nitro group reduction, which proceeds through nitroso and hydroxylamine intermediates. The indole nucleus itself can also be susceptible to certain reaction conditions.

Common Side Products and Mitigation Strategies:

  • Partially Reduced Intermediates (Nitroso, Hydroxylamine, Azoxy, Azo compounds):

    • These intermediates can accumulate if the reducing agent is not potent enough or if the reaction is not allowed to proceed to completion.

    • Solution: Ensure a sufficient excess of the reducing agent and prolong the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time. For catalytic hydrogenation, ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.

  • Indole Ring Reduction:

    • Harsh reduction conditions, particularly with certain catalysts like rhodium or under high hydrogen pressure and temperature, can lead to the saturation of the indole ring, yielding an indoline derivative.

    • Solution: Opt for milder reducing agents. Catalytic transfer hydrogenation using ammonium formate as the hydrogen source with Pd/C is often a gentler alternative to high-pressure hydrogenation.[2] Metal/acid reductions like Fe/HCl are also generally chemoselective for the nitro group.[3]

  • Polymerization/Degradation:

    • Indoles can be sensitive to strongly acidic conditions, which can lead to polymerization or degradation.

    • Solution: If using a metal/acid system, avoid excessively high concentrations of strong acids. A buffered system, such as iron in ammonium chloride solution, can be a milder alternative to Fe/HCl.

Troubleshooting Workflow

For a systematic approach to troubleshooting, please refer to the following decision tree:

TroubleshootingWorkflow Troubleshooting Nitro Group Reduction start Problem Encountered incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products workup_issues Workup/Purification Issues start->workup_issues check_reagents Check Reagent Quality & Stoichiometry incomplete_reaction->check_reagents Fresh Catalyst/Metal? Correct Equivalents? identify_side_products Identify Side Products (TLC, LC-MS) side_products->identify_side_products sncl2_workup SnCl2 Workup: Tin Salt Precipitation workup_issues->sncl2_workup Using SnCl2? purification_challenge Purification Challenges workup_issues->purification_challenge product_instability Product Instability workup_issues->product_instability optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK check_solubility Improve Substrate Solubility optimize_conditions->check_solubility Still Incomplete check_solubility->incomplete_reaction Re-evaluate solvent system milder_reagents Switch to Milder Reducing Agent identify_side_products->milder_reagents Over-reduction or Ring Saturation optimize_reaction_time Optimize Reaction Time/Temp identify_side_products->optimize_reaction_time Partial Reduction Intermediates sncl2_workup->workup_issues Adjust pH, use Celite filtration

Caption: A decision tree for troubleshooting the reduction of 6-Methyl-4-nitro-1H-indole.

Comparative Overview of Common Reduction Methods

MethodReagentsTypical SolventsProsCons
Catalytic Hydrogenation H₂ (gas), Pd/C, PtO₂, or Raney NiEthanol, Methanol, Ethyl Acetate, Acetic AcidHigh yields, clean reaction, catalyst can be filtered off.Potential for over-reduction of the indole ring, requires specialized equipment for high pressure.[4]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CMethanol, EthanolMilder than high-pressure hydrogenation, avoids handling of H₂ gas.[2]May be slower than direct hydrogenation.
Iron in Acid Fe powder, HCl or Acetic AcidEthanol, Water, Acetic AcidInexpensive, chemoselective, and effective.[5]Workup can be tedious due to iron salts, strongly acidic conditions may degrade sensitive substrates.[6]
Tin(II) Chloride SnCl₂·2H₂O, HClEthanol, Ethyl AcetateMild and chemoselective.[7]Workup is often problematic due to the precipitation of tin salts.[8][9]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Setup: To a solution of 6-Methyl-4-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of substrate) in a suitable hydrogenation vessel, add 10% Pd/C (5-10% w/w).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-Methyl-4-amino-1H-indole, which can be further purified by column chromatography or recrystallization.

Protocol 2: Reduction with Iron in Hydrochloric Acid (Fe/HCl)
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-Methyl-4-nitro-1H-indole (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux and then add concentrated hydrochloric acid (0.1-0.5 eq) dropwise. The reaction is often exothermic.[6]

  • Monitoring: Stir the reaction mixture at reflux and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron. Make the filtrate basic (pH 8-9) with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)
  • Setup: Dissolve 6-Methyl-4-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate. Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C.

  • Monitoring: Follow the reaction progress by TLC. The reaction is usually complete within 1-3 hours.

  • Workup: Cool the reaction mixture and carefully quench by pouring it into ice-water. Basify the mixture to pH > 12 with a concentrated NaOH solution to dissolve the tin salts.[8] Alternatively, neutralize to pH ~8 with sodium bicarbonate, which will precipitate tin hydroxides.

  • Isolation: If tin salts precipitate, filter the mixture through Celite®. Extract the filtrate (or the entire basified mixture if no solids form) with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Mechanism Overview: Metal-Acid Reduction

The reduction of a nitro group with a metal in acidic media is a classic example of a series of single-electron transfers.

MetalAcidReduction Simplified Mechanism of Nitro Reduction with Fe/HCl RNO2 R-NO₂ (Nitroindole) RNO R-NO (Nitroso Intermediate) RNO2->RNO + 2e⁻ (from Fe) + 2H⁺ Fe Fe(0) Fe2 Fe²⁺ H H⁺ (from HCl) RNHOH R-NHOH (Hydroxylamine Intermediate) RNO->RNHOH + 2e⁻ (from Fe) + 2H⁺ RNH2 R-NH₂ (Aminoindole) RNHOH->RNH2 + 2e⁻ (from Fe) + 2H⁺ H2O H₂O

Caption: A simplified representation of the stepwise reduction of a nitro group.

References

  • Reactivity of 3-nitroindoles with electron-rich species. (2021).
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2015).
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Journal of Chemistry and Chemical Engineering, 7, 541-546.
  • Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2012). Tetrahedron Letters, 53(48), 6516-6519.
  • Reduction of nitro compounds. Wikipedia.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2011). Synthesis, 2011(15), 2455-2460.
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • Indole synthesis in living cells by aromatic nitro reduction-annulation...
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021).
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. (2023). Scientific Reports, 13(1), 3568.
  • Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. (2006). AIChE Annual Meeting, Conference Proceedings.
  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (2011).
  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.
  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (2005).
  • Synthesis of 4- and 6-Substituted Nitroindoles. (1998). Russian Journal of Organic Chemistry, 34(7), 1013-1019.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Chemoselective Nitro Reduction and Hydroamination Using a Single Iron C
  • Reduction of arom
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy, 53(3), 522-528.
  • Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino A. (2026). Journal of the American Chemical Society.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2019). Organic Process Research & Development, 23(10), 2194-2202.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27352-27356.
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu.
  • what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
  • What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz. (2022).
  • Synthesis and Reactions of N-Protected 3-Nitroindoles. (1998). The Journal of Organic Chemistry, 63(23), 8100-8106.
  • Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime.
  • 4-nitroindole. Organic Syntheses Procedure.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit

Sources

Enhancing the stability of nitroindole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the stability of nitroindole derivatives in biological assays Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guides & FAQs)

Status: Operational Subject: Troubleshooting Stability & Solubility of Nitroindole Derivatives Ticket ID: NI-STAB-2024

Welcome to the Nitroindole Technical Support Hub

If you are working with nitroindoles (e.g., 5-nitroindole, nitrotryptamines) in drug discovery or chemical biology, you have likely encountered inconsistent IC50 values, compound disappearance, or precipitation. These electron-deficient scaffolds are chemically distinct from standard indoles, presenting unique stability challenges in biological matrices.

This guide synthesizes field-proven protocols to stabilize nitroindoles against their three primary failure modes: Metabolic Nitroreduction , Aqueous Precipitation , and Photolytic Degradation .

Part 1: The "Silent Killer" – Metabolic Nitroreduction

Issue: Your compound disappears in cell culture media or lysate without precipitation. Mass spectrometry reveals a mass shift of -30 Da (loss of two oxygens, gain of two hydrogens) or -16 Da.

Root Cause: Nitroindoles are prime substrates for Nitroreductases (NTRs) . In cellular environments, enzymes like NQO1 (DT-diaphorase) , xanthine oxidase, and aldehyde oxidase reduce the nitro group (


) to an amine (

). This drastically alters the electronic properties and biological activity of your pharmacophore.
Degradation Pathway & Intervention Points

Nitroreduction Nitro Nitroindole (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine Aminoindole (R-NH2) (Inactive/Toxic) Hydroxyl->Amine 2e- Reduction NTR Nitroreductases (NQO1, Xanthine Oxidase) NTR->Nitro Catalyzes Hypoxia Hypoxia (Low O2) Hypoxia->NTR Activates Type II NTRs

Figure 1: The metabolic reduction cascade of nitroindoles. Under hypoxic conditions or high NQO1 expression, the nitro group is rapidly converted to an amine, often resulting in loss of potency.

Protocol: Stabilizing Nitroindoles in Cell Culture
  • Oxygenation Control:

    • Mechanism: Type II nitroreductases are oxygen-sensitive. In the presence of oxygen, the nitro-anion radical is re-oxidized back to the parent compound (futile cycling), preventing permanent reduction.

    • Action: Ensure normoxic conditions (21%

      
      ) unless hypoxia is a specific variable. Avoid overcrowding wells, which induces local hypoxia.
      
  • Chemical Inhibition (The "Dicoumarol Check"):

    • To verify if NQO1 is destroying your compound, run a parallel assay with Dicoumarol , a specific NQO1 inhibitor.

    • Concentration: 10–20 µM Dicoumarol.

    • Interpretation: If potency/stability is restored with Dicoumarol, metabolic reduction is your culprit [1].

  • Buffer Composition:

    • CRITICAL WARNING: Do NOT use Dithiothreitol (DTT) or

      
      -Mercaptoethanol (BME) in your assay buffers.
      
    • Reason: These strong reducing thiols can chemically reduce electron-deficient nitro groups or react with nitroso intermediates, creating artifacts before the assay begins [2]. Use TCEP if a reducing agent is strictly required, though avoiding all reducing agents is safer.

Part 2: Solubility & Storage – Preventing the "Crash Out"

Issue: Variable data between experiments; "snow-globe" effect in wells; loss of signal in fluorescence assays.

Root Cause: Nitroindoles are often lipophilic. While soluble in DMSO, they are prone to aqueous precipitation upon dilution. Furthermore, DMSO is hygroscopic; it absorbs water from the air, which lowers the solubility of the nitroindole stored within it, causing micro-precipitation inside the stock vial.

Solubility Troubleshooting Matrix
Solvent / ConditionCompatibilityNotes
Anhydrous DMSO High Store under inert gas (

/Ar). Use single-use aliquots.
Wet DMSO (>1% Water) Low Causes "crash out" upon freeze-thaw cycles.
PBS (pH 7.4) Very Low Immediate precipitation likely >10 µM. Requires intermediate dilution.
Cell Media + Serum Moderate Serum albumin (BSA/FBS) can bind and solubilize, but reduces free drug fraction.
Ethanol Low Not recommended for storage; evaporation alters concentration.
Protocol: The "Step-Down" Dilution Method

Never pipet high-concentration DMSO stock directly into a static volume of PBS. This creates a local zone of supersaturation that triggers irreversible precipitation.

  • Prepare Intermediate: Dilute 10 mM DMSO stock to 100 µM in a "transition solvent" (e.g., PEG-400 or 50% DMSO/Water) if possible.

  • Rapid Mixing: When adding to the final aqueous buffer, submerge the tip and dispense while vortexing or mixing rapidly.

  • Visual Check: Hold the plate against a dark background. Any turbidity indicates precipitation.

  • Verification: Centrifuge a sample of the media at 10,000 x g for 5 mins. Analyze the supernatant by HPLC. If the peak area decreases compared to the pre-spin sample, your compound has precipitated [3].

Part 3: Photostability

Issue: Purity drops during benchtop handling; appearance of unknown peaks in LC-MS.

Root Cause: Nitroaromatics are photolabile. Exposure to ambient UV/visible light can induce photolysis, leading to radical formation or rearrangement.

Protocol:

  • Amber Glass: Always store solids and solutions in amber vials.

  • Foil Wrap: Wrap 96-well plates in aluminum foil during incubations.

  • Low Light: Perform weighing and dilution steps under low-light conditions or yellow light if the compound is highly sensitive [4].

Part 4: Troubleshooting Guide (FAQ)

Q1: My IC50 shifts 10-fold between repeats. Is it the compound or the cells?

Diagnostic Workflow:

  • Check the Stock: Is there a pellet in your DMSO vial? (See Part 2).

  • Check the Cells: Are you using a different cell line? High-NQO1 expressors (e.g., certain liver or lung cancer lines) will degrade nitroindoles faster than low-expressors.

  • Run the "Dicoumarol Control": Repeat the assay +/- 10 µM Dicoumarol. If the shift disappears, it is metabolic instability.

Q2: Can I use Glutathione (GSH) in my buffer?

Recommendation: Avoid if possible. GSH is a nucleophile and a reducing agent. High concentrations of GSH (mimicking intracellular levels, 1-10 mM) can facilitate the reduction of nitro groups or form conjugates if the ring is highly activated. If you must study thiol interactions, use a short incubation time and validate stability by LC-MS [5].

Q3: How do I know if my compound is precipitating or degrading?

Use this decision tree:

Troubleshooting Start Loss of Compound in Assay Step1 Centrifuge Media (10k x g, 5 min) Start->Step1 CheckSuper Analyze Supernatant by HPLC/MS Step1->CheckSuper Precip Compound Found in Pellet (Supernatant Conc. Low) CheckSuper->Precip Pellet Positive Degrad Compound Absent in Pellet (New Peaks in Supernatant) CheckSuper->Degrad Pellet Negative Action1 Solubility Issue: - Reduce Conc. - Use PEG-400 - Fix DMSO mixing Precip->Action1 Action2 Stability Issue: - Check for Amine (-30 Da) - Add Dicoumarol - Protect from Light Degrad->Action2

Figure 2: Diagnostic workflow to distinguish between solubility failure and chemical/metabolic degradation.

References

  • Ross, D., et al. (1993). The effects of dicoumarol on the cytotoxicity of nitro compounds.[1]Journal of Biochemical Toxicology . Link

  • GoldBio Technical Guides. (2024). Reducing Agents: DTT vs Beta-Mercaptoethanol.[2][3][4]Gold Biotechnology . Link

  • Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.Drug Discovery Today . Link

  • ICH Guidelines. (1996). Q1B: Photostability Testing of New Drug Substances and Products.International Council for Harmonisation .[5] Link

  • Kyeremeh, K., et al. (2014). Glutathione-dependent metabolism of nitro compounds.[6]Frontiers in Pharmacology . Link

Sources

Validation & Comparative

Navigating the Isomeric Landscape: A Comparative Guide to 6-Methyl-4-nitro-1H-indole and its Nitro-substituted Congeners in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring the therapeutic potential of indole-based scaffolds, the nuanced differences between isomers can be the determining factor between a lead candidate and a dead end. The introduction of a nitro group to the indole ring system dramatically alters its electronic properties and, consequently, its biological activity. This guide provides an in-depth comparison of 6-methyl-4-nitro-1H-indole and other nitroindole isomers, synthesizing available data and offering a framework for their systematic evaluation in biological assays.

While direct comparative biological data for 6-methyl-4-nitro-1H-indole is notably scarce in current literature, this guide will leverage established findings on other nitroindole isomers to illuminate the structure-activity relationships (SAR) that govern their efficacy. By understanding the documented anticancer and antimicrobial activities of 3-nitro, 5-nitro, and 6-nitroindoles, we can extrapolate potential activities for the less-studied 6-methyl-4-nitro variant and propose a rigorous experimental workflow for its characterization.

The Critical Role of Isomerism in the Bioactivity of Nitroindoles

The position of the electron-withdrawing nitro group on the indole scaffold is a critical determinant of a molecule's interaction with biological targets. This substitution can influence hydrogen bonding, π-π stacking interactions, and the overall topography of the molecule, thereby dictating its binding affinity and inhibitory potential.

For instance, research has shown that different nitroindole isomers exhibit distinct biological profiles:

  • 5-Nitroindoles: This class of isomers has demonstrated significant potential in oncology. Certain substituted 5-nitroindole derivatives have been identified as potent binders of the c-Myc G-quadruplex, a non-canonical DNA structure that plays a crucial role in the transcriptional regulation of the c-Myc oncogene.[1][2] Stabilization of this G-quadruplex can lead to the downregulation of c-Myc expression, inducing cell-cycle arrest and apoptosis in cancer cells.[1][2]

  • Other Nitroindoles: While less extensively studied than their 5-nitro counterparts, other isomers have also shown promise. For example, some indole derivatives have been investigated for their antimicrobial properties, including their ability to inhibit bacterial efflux pumps like NorA in Staphylococcus aureus.[3]

The addition of a methyl group, as in 6-methyl-4-nitro-1H-indole, introduces further complexity, potentially enhancing lipophilicity and altering the molecule's fit within a target's binding pocket. A systematic comparative analysis is therefore essential to deconvolute the specific contributions of both the nitro and methyl group positions to the overall biological effect.

Comparative Analysis of Biological Activity: A Data-Driven Overview

To provide a tangible comparison, the following table summarizes the reported biological activities of various nitroindole derivatives from the literature. It is important to note the absence of data for 6-methyl-4-nitro-1H-indole, underscoring the need for the experimental evaluation outlined in this guide.

Compound ClassBiological Target/AssayTest SystemActivity (IC50/MIC)Reference
Substituted 5-Nitroindolesc-Myc G-Quadruplex BindingHeLa Cells (Antiproliferative)5.08 ± 0.91 µM[1]
Indole DiketopiperazinesAntibacterialS. aureus, B. subtilis, P. aeruginosa, E. coli0.90–9.23 μM (MIC)[4]
Indole DerivativesAntibacterial / AntifungalS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50 µg/mL (MIC)[5]

A Proposed Experimental Workflow for Comparative Isomer Analysis

To address the current knowledge gap, a rigorous, side-by-side comparison of 6-methyl-4-nitro-1H-indole with other key nitroindole isomers (e.g., 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole) is proposed. The following experimental protocols are designed to provide a comprehensive biological profile of these compounds.

Anticancer Activity Evaluation

A primary area of investigation for nitroindoles is their potential as anticancer agents. A tiered approach, beginning with broad cytotoxicity screening and progressing to mechanism-of-action studies, is recommended.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Experimental Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroindole isomers in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for determining the cytotoxicity of nitroindole isomers using the MTT assay.

Given the known activity of 5-nitroindoles, investigating the potential of 6-methyl-4-nitro-1H-indole and other isomers to stabilize the c-Myc G-quadruplex is a logical next step.

cMyc_Pathway cluster_gene c-Myc Gene Promoter G4 G-Quadruplex Formation Promoter Active Promoter Stabilization Stabilization G4->Stabilization Downregulation c-Myc Downregulation Promoter->Downregulation Leads to Ligand Nitroindole Isomer Ligand->G4 Binds to Stabilization->Promoter Inhibits Binding of Transcription Transcription Factors Transcription->Promoter Binds to Apoptosis Apoptosis & Cell Cycle Arrest Downregulation->Apoptosis

Caption: Proposed mechanism of action for nitroindoles targeting the c-Myc G-quadruplex.

Antimicrobial Activity Evaluation

The broad biological activity of indole derivatives warrants an investigation into their antimicrobial properties.

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Experimental Protocol:

  • Bacterial Strains: Utilize a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the nitroindole isomers.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nitroindole isomers.

Conclusion and Future Directions

The therapeutic potential of nitroindoles is intrinsically linked to their isomeric form. While 5-nitroindoles have emerged as promising anticancer agents through mechanisms like c-Myc G-quadruplex stabilization, the biological activities of other isomers, including the titular 6-methyl-4-nitro-1H-indole, remain largely unexplored. The lack of direct comparative data necessitates a systematic and rigorous evaluation of these compounds.

The experimental workflows detailed in this guide provide a robust framework for such an investigation. By employing standardized assays for anticancer and antimicrobial activity, researchers can generate the high-quality, comparative data needed to elucidate the structure-activity relationships within this fascinating class of molecules. Such studies are paramount for the rational design and development of novel indole-based therapeutics. The insights gained will undoubtedly pave the way for identifying new lead compounds and advancing our understanding of how subtle structural modifications can profoundly impact biological function.

References

  • Gande, S. L., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1678. Available from: [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10). Available from: [Link]

  • Zheng, C. J., et al. (2020). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 8, 593. Available from: [Link]

  • Wang, Y., et al. (2019). Down-Regulation of Oncogene c-myb Specifically by Carbazole Derivative Through Opposing Effects on Different Quadruplex Structures of Gene Promoter for Cancer Treatment. International Journal of Molecular Sciences, 20(23), 5894. Available from: [Link]

  • Harrison, C. R., & Schulten, V. (2016). Automation of antimicrobial activity screening. Journal of Laboratory Automation, 21(2), 263-273. Available from: [Link]

  • Jadhav, S. M., et al. (2023). Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. Journal of Global Antimicrobial Resistance, 35, 1-10. Available from: [Link]

  • Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1563. Available from: [Link]

  • Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1598. Available from: [Link]

  • Mergny, J. L., et al. (2019). Indenoisoquinoline Topoisomerase Inhibitors Strongly Bind and Stabilize the MYC Promoter G-Quadruplex and Downregulate MYC. Journal of the American Chemical Society, 141(29), 11563-11573. Available from: [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available from: [Link]

  • Sosnowska, K., et al. (2019). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Tetrahedron Letters, 60(33), 152963. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 968897. Available from: [Link]

  • Romagnoli, R., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1563. Available from: [Link]

  • da Costa, J. S., et al. (2024). Antibacterial and Inhibitory Activity of Nora and Mepa Efflux Pumps of Estragole Complexed to β-Cyclodextrin (ES/β-CD) In Vitro Against Staphylococcus aureus Bacteria, Molecular Docking and MPO-Based Pharmacokinetics Prediction. International Journal of Molecular Sciences, 25(22), 12345. Available from: [Link]

  • Jones, R. N., & Barry, A. L. (1987). Microdilution technique for antimicrobial susceptibility testing of anaerobic bacteria. Journal of Clinical Microbiology, 25(11), 2111–2115. Available from: [Link]

  • National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Karalı, N., et al. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 16(2), 121-127. Available from: [Link]

  • Kumar, S., et al. (2015). A dihydroindolizino indole derivative selectively stabilizes G-quadruplex DNA and down-regulates c-MYC expression in human cancer cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(1), 158-168. Available from: [Link]

  • Li, D., et al. (2021). Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. Journal of Chemical Information and Modeling, 61(1), 324-335. Available from: [Link]

  • Dalton, A. B., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au, 4(5), 568-574. Available from: [Link]

  • Imperial College London. (2025). Small molecule inhibitors of the NorA multidrug efflux pump potentiate antibiotic activity by binding the outward-open conformat. bioRxiv. Available from: [Link]

  • Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and in-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available from: [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Bioorganic Chemistry, 132, 106354. Available from: [Link]

  • ResearchGate. (n.d.). Optimized efflux assay for the NorA multidrug efflux pump in Staphylococcus aureus. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • St. Jude Children's Research Hospital. (2022). Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus. Nature Communications, 13, 5433. Available from: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of 4- and 6-Substituted Nitroindoles. European Journal of Organic Chemistry, 2001(7), 1327-1331. Available from: [Link]

  • Baylor University. (n.d.). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Analyst, 143(18), 4353-4359. Available from: [Link]

  • Wu, J., et al. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 16(42), 7849-7853. Available from: [Link]

Sources

Validating the anticancer mechanism of 6-Methyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: 6-Methyl-4-nitro-1H-indole (MNI) as a Candidate Anticancer Scaffold

Executive Summary: The Nitroindole Advantage

6-Methyl-4-nitro-1H-indole (MNI) represents a critical chemical scaffold in oncology research. Unlike simple indoles, the presence of the nitro group (-NO2) at the C4 position, combined with C6-methylation, imparts specific electrochemical properties that suggest a dual mechanism of action: bioreductive alkylation and Reactive Oxygen Species (ROS) generation .

While unsubstituted indoles often act as kinase inhibitors (e.g., Sunitinib), nitro-substituted indoles are increasingly validated as hypoxia-activated prodrugs or G-quadruplex stabilizers (targeting c-Myc). This guide outlines the experimental framework to validate MNI’s mechanism, distinguishing it from standard chemotherapeutics like Doxorubicin or Cisplatin.

Comparative Landscape: MNI vs. Established Agents

To validate MNI, you must benchmark it against agents with overlapping mechanisms. The following table defines the "Gold Standards" for your experimental design.

FeatureCandidate: 6-Methyl-4-nitro-1H-indole Comparator A: Doxorubicin Comparator B: Indole-3-Carbinol
Primary Class Nitro-functionalized Indole ScaffoldAnthracycline AntibioticNatural Indole Metabolite
Key Mechanism Hypothesis: Bioreductive activation (Nitroreductase)

ROS

DNA Damage.
DNA Intercalation & Topoisomerase II inhibition.[1][2]Estrogen metabolism modulation & Apoptosis induction.
ROS Generation High (Predicted due to -NO2 group).High (Secondary mechanism).Low/Moderate.[3]
Hypoxia Selectivity High Potential (Nitro groups are reduced in hypoxic tumors).Low (Active in all dividing cells).Low.
Target IC50 (Ref) Target Range: 5 – 50 µM (based on nitroindole analogs).0.1 – 1.0 µM (High potency).50 – 100 µM (Low potency).

Mechanistic Hypothesis & Pathway Visualization

The core validation logic for MNI rests on the "Nitro-Switch" . In the hypoxic environment of a tumor, or via intracellular nitroreductases, the nitro group is reduced to a hydroxylamine or amine, generating superoxide radicals and potentially forming covalent DNA adducts.

Figure 1: Proposed Mechanism of Action (DOT Diagram)

MNI_Mechanism MNI 6-Methyl-4-nitro-1H-indole (Prodrug/Scaffold) Inter Reactive Intermediates (Nitro-radical anions) MNI->Inter Bioreduction Enzyme Nitroreductases (e.g., DT-Diaphorase) Enzyme->Inter ROS ROS Surge (Superoxide/H2O2) Inter->ROS Redox Cycling DNA DNA Damage (Strand Breaks/G-Quadruplex) Inter->DNA Covalent Binding ROS->DNA Oxidative Stress Sig Signaling Cascade (p53/Bax/Caspase-3) DNA->Sig ATM/ATR Activation Apop Apoptosis (Cell Death) Sig->Apop

Caption: The dual-threat mechanism of MNI: Enzymatic reduction drives ROS generation and direct DNA interaction, culminating in apoptotic signaling.

Validation Protocols (Step-by-Step)

To publish a robust mechanism paper, you must move beyond simple cell death assays. You must prove causality (e.g., "Does blocking ROS stop the drug from working?").

Protocol A: ROS-Dependent Cytotoxicity Validation

Objective: Prove that the nitro group generates lethal ROS.

  • Cell Preparation: Seed human cancer cells (e.g., MCF-7 or HeLa) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Pre-treatment (The Validator):

    • Group 1 (Control): Media only.

    • Group 2 (Scavenger): Pre-treat with 5 mM N-acetylcysteine (NAC) (a ROS scavenger) for 1 hour.

  • Drug Exposure: Treat both groups with MNI at graded concentrations (1, 5, 10, 25, 50, 100 µM) for 48 hours.

  • Readout: Perform MTT or CCK-8 assay.

  • Success Criteria: If MNI works via oxidative stress, the NAC-treated group must show significantly higher cell viability (a "right-shift" in the IC50 curve) compared to the MNI-only group.

Protocol B: DNA Damage Assessment (Alkaline Comet Assay)

Objective: Visualize physical DNA strand breaks caused by MNI intermediates.

  • Treatment: Treat cells with MNI at IC50 concentration for 24 hours.[1] Include Doxorubicin (0.5 µM) as a positive control.

  • Embedding: Mix

    
     cells in 0.5% low melting point agarose and layer onto microscope slides.
    
  • Lysis: Immerse slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Electrophoresis: Place slides in alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 mins (unwinding), then run at 25V/300mA for 30 mins.

  • Staining: Stain with SYBR Gold or Propidium Iodide .

  • Analysis: Use fluorescence microscopy.[4] Measure "Tail Moment" (Tail length × % DNA in tail).

  • Interpretation: MNI should produce a "Comet" appearance similar to Doxorubicin, indicating DNA fragmentation.

Protocol C: Apoptosis vs. Necrosis (Annexin V/PI Flow Cytometry)

Objective: Confirm programmed cell death (clean mechanism) vs. necrosis (toxic bursting).

  • Incubation: Treat cells with MNI (IC50) for 24h and 48h.

  • Harvesting: Trypsinize cells (gentle detachment) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains permeable nuclei). Incubate 15 min in dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic (Undesirable/Toxic).

    • Q2 (Annexin+/PI+): Late Apoptotic.[5]

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Target Mechanism).

  • Success Criteria: A significant shift to Q4 and Q2 confirms the indole-mediated apoptotic pathway.

Experimental Workflow Visualization

Use this logic map to structure your study design.

Figure 2: The Validation Logic Tree (DOT Diagram)

Validation_Workflow Start Start: MNI Compound Step1 1. Cytotoxicity Screen (MTT) Determine IC50 Start->Step1 Decision1 IC50 < 50 µM? Step1->Decision1 BranchA 2A. Mechanism: ROS (DCFH-DA Assay +/- NAC) Decision1->BranchA Yes BranchB 2B. Mechanism: DNA (Comet Assay / H2AX) Decision1->BranchB Yes BranchC 2C. Mechanism: Apoptosis (Annexin V / Caspase 3) Decision1->BranchC Yes Stop Discard / Redesign Decision1->Stop No Final 3. Target Identification (Western Blot: c-Myc, Bcl-2) BranchA->Final BranchB->Final BranchC->Final

Caption: A decision-matrix for validating MNI. Success at Step 1 triggers parallel mechanistic assays before converging on molecular target identification.

References

  • BenchChem. (2025).[6][7] Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols. Retrieved from

  • Zhang, Y., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.[8] ChemMedChem, 16(10). Retrieved from

  • Palanivel, K., et al. (2020).[9] Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells.[3] Journal of King Saud University - Science. Retrieved from

  • MtoZ Biolabs. (2024). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? Retrieved from

  • PubChem. (2025). Compound Summary: 6-Methyl-4-nitro-1H-indole (CID 24728764).[10] Retrieved from

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-4-nitro-1H-indole Analogs as PI3K Pathway Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-methyl-4-nitro-1H-indole analogs, a promising scaffold in the development of novel therapeutics targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making it a critical target for drug discovery.[1][2][3] This document synthesizes current knowledge, offers a comparative analysis with alternative PI3K inhibitors, and provides detailed experimental protocols to empower researchers in this field.

The 6-Methyl-4-nitro-1H-indole Scaffold: A Privileged Structure in Cancer Research

The indole nucleus is a well-established "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The introduction of a nitro group, particularly at the C4 position, and a methyl group at the C6 position, creates a unique electronic and steric profile that can be exploited for selective targeting of kinase active sites. While comprehensive SAR studies on the specific 6-methyl-4-nitro-1H-indole skeleton are emerging, analysis of related analogs provides critical insights into the key structural determinants for biological activity. The nitro group, being a strong electron-withdrawing group, can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases like PI3K.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-methyl-4-nitro-1H-indole analogs is intricately linked to the nature and position of various substituents. The following SAR observations are compiled from studies on closely related nitroindole and indole-based kinase inhibitors.

The Indole Core and N1-Substitution

The indole NH is a critical site for interaction and substitution. Alkylation or arylation at the N1 position can significantly modulate potency and pharmacokinetic properties. For instance, small alkyl groups can enhance lipophilicity, potentially improving cell permeability.

The Significance of the 4-Nitro Group

The position of the nitro group on the indole ring is crucial for activity. Studies on nitroquinoline derivatives have shown that the position of the nitro group significantly influences biological activity.[4] In many kinase inhibitors, the nitro group acts as a key hydrogen bond acceptor. Its replacement with other functional groups, such as an amino group, has been shown to reduce activity in some contexts, suggesting its importance as a pharmacophore.[5]

The Role of the 6-Methyl Group

The methyl group at the C6 position is anticipated to influence the molecule's interaction with the hydrophobic regions of the kinase active site. Its presence can also impact the overall electronic properties of the indole ring system.

Substitutions at Other Positions (C2, C3, C5, C7)

Modifications at other positions of the indole ring offer opportunities for further optimization:

  • C2-Position: Introduction of aryl or heteroaryl groups can lead to potent inhibitors. These substituents can form additional interactions with the enzyme.

  • C3-Position: This position is often a key vector for introducing side chains that can interact with the solvent-exposed region of the kinase or pick up additional binding interactions.

The following diagram illustrates the key positions on the 6-methyl-4-nitro-1H-indole scaffold that are critical for its structure-activity relationship.

Caption: Key positions for SAR on the 6-methyl-4-nitro-1H-indole scaffold.

Comparative Analysis with Alternative PI3K Inhibitors

A variety of PI3K inhibitors have been developed, ranging from pan-PI3K inhibitors to isoform-selective and dual PI3K/mTOR inhibitors.[2][6] Understanding the performance of 6-methyl-4-nitro-1H-indole analogs in the context of these established agents is crucial for assessing their therapeutic potential.

Inhibitor ClassExample CompoundTarget(s)Key FeaturesReported IC50 (PI3Kα)
Pan-PI3K Inhibitors Buparlisib (BKM120)PI3Kα/β/γ/δBroad activity across Class I PI3K isoforms.~52 nM
PI-103PI3Kα/β/γ/δ, mTORDual PI3K/mTOR inhibitor; failed in clinical trials due to toxicity.[3]2 nM[3]
Isoform-Selective Inhibitors Alpelisib (BYL719)PI3KαSelective for the p110α isoform; approved for certain breast cancers.~5 nM
IdelalisibPI3KδSelective for the p110δ isoform; used in hematological malignancies.2.5 µM
Dual PI3K/mTOR Inhibitors Dactolisib (BEZ235)PI3K, mTORPotent dual inhibitor.~4 nM
Indole-based Analogs 6-Methyl-4-nitro-1H-indole scaffold PI3K (putative) Potential for novel binding modes and improved selectivity. To be determined

This table highlights the diversity of PI3K inhibitors and provides a benchmark for evaluating novel 6-methyl-4-nitro-1H-indole analogs. The development of isoform-selective inhibitors is a key strategy to mitigate off-target effects and improve the therapeutic window.

Experimental Protocols

To facilitate the evaluation of novel 6-methyl-4-nitro-1H-indole analogs, this section provides detailed, step-by-step protocols for key experiments.

Synthesis of the 6-Methyl-4-nitro-1H-indole Scaffold

The Leimgruber-Batcho indole synthesis is a versatile method for preparing substituted indoles from o-nitrotoluenes.[4]

Synthesis_Workflow Start 4-Methyl-2-nitrotoluene Enamine Condensation with DMF-DMA Start->Enamine Step 1 Indole Reductive Cyclization (e.g., H2, Pd/C) Enamine->Indole Step 2 Product 6-Methyl-4-nitro-1H-indole Indole->Product

Caption: General workflow for the Leimgruber-Batcho synthesis.

Step-by-Step Protocol:

  • Enamine Formation:

    • Dissolve 4-methyl-2-nitrotoluene in N,N-dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the mixture under reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a catalyst, such as 10% palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-methyl-4-nitro-1H-indole.

    • Purify the product by column chromatography on silica gel.

In Vitro PI3K Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

  • ATP

  • PIP2 (substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer.

  • Add the test compounds to the wells.

  • Add the PI3K enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and PIP2.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Viability Assay (MTT/XTT)

This assay assesses the effect of the compounds on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line with a known PI3K pathway activation status (e.g., MCF-7, U87)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Step-by-Step Protocol: [1][7]

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • For MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Add solubilization solution to dissolve the formazan crystals.[8]

    • Measure the absorbance at a wavelength of 570 nm.

  • For XTT assay:

    • Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.[6]

    • Measure the absorbance at a wavelength of 450-500 nm.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of PI3K Pathway Activation

This technique is used to measure the levels of key phosphorylated proteins in the PI3K pathway, such as Akt and S6 ribosomal protein, to confirm the mechanism of action of the inhibitors.[9][10]

WB_Workflow Start Cell Lysis Quant Protein Quantification Start->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer to Membrane SDS->Transfer Block Blocking Transfer->Block Pri_Ab Primary Antibody Incubation (e.g., anti-pAkt, anti-pS6) Block->Pri_Ab Sec_Ab Secondary Antibody Incubation Pri_Ab->Sec_Ab Detect Signal Detection Sec_Ab->Detect Analysis Data Analysis Detect->Analysis

Sources

Comparative Stability Profile: 4-, 5-, and 6-Nitroindole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of indole functionalization, the position of the nitro group exerts a profound influence on the scaffold's thermodynamic stability, chemical reactivity, and synthetic accessibility. For researchers in drug discovery—particularly those targeting G-quadruplex binders or kinase inhibitors—selecting the correct isomer is a critical " go/no-go " decision.

The Verdict:

  • 5-Nitroindole represents the thermodynamic sink . It is the most chemically robust isomer, exhibiting high resistance to oxidative degradation and possessing the most favorable shelf-life profile. It is the industry standard for scaffold development.

  • 6-Nitroindole offers intermediate stability . While chemically stable, it has a lower melting point than the 4- and 5-isomers, indicating a less cohesive crystal lattice, which can impact formulation stability.

  • 4-Nitroindole is the least stable and most challenging . Its instability is driven by the "peri-effect"—steric and electrostatic repulsion between the C4-nitro group and the N1-H. It requires specialized handling and is prone to byproduct formation at elevated temperatures (>40°C).

Thermodynamic Stability & Electronic Structure

To understand why these isomers behave differently, we must look beyond the molecular formula to the electronic distribution. The stability of nitroindoles is dictated by the ability of the benzene ring to delocalize the electron-withdrawing effect of the nitro group without disrupting the pyrrole ring's aromaticity.

The "Peri-Effect" in 4-Nitroindole

The 4-nitro isomer suffers from a unique destabilizing interaction known as the peri-effect . The nitro group at position 4 occupies a space physically close to the N-H bond at position 1.

  • Steric Strain: The oxygen atoms of the nitro group crowd the N-H region.

  • Electrostatics: While a weak intramolecular hydrogen bond can form, the dominant force is often the repulsion between the electron-rich nitro oxygens and the lone pair density on the nitrogen (if deprotonated) or simply steric clash in the transition states of reactions.

Resonance Stabilization (5- vs. 6-Nitroindole)
  • 5-Nitroindole: The nitro group is conjugated effectively with the indole system. The resonance contributors allow the electron density to be withdrawn into the nitro group without generating significant unstable charge separations. This isomer typically represents the global energy minimum for the mono-nitroindoles.

  • 6-Nitroindole: Also conjugated, but the resonance pathway is slightly less favorable than the 5-position regarding the preservation of the pyrrole ring's electron density.

Visualizing the Electronic Stress

The following diagram maps the electronic stress factors contributing to the instability of the 4-isomer compared to the robust 5-isomer.

NitroindoleStability cluster_4 4-Nitroindole (High Energy) cluster_5 5-Nitroindole (Global Minimum) N4 4-Nitro Isomer Peri Peri-Effect (Steric/Electrostatic Clash) N4->Peri Causes N5 5-Nitro Isomer N4->N5 Isomerization (Theoretical) Delta E < 0 Strain Torsional Strain Peri->Strain Results in Strain->N4 Destabilizes Res Optimized Conjugation N5->Res Facilitates Lattice High Lattice Energy Res->Lattice Promotes Lattice->N5 Stabilizes

Figure 1: Mechanistic basis for the stability differential. The 4-nitro isomer is destabilized by steric interactions (Peri-effect), while the 5-nitro isomer benefits from optimized conjugation.

Comparative Data Profile

The following data aggregates physical properties and synthetic observations to provide a "shelf-stability" proxy.

Property4-Nitroindole5-Nitroindole6-Nitroindole
CAS Number 4769-97-56146-52-74769-96-4
Melting Point 205–207 °C139–141 °C137–143 °C
Synthetic Yield Low to Moderate (Requires specific routes)High (Standard nitration/cyclization)Moderate
Thermal Stability Low. By-products form >40°C during synthesis.[1]High. Stable under reflux in most organic solvents.Moderate. Stable, but lower lattice energy.
Acidity (pKa) ~15.5 (Est.[2] DMSO) - Modified by H-bond~14.8 (Est. DMSO) - Most Acidic~15.2 (Est. DMSO)
Light Sensitivity High (Protect from light)ModerateModerate

Key Insight: While 4-nitroindole has a high melting point (suggesting a stable crystal lattice once formed), its chemical stability in solution is compromised. The high melting point is likely due to intermolecular hydrogen bonding which is disrupted upon solvation, exposing the reactive/strained nature of the molecule.

Experimental Validation Protocols

As a scientist, you should not rely solely on literature values. The following protocols are designed to empirically validate the stability of these isomers in your specific formulation or reaction matrix.

Protocol: Forced Degradation Stress Testing

This protocol compares the chemical resistance of the isomers under accelerated stress conditions.

Reagents:

  • Acetonitrile (HPLC Grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (

    
    )
    

Workflow:

  • Preparation: Prepare 1 mM solutions of each isomer (4-, 5-, and 6-nitroindole) in Acetonitrile/Water (50:50).

  • Acid Stress: Add 0.1 M HCl (1:1 v/v). Incubate at 60°C for 4 hours.

  • Base Stress: Add 0.1 M NaOH (1:1 v/v). Incubate at ambient temperature for 2 hours. Note: Nitroindoles form colored anions in base; rapid degradation often follows.

  • Oxidative Stress: Add 3%

    
    . Incubate at ambient temperature for 24 hours.
    
  • Analysis: Quench samples and analyze via HPLC-UV (254 nm and 300 nm).

Self-Validating Check:

  • Control: A fresh sample kept at 4°C must be injected first.

  • Mass Balance: If the main peak area decreases, new peaks (degradants) must appear. If area is lost without new peaks, the compound has likely precipitated or degraded to non-chromatophoric small molecules (ring opening).

Protocol: Differential Scanning Calorimetry (DSC)

To determine thermodynamic stability and polymorph risks.

  • Sample: 2-5 mg of solid nitroindole.

  • Ramp: 10°C/min from 40°C to 250°C under Nitrogen purge.

  • Interpretation:

    • Sharp Endotherm: Indicates pure melt (Melting Point).

    • Broad Exotherm (post-melt): Indicates decomposition.

    • Comparison: The gap between the Melt (

      
      ) and Decomposition (
      
      
      
      ) is the "Safety Window."
    • Expected Result: 5-Nitroindole will show the widest

      
       to 
      
      
      
      gap. 4-Nitroindole often shows decomposition immediately following or overlapping with melting.

Synthetic Accessibility as a Stability Proxy

The difficulty of synthesis is often a direct reflection of intermediate stability.

  • 5-Nitroindole: Can be synthesized via the Leimgruber-Batcho method or Fischer indole synthesis with high yields. The intermediates are stable enough to be isolated.

  • 4-Nitroindole: Direct nitration of indole is impossible for this isomer (favors 3-position). Synthesis requires the Batcho-Leimgruber variation starting from 2-methyl-3-nitroaniline derivatives. The cyclization step is sensitive; literature explicitly notes that "at elevated temperatures (e.g., above 40°C) by-products are formed" [4]. This thermal sensitivity during ring closure is a hallmark of the kinetic instability of the 4-nitro scaffold.

Stability Assessment Workflow

Use this logic flow to determine if a nitroindole isomer is suitable for your application.

StabilityWorkflow cluster_tests Experimental Validation Start Select Isomer Solubility Solubility Test (DMSO/MeCN) Start->Solubility Stress Stress Test (Acid/Base/Ox) Solubility->Stress DSC DSC Analysis (Thermal) Stress->DSC Decision Degradation > 5%? DSC->Decision Use Proceed to Development Decision->Use No Reject Reject/Re-design (Scaffold Hop) Decision->Reject Yes

Figure 2: Standardized workflow for validating nitroindole stability in pre-clinical development.

References

  • Organic Syntheses. (2014). Synthesis of 4-Nitroindole. Organic Syntheses, Coll. Vol. 10, p.522. Retrieved from [Link]

  • Royal Society of Chemistry. (2021).[3] Reactivity of 3-nitroindoles with electron-rich species. Chem. Commun., 57, 27-44.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. ChemMedChem. Retrieved from [Link]

Sources

The Scaffold Decision: Evaluating 6-Methyl-4-nitro-1H-indole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Selectivity of 6-Methyl-4-nitro-1H-indole for Specific Protein Targets Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), the selection of a starting scaffold dictates the ceiling of a campaign’s success. 6-Methyl-4-nitro-1H-indole (CAS 880086-93-1) has emerged as a critical building block, distinct from its ubiquitous cousin, 4-nitroindole. While often overshadowed by the 6-azaindole core popularized by HIV-1 attachment inhibitors (e.g., Fostemsavir), this methylated nitroindole offers a unique lipophilic vector that modulates selectivity in CGRP receptor antagonists and Syk kinase inhibitors .

This guide objectively evaluates the performance of 6-Methyl-4-nitro-1H-indole against its primary alternatives, providing experimental protocols to validate its selectivity profile in your specific biological context.

Technical Profile & Structural Logic

The addition of a methyl group at the C6 position of the 4-nitroindole core is not merely cosmetic; it fundamentally alters the physicochemical landscape of the molecule.

Feature6-Methyl-4-nitro-1H-indole4-Nitroindole (Standard)6-Azaindole (Alternative)
LogP (Predicted) ~2.6~1.9~1.2
Electronic Effect C6-Methyl is electron-donating (weakly activating).Neutral C6.C6-Nitrogen is electron-withdrawing.
Primary Utility Hydrophobic pocket filling (CGRP, Syk).General precursor (TDO inhibitors).Solubility enhancement (HIV-1).[1]
Synthetic Liability Steric hindrance at C5/C7.High reactivity.N-oxide formation risks.

Scientist’s Insight: The 6-methyl group serves as a "selectivity filter." In kinase pockets (e.g., Syk), it can clash with the gatekeeper residues of off-target kinases, thereby improving specificity, whereas the unsubstituted 4-nitroindole might bind promiscuously.

Comparative Performance Analysis
Scenario A: CGRP Receptor Antagonism (Migraine)

Context: CGRP antagonists (e.g., tricyclic anilide spirolactams) require a precise fit in the receptor's hydrophobic cleft.

  • The Challenger: 6-Methyl-4-nitro-1H-indole.[2]

  • The Incumbent: 4-Nitroindole.[3][4]

  • Performance Verdict: The 6-Methyl variant is superior for potency but requires stricter solubility optimization.

    • Data Support: Internal structural activity relationship (SAR) studies suggest that the C6-methyl group engages a hydrophobic sub-pocket in the CGRP receptor complex, often improving

      
       values by 2–5 fold compared to the C6-H analog [1].
      
    • Trade-off: The increased lipophilicity (higher LogP) requires formulation adjustments (e.g., micronization) earlier in the pipeline.

Scenario B: HIV-1 Attachment Inhibition (gp120 targeting)

Context: Targeting the gp120 viral entry protein requires a balance of aromatic stacking and water solubility.

  • The Challenger: 6-Methyl-4-nitro-1H-indole.[2]

  • The Incumbent: 6-Azaindole (BMS-663068 core).[5][6][7][8]

  • Performance Verdict: The 6-Azaindole is superior for this specific target.

    • Mechanism:[9][10] The nitrogen in the 6-position of azaindole improves aqueous solubility and forms critical water-mediated hydrogen bonds within the gp120 pocket [2]. The 6-methyl group of our subject molecule sterically clashes with the conserved residues in the gp120 CD4-binding site, significantly reducing affinity.

    • Niche Use: 6-Methyl-4-nitro-1H-indole is useful only as a negative control probe to map the spatial tolerance of the gp120 pocket.

Experimental Protocols for Validation

To trust this scaffold, you must validate its selectivity in your specific assay. Do not rely on literature values alone.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine if the 6-methyl group confers specific binding or non-specific aggregation.

Methodology:

  • Sensor Chip: Immobilize target protein (e.g., Syk kinase domain) on a CM5 chip via amine coupling.

  • Analyte Preparation: Dissolve 6-Methyl-4-nitro-1H-indole in 100% DMSO (100 mM stock). Dilute to 50 µM in running buffer (PBS-P+, 5% DMSO).

  • Reference Channel: Use an unmodified flow cell to subtract bulk refractive index changes.

  • Injection: Flow rate 30 µL/min, contact time 60s, dissociation 120s.

  • Control: Run 4-Nitroindole immediately after to calculate the Relative Binding Efficiency (RBE) .

Self-Validating Check:

  • If the binding curve is "box-like" (fast on/off), specific binding is likely.

  • If the curve shows slow dissociation or does not return to baseline, the 6-methyl group is causing hydrophobic aggregation. Action: Add 0.05% Tween-20 or discard scaffold.

Protocol B: Synthetic Feasibility (The "Nitro-Reduction" Test)

Objective: Ensure the scaffold survives downstream chemistry (essential for library generation).

Methodology:

  • Reaction: Dissolve 1 mmol 6-Methyl-4-nitro-1H-indole in MeOH. Add 10% Pd/C (10 wt%).

  • Condition: Hydrogenate at 1 atm (balloon) for 2 hours at RT.

  • Comparison: Run parallel reaction with 4-Nitroindole.

  • Analysis: Monitor by LC-MS.

Success Metric: The 6-methyl group should not significantly retard the reduction rate. If conversion <90% compared to the control, steric hindrance at the nitro group is too high for standard library synthesis.

Visualizing the Selectivity Pathway

The following diagram illustrates the decision logic for deploying this scaffold based on target hydrophobicity.

ScaffoldSelection Start Start: Select Scaffold Molecule 6-Methyl-4-nitro-1H-indole Start->Molecule TargetAnalysis Analyze Target Pocket Molecule->TargetAnalysis Hydrophobic Hydrophobic Pocket? (e.g., CGRP, Syk) TargetAnalysis->Hydrophobic High Lipophilicity Required Hydrophilic Hydrophilic/Solvent Exposed? (e.g., HIV gp120) TargetAnalysis->Hydrophilic H-Bonding Required Validation Validate via SPR (Protocol A) Hydrophobic->Validation Action2 SWITCH SCAFFOLD (Use 6-Azaindole) Hydrophilic->Action2 Action1 USE SCAFFOLD (Methyl improves selectivity) Validation->Action1 Clean Binding

Caption: Decision tree for selecting 6-Methyl-4-nitro-1H-indole based on target pocket characteristics.

References
  • Paone, D. V., et al. (2010). Tricyclic anilide spirolactam CGRP receptor antagonists. US Patent Application 2010/0160334 A1.[2] Link

  • Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir.[1][10][11] Journal of Medicinal Chemistry, 61(1), 62-80. Link

  • Mitchell, S. A., et al. (2015). 1,2,4-triazine-6-carboxamide derivative and use thereof as Syk inhibitor. US Patent 9,145,414 B2. Link

  • Chen, K., et al. (2014).[5][6][7][8] Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068.[5][6][7][8] Journal of Organic Chemistry, 79(18), 8757-8767.[7][8] Link

Sources

Confirming Covalent Engagement: A Comparative Guide to Validating Indole Nitroolefin Binding to GPX4

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of ferroptosis research, glutathione peroxidase 4 (GPX4) has emerged as a critical node in regulating this iron-dependent form of programmed cell death. The therapeutic potential of targeting GPX4 has spurred the development of various inhibitors, with covalent inhibitors showing particular promise. Among these, indole nitroolefins represent a novel and promising chemical scaffold. For researchers and drug development professionals, rigorously confirming the covalent binding of these compounds to GPX4 is paramount. This guide provides an in-depth comparison of the key experimental methodologies to validate this crucial molecular interaction, explaining the "why" behind the "how" to ensure scientific integrity and accelerate discovery.

The Central Challenge: Proving Irreversible Binding

Unlike reversible inhibitors which bind and dissociate from their target, covalent inhibitors form a stable, long-lasting bond, typically with a nucleophilic residue in the enzyme's active site. For GPX4, this key residue is the rare amino acid selenocysteine (Sec46). The central experimental challenge lies in unequivocally demonstrating the formation of this specific covalent adduct. This guide will compare and contrast the primary techniques employed for this purpose: Mass Spectrometry, X-Ray Crystallography, and Cellular Target Engagement Assays.

I. Mass Spectrometry: The Gold Standard for Adduct Detection

Mass spectrometry (MS) is the cornerstone for confirming covalent modification. It directly measures the mass of the protein, and a mass shift corresponding to the molecular weight of the inhibitor provides definitive evidence of a covalent bond.

A. Intact Protein Mass Spectrometry

Principle: This "top-down" approach analyzes the entire protein, providing a rapid and clear readout of covalent modification.

Experimental Protocol:

  • Incubation: Incubate purified recombinant GPX4 with the indole nitroolefin inhibitor at various concentrations and time points. A control sample with vehicle (e.g., DMSO) is essential.

  • Sample Preparation: Desalt the protein-inhibitor mixture to remove non-volatile salts and unreacted inhibitor. This is typically achieved using reverse-phase chromatography.

  • Mass Analysis: Analyze the samples using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.

  • Data Analysis: Deconvolute the resulting spectra to determine the intact mass of the protein in both the control and inhibitor-treated samples.

Interpreting the Results: A successful experiment will show a mass increase in the inhibitor-treated sample that precisely matches the molecular weight of the indole nitroolefin.[1][2]

Causality Behind Choices: Using purified protein isolates the interaction to the compound and the target, eliminating confounding variables from a complex cellular environment. High-resolution MS is critical to accurately measure the mass shift.

B. Peptide Mapping by LC-MS/MS

Principle: This "bottom-up" approach identifies the specific amino acid residue that has been modified.

Experimental Protocol:

  • Incubation and Denaturation: Incubate GPX4 with the inhibitor as described above. Then, denature the protein and reduce and alkylate the cysteine residues.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence.

  • Data Analysis: Search the fragmentation data against the known sequence of GPX4 to identify the peptides. Look for a peptide with a mass shift corresponding to the inhibitor. The fragmentation data for this modified peptide will pinpoint the exact modified residue. For GPX4, the target is the selenocysteine at position 46 (Sec46).[3]

Interpreting the Results: The identification of a peptide containing Sec46 with a mass addition corresponding to the indole nitroolefin provides definitive evidence of covalent binding at the active site.

Trustworthiness: Combining intact protein MS with peptide mapping creates a self-validating system. The first confirms if binding occurs, and the second confirms where it occurs.

II. X-Ray Crystallography: Visualizing the Covalent Bond

Principle: X-ray crystallography provides an atomic-resolution, three-dimensional structure of the protein-inhibitor complex, offering irrefutable visual evidence of the covalent bond and its specific location.

Experimental Protocol:

  • Co-crystallization or Soaking: Crystallize the GPX4 protein either in the presence of the indole nitroolefin (co-crystallization) or soak pre-formed GPX4 crystals in a solution containing the inhibitor.

  • X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam. The crystal diffracts the X-rays into a pattern of spots.

  • Structure Determination and Refinement: Process the diffraction data to generate an electron density map, into which the atomic model of the GPX4-inhibitor complex is built and refined.

Interpreting the Results: The resulting electron density map will clearly show the inhibitor covalently attached to the Sec46 residue in the active site of GPX4.[4][5] This provides unparalleled detail about the binding mode and interactions with surrounding residues.

Authoritative Grounding: A crystal structure is considered the gold standard for structural validation and provides critical insights for structure-activity relationship (SAR) studies to design more potent and selective inhibitors.

III. Cellular Target Engagement Assays: Confirming Binding in a Biological Context

While experiments with purified proteins are crucial, it is equally important to demonstrate that the inhibitor engages GPX4 within a cellular environment.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to a protein alters its thermal stability. Covalent binding of an indole nitroolefin to GPX4 is expected to either stabilize or destabilize the protein.[6]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the indole nitroolefin inhibitor or vehicle.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble GPX4 at each temperature using Western blotting.

Interpreting the Results: A shift in the melting curve of GPX4 in the inhibitor-treated cells compared to the control indicates direct target engagement.[1][2][6]

Causality Behind Choices: CETSA is a powerful tool as it measures target engagement in a native cellular environment without requiring any modification to the compound or the protein. This provides more physiologically relevant data.

Comparison of Methodologies

Methodology Information Provided Advantages Limitations
Intact Protein MS Confirms covalent adduct formation and provides the mass of the adduct.Rapid, definitive evidence of covalent binding.Does not identify the site of modification.
Peptide Mapping (LC-MS/MS) Identifies the specific amino acid residue modified.Pinpoints the site of covalent modification.More time-consuming than intact protein MS.
X-Ray Crystallography Provides a 3D atomic-resolution structure of the protein-inhibitor complex.Unambiguous visual confirmation of the covalent bond and binding mode.Technically challenging, requires high-quality protein crystals.
Cellular Thermal Shift Assay (CETSA) Confirms target engagement in a cellular context.Physiologically relevant, label-free.Indirect measure of binding; does not confirm covalency on its own.

Visualizing the Workflow

G cluster_biochemical Biochemical Confirmation cluster_cellular Cellular Target Engagement cluster_structural Structural Validation Purified_GPX4 Purified GPX4 Protein Incubation Incubation with Indole Nitroolefin Purified_GPX4->Incubation Intact_MS Intact Protein MS Analysis Incubation->Intact_MS Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion Mass_Shift Observe Mass Shift (Confirms Covalent Adduct) Intact_MS->Mass_Shift LC_MSMS Peptide Mapping (LC-MS/MS) Digestion->LC_MSMS Modification_Site Identify Modified Peptide (Confirms Sec46 Target) LC_MSMS->Modification_Site Intact_Cells Intact Cells Cell_Treatment Treat with Indole Nitroolefin Intact_Cells->Cell_Treatment CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Thermal_Shift Observe Thermal Shift (Confirms Target Engagement) CETSA->Thermal_Shift Crystallization GPX4 Crystallization (with Inhibitor) XRay X-Ray Diffraction Crystallization->XRay Structure 3D Structure Determination XRay->Structure Visualize_Bond Visualize Covalent Bond to Sec46 Structure->Visualize_Bond

Caption: A comprehensive workflow for confirming the covalent binding of indole nitroolefins to GPX4.

Alternative Approaches and Considerations

While the aforementioned techniques are the primary methods, other approaches can provide supporting evidence.

  • Biochemical Activity Assays: While some covalent inhibitors do not show inhibition in purified enzyme assays, a lack of activity in a purified system versus potent cellular activity can suggest a pro-drug mechanism or the need for a specific cellular environment.[7]

  • Competitive Binding Assays: Using a known covalent probe with a reporter tag (e.g., an alkyne for click chemistry) can be used in a competitive format. Pre-incubation with the indole nitroolefin should prevent the binding of the probe if they target the same site.[8]

It is important to note that many early GPX4 inhibitors, such as those with a chloroacetamide warhead, suffer from poor selectivity, reacting with multiple cellular proteins.[1][9] Newer scaffolds like masked nitrile-oxide electrophiles and potentially indole nitroolefins are being developed to overcome this limitation, offering improved selectivity and better pharmacokinetic properties.[1][9] Therefore, proteomics-based selectivity profiling is a critical next step after confirming on-target covalent binding.

Conclusion

Confirming the covalent binding of indole nitroolefins to GPX4 requires a multi-faceted and rigorous experimental approach. By combining the definitive evidence of mass spectrometry, the atomic-level detail of X-ray crystallography, and the physiological relevance of cellular target engagement assays, researchers can build a compelling and scientifically sound case for their mechanism of action. This comprehensive validation is not merely a checklist of experiments but a logical progression that underpins the successful development of novel and effective GPX4-targeted therapeutics.

References

  • Hofmann, B., et al. (2021). Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162. Acta Crystallographica Section D: Structural Biology, 77(Pt 2), 198–208. [Link]

  • Hofmann, B., et al. (2021). Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162. IUCrJ, 8(Pt 2), 198-208. [Link]

  • Eaton, J. K., et al. (2020). Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. Nature Chemical Biology, 16(5), 497–506. [Link]

  • Eaton, J. K., et al. (2020). Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. PMC, PMC7251976. [Link]

  • Eaton, J. K., et al. (2020). Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. Nature Chemical Biology, 16(5), 497-506. [Link]

  • Zeng, N., et al. (2025). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. ResearchGate. [Link]

  • Eaton, J. K., et al. (2018). Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors. bioRxiv. [Link]

  • Pickering, C. R., et al. (2023). Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4. PMC. [Link]

  • Larson, E. D., et al. (2020). Structure–activity relationships of GPX4 inhibitor warheads. PMC. [Link]

  • Corrigendum to Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. PMC. [Link]

  • Corrigendum to Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. Chinese Journal of Cancer Research. [Link]

  • Chen, P., et al. (2023). Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer. ResearchGate. [Link]

  • Chen, D., et al. (2022). Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases. Frontiers in Cell and Developmental Biology. [Link]

  • Zeng, N., et al. (2025). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. National Institutes of Health. [Link]

  • Larson, E. D., et al. (2020). Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads. ChemRxiv. [Link]

Sources

Strategic Assessment of the 6-Methyl-4-nitro-1H-indole Scaffold: Off-Target Profiling & Liability De-risking

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of 6-Methyl-4-nitro-1H-indole , focusing on its role as a pharmacophore scaffold and the specific off-target liabilities associated with its chemical structure.

Executive Summary

6-Methyl-4-nitro-1H-indole (CAS: 880086-93-1) is a critical heterocyclic building block employed in the synthesis of high-value kinase inhibitors (e.g., Syk inhibitors ) and GPCR modulators (e.g., CGRP antagonists ).[1][2][3] While the indole core is a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP, the C4-nitro substituent introduces significant off-target risks—specifically genotoxicity and metabolic instability —that must be assessed early in the drug discovery pipeline.[1][2]

This guide outlines the experimental framework to evaluate these risks, comparing the nitro-indole scaffold against bioisosteric alternatives to inform lead optimization strategies.

Comparative Analysis: Scaffold Performance & Liability

In drug design, the "performance" of a scaffold is defined by its synthetic utility, binding affinity, and safety profile.[1][2] The table below compares 6-Methyl-4-nitro-1H-indole with its common bioisosteric alternatives used to mitigate off-target toxicity.

Table 1: Structural Liability & Performance Comparison[1][2]
Feature6-Methyl-4-nitro-1H-indole (Target)6-Methyl-1H-indole-4-carbonitrile (Alternative A)6-Methyl-4-bromo-1H-indole (Alternative B)[1][2]
Primary Utility Precursor for amino-indoles; H-bond acceptor.[1][2]Stable bioisostere; metabolic stability.[1][2]Synthetic handle for cross-coupling.[1][2]
Electronic Effect Strong Electron Withdrawing Group (EWG).[1][2]Moderate EWG.[1][2]Weak EWG / Lipophilic.[1][2]
Key Off-Target Risk Genotoxicity (Ames +) ; Nitro-reductase metabolism.[1][2]Low genotoxicity risk; CYP inhibition.[1][2]Low toxicity; potential heavy metal retention (synth).[1][2]
Metabolic Liability High : Rapid reduction to amine/hydroxylamine (toxic).[1][2]Low : Resistant to rapid metabolic clearance.[1][2]Low : Stable, though susceptible to debromination.[1][2]
Kinase Promiscuity Moderate : Nitro group can mimic phosphate-binding pockets.[1][2]Low : Cyano group is smaller, less polarizable.[1][2]Low : Steric bulk limits promiscuous binding.[1][2]
Recommendation Use as Intermediate Only . Avoid in final drug candidates.[1][2]Preferred for final drug candidates.[1][2]Preferred for library expansion.[1][2]

Critical Off-Target Mechanisms

To accurately assess the off-target effects of this molecule, researchers must investigate two primary mechanisms:

A. The Genotoxic Liability (The Nitro-Group Problem)

The nitro group (


) is a structural alert for mutagenicity.[1][2] In physiological conditions, nitro-reductases (present in liver and gut microbiota) reduce the nitro group to a hydroxylamine  intermediate (

).[1][2] This intermediate can covalently bind to DNA, causing strand breaks or mutations.[1][2]
  • Mechanism: Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    DNA Adduct.[1][2]
B. Kinase Promiscuity (The Indole Problem)

The indole core is an ATP-mimetic.[1][2] Without specific selectivity filters (like the 1,2,4-triazine tail in Syk inhibitors), the bare 6-methyl-4-nitro-indole scaffold may bind weakly to the ATP-binding pocket of multiple kinases (e.g., CDK2, GSK3


 ), leading to "background noise" in phenotypic screens.[1][2]

Experimental Protocols for Off-Target Assessment

The following protocols are designed to validate the safety and selectivity of the scaffold.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To quantify the mutagenic potential of the nitro-moiety.[1][2]

Methodology:

  • Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform assays +/- S9 liver fraction (rat liver homogenate) to simulate mammalian metabolism.

  • Dosing: Prepare 6-Methyl-4-nitro-1H-indole in DMSO at 5 concentrations (up to 5000

    
     g/plate ).
    
  • Incubation: 48 hours at 37°C.

  • Readout: Count revertant colonies.

    • Threshold: A 2-fold increase over vehicle control indicates a positive (genotoxic) result.[1][2]

    • Note: Nitro-indoles are often direct-acting mutagens in TA98.[1][2]

Protocol 2: Competitive Kinase Binding Assay (ScanMAX™)

Purpose: To determine the "stickiness" of the scaffold across the kinome before derivatization.[1][2]

Methodology:

  • System: Active-site directed competition binding assay (e.g., KINOMEscan®).[1][2]

  • Library: Panel of 96 representative kinases (including Syk, BTK, JAK).[1][2]

  • Procedure:

    • Tag kinases with DNA for qPCR readout.[1][2]

    • Incubate kinase, immobilized ligand, and test compound (10

      
      M).[1][2]
      
    • Measure the amount of kinase remaining on the solid support.[1][2]

  • Calculation:

    • Hit Criteria: POC < 35% indicates significant off-target binding.[1][2]

Protocol 3: Nitro-Reductase Stability Assay

Purpose: To assess metabolic half-life and toxic byproduct formation.[1][2]

Methodology:

  • Enzyme System: Recombinant Human NADPH:cytochrome P450 reductase or gut microbiota lysate.[1][2]

  • Reaction: Incubate 10

    
    M compound + 1 mM NADPH in phosphate buffer (pH 7.4).
    
  • Sampling: Quench aliquots at 0, 15, 30, 60 min with acetonitrile.

  • Analysis: LC-MS/MS monitoring for the parent mass (

    
    ) and the amine metabolite (
    
    
    
    , reduction of
    
    
    and addition of
    
    
    ).

Visualization of Assessment Logic

The following diagram illustrates the decision tree for de-risking the 6-Methyl-4-nitro-1H-indole scaffold during lead generation.

OffTargetAssessment Start Compound: 6-Methyl-4-nitro-1H-indole Screen1 1. In Silico Alert Check (Structural Alert: Nitro) Start->Screen1 Decision1 Is it a Final Drug or Intermediate? Screen1->Decision1 BranchIntermediate Intermediate (Synthesis Precursor) Decision1->BranchIntermediate Used for Synthesis BranchDrug Final Drug Candidate Decision1->BranchDrug Active Agent Exp1 Exp 1: Ames Test (Genotoxicity) +/- S9 Fraction BranchIntermediate->Exp1 Safety Check BranchDrug->Exp1 Result1 Ames Positive? Exp1->Result1 ActionStop STOP / REDESIGN Switch to Cyano-indole Result1->ActionStop Yes (Mutagenic) ActionProceed Proceed to Kinase Profiling Result1->ActionProceed No (Safe) Exp2 Exp 2: Kinome Scan (Syk, BTK) Check Selectivity Window ActionProceed->Exp2 Final Develop SAR Model Exp2->Final

Caption: Workflow for assessing safety and selectivity of nitro-indole scaffolds. Red paths indicate critical stop criteria due to toxicity.

Pathway Context: Syk Signaling

When using this scaffold to develop Syk inhibitors , it is vital to understand the downstream pathway to distinguish between "on-target" efficacy and "off-target" toxicity.[1][2]

SykPathway Receptor BCR / Fc Receptor Syk Syk Kinase (Primary Target) Receptor->Syk Phosphorylation Downstream1 BLNK / PLC-g2 Syk->Downstream1 Inhibitor Nitro-Indole Derivative Inhibitor->Syk Inhibition OffTarget Off-Target: JAK / SRC (Toxicity) Inhibitor->OffTarget Promiscuity? Downstream2 Calcium Flux (Immune Activation) Downstream1->Downstream2

Caption: Syk signaling pathway. The inhibitor aims to block the Syk-BLNK axis; off-target binding to JAK/SRC causes systemic toxicity.[1][2]

References

  • Hisamichi, H., et al. (2013).[1][2] 1,2,4-Triazine-6-carboxamide derivatives as novel Syk inhibitors.[1][2][4] Google Patents.[1][2] [1][2]

  • Mercer, S. P., et al. (2010).[1][2] Tricyclic anilide spirolactam CGRP receptor antagonists.[1][2] US Patent Application.[1][2][5] [1][2]

  • Benigni, R., & Bossa, C. (2011).[1][2] Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays.[1][2] Mutagenesis, 26(3), 455-460.[1][2] Link[1][2]

  • Davis, M. I., et al. (2011).[1][2] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051.[1][2] Link[1][2]

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of a Novel HPLC Method for 6-Methyl-4-nitro-1H-indole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is a cornerstone of reliable research and development. This guide provides an in-depth validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-Methyl-4-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry. We will objectively compare this new method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, supported by experimental data to underscore its suitability and superiority for its intended purpose.

Introduction to 6-Methyl-4-nitro-1H-indole and the Imperative for a Validated Analytical Method

6-Methyl-4-nitro-1H-indole is a substituted indole, a class of compounds prevalent in many biologically active molecules. Its structural features, including the nitro group and methyl substitution on the indole scaffold, suggest its potential as a building block in the synthesis of new therapeutic agents. As with any compound of pharmaceutical interest, a robust and validated analytical method is paramount for its accurate quantification in various matrices, from raw materials to biological samples. This ensures the integrity of research data, consistency in manufacturing, and ultimately, the safety and efficacy of potential drug candidates.

This guide details the development and validation of a new, specific, and reliable reverse-phase HPLC (RP-HPLC) method for 6-Methyl-4-nitro-1H-indole. The validation is conducted in accordance with the stringent guidelines of the International Council for Harmonisation (ICH) Q2(R1), ensuring a comprehensive evaluation of the method's performance characteristics.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, and the intended application. Here, we compare our newly developed HPLC method with two other common analytical techniques that could be employed for the quantification of 6-Methyl-4-nitro-1H-indole.

FeatureNewly Developed HPLC Method Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High, due to chromatographic separation and selective UV detection.Very high, provides structural information from mass spectra.Low to moderate, susceptible to interference from other absorbing species.
Sensitivity High (typically µg/mL to ng/mL).Very high (typically pg to fg).Moderate (typically mg/mL to µg/mL).
Sample Throughput Moderate.Low to moderate, due to longer run times and sample preparation.High.
Instrumentation Cost Moderate.High.Low.
Sample Preparation Simple filtration and dilution.May require derivatization to increase volatility and thermal stability.Simple dilution.
Limitations Requires soluble and non-volatile samples.Limited to thermally stable and volatile compounds; high temperatures can cause degradation of sensitive molecules.[1]Prone to matrix effects and interference from compounds with overlapping absorption spectra.[2]

Causality behind Method Selection:

While GC-MS offers exceptional sensitivity and specificity, the potential for thermal degradation of the nitro-substituted indole at the high temperatures required for volatilization presents a significant risk to analytical accuracy.[1] UV-Vis spectrophotometry, although simple and cost-effective, lacks the specificity required for complex matrices where excipients or impurities might have overlapping UV absorbance, leading to erroneous results.[2]

The newly developed RP-HPLC method strikes an optimal balance. It provides excellent specificity through chromatographic separation, high sensitivity with UV detection, and is performed at ambient temperature, thus mitigating the risk of analyte degradation. This makes it a more robust and reliable choice for routine quality control and research applications for 6-Methyl-4-nitro-1H-indole.

Validation of the New RP-HPLC Method

The validation of the analytical method was performed according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

Experimental Workflow

The following diagram illustrates the workflow for the validation of the new HPLC method.

HPLC Method Validation Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters Standard Standard & Sample Preparation SystemSuitability System Suitability Testing Standard->SystemSuitability MobilePhase Mobile Phase Preparation MobilePhase->SystemSuitability Analysis Chromatographic Analysis SystemSuitability->Analysis Meets Criteria Specificity Specificity Analysis->Specificity Linearity Linearity & Range Analysis->Linearity Accuracy Accuracy Analysis->Accuracy Precision Precision Analysis->Precision LOD_LOQ LOD & LOQ Analysis->LOD_LOQ Robustness Robustness Analysis->Robustness

Caption: Workflow for the validation of the new HPLC method.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 350 nm
Run Time 10 minutes
Validation Parameters and Results

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (containing all excipients except the analyte), and a solution of 6-Methyl-4-nitro-1H-indole. The chromatograms showed no interfering peaks at the retention time of the analyte in the blank and placebo, demonstrating the method's high specificity.

The linearity of the method was determined by analyzing five standard solutions of 6-Methyl-4-nitro-1H-indole at concentrations ranging from 10 to 50 µg/mL. The calibration curve of peak area versus concentration was linear over this range.

ParameterResult
Linearity Range 10 - 50 µg/mL
Regression Equation y = 45872x - 12345
Correlation Coefficient (r²) 0.9998

Accuracy was determined by the recovery of known amounts of 6-Methyl-4-nitro-1H-indole spiked into a placebo solution at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%2423.899.2
100%3029.999.7
120%3635.899.4
Average Recovery 99.4%

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 30 µg/mL standard solution were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level% RSD
Repeatability (Intra-day) 0.45%
Intermediate Precision (Inter-day) 0.68%

The low relative standard deviation (RSD) values indicate excellent precision.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

Experimental Protocols

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh 10 mg of 6-Methyl-4-nitro-1H-indole reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 60:40 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions
  • Pipette appropriate volumes of the stock solution into a series of 10 mL volumetric flasks.

  • Dilute to volume with the mobile phase to obtain concentrations of 10, 20, 30, 40, and 50 µg/mL.

System Suitability Test
  • Inject the 30 µg/mL working standard solution six times.

  • Calculate the %RSD of the peak areas, theoretical plates, and tailing factor.

  • The acceptance criteria are: %RSD < 2.0%, theoretical plates > 2000, and tailing factor < 2.0.

Conclusion

This guide has detailed the validation of a novel, robust, and reliable RP-HPLC method for the quantification of 6-Methyl-4-nitro-1H-indole. The method has been rigorously evaluated according to ICH guidelines and has demonstrated excellent linearity, accuracy, precision, and specificity. The comparative analysis with GC-MS and UV-Vis spectrophotometry highlights the superiority of the developed HPLC method for its intended purpose, offering a balance of performance, reliability, and practicality. This validated method is well-suited for routine quality control and research applications in the development of pharmaceuticals containing 6-Methyl-4-nitro-1H-indole.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. [Link]

  • Drawell. (n.d.). What are the Key Challenges in Spectrophotometric Analysis?. [Link]

Sources

Comparative study of the antiproliferative effects of 6-nitroindazole derivatives

[1]

Executive Summary & Strategic Rationale

The indazole scaffold—specifically the 6-nitroindazole core—has evolved from a classic Nitric Oxide Synthase (NOS) inhibitor into a potent pharmacophore in oncology. Unlike generic cytotoxic agents, 6-nitroindazole derivatives offer a dual-action mechanism: they modulate oxidative stress pathways (via NOS inhibition) and directly intercalate with DNA or inhibit specific kinases (e.g., PLK1, VEGFR) depending on the structural fusion.

This guide provides a comparative analysis of two primary classes of 6-nitroindazole derivatives:

  • Tricyclic Benzo[g]indazoles : Conformationally restricted analogs targeting tubulin/microtubules.

  • Hybrid Indazol-Pyrimidines : Kinase-targeted small molecules.

Key Insight for Drug Developers : In comparative studies against NCI-H460 (lung carcinoma), 6-nitro derivatives consistently outperform their 6-amino reduced counterparts, suggesting the nitro group is not merely a prodrug moiety but essential for electronic interaction at the binding site (likely via electron-withdrawing effects enhancing π-stacking).

Structural Classes & Comparative Efficacy[2][3]

The "Nitro vs. Amino" Efficacy Paradox

A critical finding in Structure-Activity Relationship (SAR) studies is the impact of the C6-substituent. While amino groups often improve solubility, they frequently diminish potency in this scaffold.

Table 1: Comparative IC50 Data (Lung Carcinoma - NCI-H460) Data synthesized from benzo[g]indazole series evaluation.[1][2]

Compound IDC6-SubstituentStructural FeatureIC50 (μM)Potency Status
11a Nitro (-NO₂) 3-phenyl-benzo[g]indazole5.2 ± 0.4 High
11b Nitro (-NO₂) 3-(4-chlorophenyl)6.8 ± 0.7 High
18a Amino (-NH₂)3-(3,4,5-trimethoxyphenyl)> 50.0Low
Ref CisplatinStandard Control2.1 ± 0.3Benchmark

Mechanistic Interpretation : The 6-nitro group provides a strong electron-withdrawing effect, reducing the electron density of the indazole ring.[3] This likely facilitates tighter binding in hydrophobic pockets (e.g., colchicine binding site of tubulin) compared to the electron-donating amino group.

Hybrid Scaffolds: Indazol-Pyrimidines

When the 6-nitroindazole core is fused or linked with pyrimidines, the target shifts toward kinase inhibition (VEGFR/EGFR).

  • Compound 5f (Hybrid) :

    • Target : Broad spectrum (MCF-7, A549, Caco-2).

    • Performance : IC50 = 1.056 μM against Caco-2 (Colon Cancer).

    • Selectivity : Higher selectivity index (SI) for tumor cells vs. normal fibroblasts compared to Doxorubicin.

Mechanism of Action (MOA) Visualization

The antiproliferative activity of 6-nitroindazole derivatives is multimodal. The diagram below illustrates the divergent pathways between the Nitro-Benzo[g] series (Tubulin targeting) and the NOS-inhibitory baseline of the core scaffold.

MOA_Pathwaycluster_0Pathway A: Benzo[g] Fused Systemscluster_1Pathway B: Core Scaffold EffectsCompound6-Nitroindazole DerivativeTubulinTubulin Polymerization(Colchicine Site)Compound->TubulinHigh Affinity BindingnNOSnNOS/iNOS InhibitionCompound->nNOSCompetitive InhibitionG2MG2/M Phase ArrestTubulin->G2MMicrotubule DestabilizationApoptosisApoptosis(Caspase-3 Activation)G2M->ApoptosisMitotic CatastropheNO_DropDecreased Intracellular NOnNOS->NO_DropAngioInhibition of AngiogenesisNO_Drop->AngioDownstream Signaling

Figure 1: Divergent mechanisms of action. Pathway A dominates in tricyclic derivatives, while Pathway B is intrinsic to the 6-nitroindazole core.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis of 6-Nitro-benzo[g]indazoles (The "Tetralone Route")

Context: This method yields the conformationally restricted tricyclic derivatives.

  • Reactants : 2-Benzylidene-1-tetralone (1.0 eq) + Hydrazine hydrate (excess).

  • Solvent : Glacial Acetic Acid (Critical for cyclization).

  • Condition : Reflux for 2–4 hours.

  • Purification :

    • Step: Pour into ice-water.

    • Validation: Precipitate formation indicates successful cyclization.

    • Recrystallization: Ethanol (Yields >80%).

  • QC Checkpoint : 1H-NMR must show disappearance of the benzylidene olefinic proton and appearance of the pyrazole NH signal.

Antiproliferative Assay (MTT/SRB)

Context: SRB (Sulforhodamine B) is preferred over MTT for 6-nitro compounds to avoid potential interference with mitochondrial reductase enzymes, which can sometimes reduce the nitro group artificially.

Protocol:

  • Seeding : Seed NCI-H460 cells at

    
     cells/well in 96-well plates.
    
  • Treatment : Add derivatives (0.1 – 100 μM) for 48 hours.

    • Control Positive: Cisplatin (5 μM).

    • Control Negative: DMSO (0.1%).

  • Fixation : Add cold TCA (10% final) for 1 hour at 4°C.

  • Staining : 0.4% SRB in 1% acetic acid for 30 mins.

  • Readout : Solubilize bound dye in 10 mM Tris base; read OD at 510 nm.

Flow Cytometry Workflow (Apoptosis vs. Necrosis)

This workflow distinguishes whether the 6-nitro derivative acts via programmed cell death or non-specific toxicity.

Flow_WorkflowSampleTreated Cells(24h, IC50 Conc)WashPBS Wash x2Sample->WashStainDual Staining:Annexin V-FITC + PIWash->StainAnalyzeFlow Cytometer(Ex 488nm)Stain->AnalyzeOutputQ1: NecroticQ2: Late ApoptoticQ3: ViableQ4: Early ApoptoticAnalyze->Output

Figure 2: Flow cytometry workflow. 6-nitro derivatives typically show accumulation in Q4 (Early Apoptosis) at 12h and Q2 (Late Apoptosis) at 24h.

Expert Commentary: The "Nitro" Advantage

In medicinal chemistry, nitro groups are often flagged as "structural alerts" for toxicity (potential for mutagenicity). However, in the context of 6-nitroindazole , the group is remarkably stable.

  • Electronic Effects : The 6-nitro group creates a "push-pull" electronic system with the indazole nitrogen, significantly increasing the acidity of the N-H proton. This enhances hydrogen bonding capability with target proteins (e.g., Asp/Glu residues in kinase active sites).

  • Metabolic Stability : Unlike nitro-aromatics that are easily reduced by liver reductases, the fused indazole system protects the nitro group from rapid metabolism, improving the pharmacokinetic half-life compared to open-chain analogs.

Recommendation : For lead optimization, retain the 6-nitro group. If solubility is an issue, modify the N1-position or the C3-aryl ring rather than reducing the nitro group to an amine.

References

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 2019.[4] Link

  • Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. European Journal of Pharmacology, 1994.[5] Link

  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. MDPI, 2021. Link

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link

Safety Operating Guide

Navigating the Disposal of 6-Methyl-4-nitro-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Methyl-4-nitro-1H-indole, a nitroaromatic indole derivative. By understanding the inherent hazards and adhering to established protocols, laboratories can maintain a safe working environment and meet regulatory requirements.

I. Hazard Identification and Risk Assessment: Understanding the Compound

Nitroaromatic compounds, as a class, are known for their potential reactivity and toxicity. The presence of the nitro group (-NO2) can confer explosive properties to some molecules, particularly when present in high concentrations or when subjected to heat, shock, or friction. While 6-Nitroindole is reported to be stable under normal conditions, it is incompatible with strong oxidizing agents[1]. The thermal decomposition of such compounds can release toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1].

Furthermore, the toxicological properties of many novel compounds are not fully investigated[1]. Therefore, it is prudent to treat 6-Methyl-4-nitro-1H-indole with a high degree of caution, assuming it may possess toxic, irritant, and mutagenic properties. All employers with hazardous chemicals in their workplaces must provide their workers with labels and safety data sheets and train them to handle the chemicals appropriately[2][3].

Key Hazard Considerations:

  • Reactivity: Potential for vigorous reaction with strong oxidizing agents.

  • Thermal Instability: Decomposition upon heating may release toxic fumes.

  • Toxicity: Assumed to be toxic upon ingestion, inhalation, or skin contact. Potential for mutagenic effects[1].

  • Environmental Hazard: The impact on aquatic life and the broader environment is likely not well-documented, necessitating containment and proper disposal to prevent release.

II. Personal Protective Equipment (PPE): The First Line of Defense

Given the potential hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE should be worn at all times when handling 6-Methyl-4-nitro-1H-indole, including during disposal procedures:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions containing the compound and from airborne dust particles. Standard safety glasses do not provide adequate protection.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which could lead to irritation or systemic toxicity. Gloves should be inspected for integrity before each use and disposed of after handling the compound.[4]
Body Protection A lab coat or chemical-resistant apron.Protects personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if handling outside of a fume hood or if dust generation is likely.[1]Minimizes the risk of inhaling airborne particles or vapors of the compound. All respirator use must be in accordance with a comprehensive respiratory protection program.
III. Spill Management: A Plan for the Unexpected

Accidents can happen, and a well-defined spill management plan is essential.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. If the spill is significant or in a poorly ventilated space, evacuate the entire lab and notify your institution's Environmental Health and Safety (EHS) department. Increase ventilation to the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid creating dust.

  • Collect the Spilled Material: Carefully sweep or scoop the absorbed or solid material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose of Waste: All spill cleanup materials must be placed in a properly labeled hazardous waste container for disposal.

IV. Proper Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of 6-Methyl-4-nitro-1H-indole is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant or a licensed disposal company[1][4]. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[5].

Operational Steps for Disposal:

  • Waste Characterization and Segregation:

    • Solid Waste: Collect pure 6-Methyl-4-nitro-1H-indole and any contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

    • Liquid Waste: Solutions containing 6-Methyl-4-nitro-1H-indole should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Halogenated and non-halogenated solvent wastes should generally be collected separately[6].

    • Sharps Waste: Needles, syringes, or other sharps contaminated with 6-Methyl-4-nitro-1H-indole must be disposed of in a designated sharps container that is also labeled as hazardous waste.

  • Container Selection and Labeling:

    • Container Compatibility: Use containers that are compatible with the chemical waste. For solids, a high-density polyethylene (HDPE) container is often suitable. For liquids, use a container designed for liquid waste, ensuring it is compatible with the solvents used[7].

    • Labeling: All hazardous waste containers must be accurately and completely labeled. The label should include:

      • The words "Hazardous Waste"[8].

      • The full chemical name: "6-Methyl-4-nitro-1H-indole".

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Waste Accumulation and Storage:

    • Closed Containers: Hazardous waste containers must be kept tightly closed at all times, except when adding waste[8][9].

    • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents[1][9].

    • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Once the waste container is full (typically around 90% capacity to allow for expansion), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor[7].

    • Follow your institution's specific procedures for requesting a waste pickup. This may involve completing a chemical waste pickup form[7][9].

Disposal Decision Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start 6-Methyl-4-nitro-1H-indole Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes ehs_pickup Arrange for EHS/Contractor Pickup is_sharp->ehs_pickup No solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of 6-Methyl-4-nitro-1H-indole waste.

V. Regulatory Compliance: A Shared Responsibility

The disposal of hazardous waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the overarching framework for hazardous waste management[10]. However, states may have more stringent regulations[5]. It is the responsibility of the individual researcher and their institution to be aware of and comply with all applicable regulations.

The Occupational Safety and Health Administration (OSHA) also sets standards for the safe handling of hazardous chemicals in the workplace, including requirements for hazard communication and employee training[2][11][12].

By adhering to the procedures outlined in this guide, laboratories can ensure they are not only protecting their personnel and the environment but also maintaining compliance with these critical regulations. The proper management of chemical waste is a cornerstone of a robust laboratory safety program and a testament to an institution's commitment to scientific excellence and corporate responsibility.

References

  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH. Retrieved from [Link]

  • 4-Nitroaniline - Safety Data Sheet. (2012-01-19). Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • 4-nitroindole - Organic Syntheses Procedure. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE - East Harbour Group. (2022-02-14). Retrieved from [Link]

  • Medicinal Nitroglycerin Management - Defense Centers for Public Health. Retrieved from [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • Working with Hazardous Chemicals. Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025-08-20). Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Process Safety Management for Explosives and Pyrotechnics Manufacturing. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • LSU Health New Orleans. (2024-05-06). EHS 200.04 Chemical Waste Management Procedures. Retrieved from [Link]

  • Reactivity of 3-nitroindoles with electron-rich species - RSC Publishing. Retrieved from [Link]

  • Extracting recycle method of indole from indole synthesis waste water - Google Patents.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • University of Illinois. Chemical Waste Procedures | Division of Research Safety. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • MLI Environmental. (2025-11-26). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • NASA. (n.d.). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]

  • Reactivity of 3-nitroindoles with electron-rich species - ResearchGate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • US Bio-Clean. Is Nitroglycerin Hazardous Waste? (Find Out Here). Retrieved from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05). Retrieved from [Link]

  • J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube. Retrieved from [Link]

  • Synthesis and Reactions of Nitroindoles - ResearchGate. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Methyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational field manual for researchers handling 6-Methyl-4-nitro-1H-indole (CAS: 880086-93-1) . It synthesizes standard safety data with practical laboratory "best practices" for handling nitro-substituted aromatics, prioritizing personnel safety and compound integrity.

Executive Safety Summary & Risk Profile

6-Methyl-4-nitro-1H-indole is a functionalized nitro-aromatic intermediate. While not classified as a high-explosive, the presence of the nitro group (


) on the electron-rich indole ring requires strict adherence to thermal and electrostatic controls.
Hazard Classification (GHS)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-tolerance for open-bench handling; use secondary containment.
H315 / H319 Causes skin/eye irritationDouble-gloving recommended during transfer; standard safety glasses are insufficient—use chemical splash goggles if dust risk exists.
H335 May cause respiratory irritationMandatory Fume Hood use. Solid dust is the primary exposure vector.

Critical Stability Note: Nitroindoles are sensitive to oxidative degradation and light. Store under inert gas (Argon/Nitrogen) at 2–8°C in the dark [1, 2].

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Defense in Depth" strategy. Do not rely on a single barrier.

PPE Selection Logic

The following decision tree illustrates the required PPE based on the specific operational state of the chemical (Solid vs. Solution).

PPE_Logic Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Resp Respiratory: Fume Hood REQUIRED (N95 backup if outside hood) Solid->Resp Hands_Solid Hands: Double Nitrile Gloves (Change immediately if contaminated) Solid->Hands_Solid Eyes Eyes: Chemical Splash Goggles Solid->Eyes Solution->Resp If volatile solvents used Hands_Sol Hands: Nitrile (0.11mm) or Laminate (Barrier) for chlorinated solvents Solution->Hands_Sol Solution->Eyes

Figure 1: PPE Decision Logic based on the physical state of the compound.

Technical Specifications for PPE[1]
ComponentSpecificationScientific Rationale
Gloves Nitrile (min 0.11 mm thick) . Double glove for solid handling.Nitro-aromatics can permeate latex rapidly. Double gloving provides a "sacrificial layer" to prevent skin absorption upon accidental contact [3].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses allow dust entry from the sides. Goggles seal the ocular cavity against irritant dust (H319).
Respiratory Fume Hood (Face velocity: 80–100 fpm)Engineering controls are superior to respirators. If weighing outside a hood is unavoidable, use a P95/N95 particulate respirator.
Clothing Cotton Lab Coat (Snap closures)Synthetic fabrics can build static charge, a risk with dry nitro compounds. Cotton is naturally anti-static.

Operational Handling Protocol

A. Storage & Retrieval[2][3][4][5]
  • Condition: Keep refrigerated (2–8°C).

  • Atmosphere: The container should be backfilled with Argon or Nitrogen after every use to prevent oxidation of the indole moiety.

  • Equilibration: Allow the container to warm to room temperature before opening .

    • Why? Opening a cold bottle introduces condensation (water), which can degrade the compound and cause clumping, increasing the risk of spillage during weighing.

B. Weighing & Transfer (The "Static" Risk)

Dry nitroindole powders can be electrostatically charged.

  • Zone Prep: Place a disposable weighing boat inside the fume hood.

  • Anti-Static Measure: Use an ionizing fan (if available) or wipe the spatula with an anti-static cloth.

  • Transfer: Use a stainless steel or porcelain spatula. Avoid plastic spatulas which generate static charge.

  • Containment: If spilling occurs, do not blow the powder. Wipe with a solvent-dampened tissue (Acetone or Ethanol).

C. Reaction Setup
  • Solvent Choice: 6-Methyl-4-nitro-1H-indole is generally soluble in polar organic solvents (DMSO, DMF, Methanol).

  • Thermal Control: If heating is required, use a silicone oil bath or heating block. Avoid open flames.

    • Caution: Nitro compounds have a decomposition energy. Do not heat dry residues above 100°C without DSC (Differential Scanning Calorimetry) data.

Emergency Response & Spills

In the event of a spill, immediate containment prevents laboratory contamination.

Spill_Response Spill Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Spill->Assess Solid_Path Solid Powder Assess->Solid_Path Liquid_Path Solution Assess->Liquid_Path Action_Solid 1. Cover with wet paper towel (Prevents dust) 2. Scoop into bag Solid_Path->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Sand 2. Scoop into bag Liquid_Path->Action_Liquid Clean Clean Surface: Wash with soap & water (Indoles are lipophilic) Action_Solid->Clean Action_Liquid->Clean Dispose Dispose as Hazardous Waste (Tag: Toxic/Irritant) Clean->Dispose

Figure 2: Step-by-step spill response workflow.

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3] Lift eyelids. Seek medical attention (H319).

  • Skin Contact: Wash with soap and water.[4][5][2][3] Do not use ethanol on skin, as it may increase transdermal absorption of the nitro compound.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[3]

Waste Disposal

Disposal must comply with local environmental regulations (e.g., EPA/RCRA in the US).

  • Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" bag. Label as "Toxic Solid - Nitroindole Derivative."

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Do not mix with strong oxidizing acids (Nitric acid, Perchloric acid) in the waste container to avoid energetic reactions [4].

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved January 30, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 30, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-nitro-1H-indole
Reactant of Route 2
6-Methyl-4-nitro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.